2,4-Dinitro-1-naphthol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dinitronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O5/c13-10-7-4-2-1-3-6(7)8(11(14)15)5-9(10)12(16)17/h1-5,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRBMBIXVSCUFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060544 | |
| Record name | 1-Naphthalenol, 2,4-dinitro- | |
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Molecular Weight |
234.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red-brown crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Martius yellow | |
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CAS No. |
605-69-6 | |
| Record name | 2,4-Dinitro-1-naphthol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=605-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Martius yellow | |
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| Record name | Martius yellow | |
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| Record name | 1-Naphthalenol, 2,4-dinitro- | |
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| Record name | 1-Naphthalenol, 2,4-dinitro- | |
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| Record name | 2,4-dinitro-1-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.176 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MARTIUS YELLOW | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PQ80Y1K6H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to 2,4-Dinitro-1-naphthol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2,4-Dinitro-1-naphthol, a significant compound in organic chemistry.
Core Chemical Properties
This compound, also known by synonyms such as Martius Yellow and Manchester Yellow, is a C-nitro compound and a member of the naphthol family.[1][2] It presents as a yellow to orange powder.[1] The quantitative chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | 2,4-dinitronaphthalen-1-ol | [2][3] |
| CAS Number | 605-69-6 | [1][3][4] |
| Molecular Formula | C₁₀H₆N₂O₅ | [1][3][5] |
| Molecular Weight | 234.17 g/mol | [1][4] |
| Melting Point | 130 - 139 °C | [6][7][8][9][10] |
| Boiling Point | 407.9 °C at 760 mmHg | [1][7] |
| Density | 1.607 g/cm³ | [1][7] |
| pKa | 2.12 (at 25°C) | [7][10] |
| Solubility | Very slightly soluble in water and ethanol. | [1][7] |
| Appearance | Yellow to orange powder | [1] |
| Maximum Absorption (λmax) | 370 nm (in Methanol) | [6] |
Chemical Structure and Synthesis
The structure of this compound consists of a naphthalene (B1677914) ring substituted with a hydroxyl group at position 1 and two nitro groups at positions 2 and 4.[1][2] The electron-withdrawing nature of the two nitro groups significantly influences the chemical reactivity of the molecule, particularly the acidity of the hydroxyl group.[4]
Caption: Chemical structure of this compound.
The primary synthetic route to this compound is through the nitration of 1-naphthol (B170400) (also known as α-naphthol).[4] This electrophilic aromatic substitution is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.[4] The hydroxyl group of 1-naphthol is an activating group that directs the incoming nitro groups to the ortho and para positions (C2 and C4).[4]
Experimental Protocols
Synthesis of this compound from 1-Naphthol
This protocol is based on established laboratory procedures for the nitration of 1-naphthol.[11][12][13]
Materials:
-
1-Naphthol (α-naphthol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Distilled Water
-
Erlenmeyer flask (50 mL or 100 mL)
-
Beaker
-
Hot plate with magnetic stirring capabilities
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
In a 50-mL Erlenmeyer flask, carefully add 2.5 g of 1-naphthol to 5 mL of concentrated sulfuric acid.
-
Gently heat the mixture on a hot plate with magnetic stirring for approximately 5-10 minutes, or until the solid dissolves completely.[11][12] The solution may change color during this process.[13]
-
Cool the flask in an ice bath. Once cooled, slowly add 15 mL of ice-cold water to the mixture.[12]
-
In a separate beaker, prepare a nitrating mixture by carefully adding 4 mL of concentrated nitric acid to an ice bath to cool.[12]
-
Slowly and with continuous stirring, add the cooled 1-naphthol solution to the cold nitric acid. A yellow-orange precipitate of this compound should form.[13]
-
Allow the reaction to proceed for a few minutes in the ice bath.
-
Collect the crude product by vacuum filtration and wash the solid with cold water.
-
For purification, the product can be recrystallized from a suitable solvent, such as ethanol.[4]
Safety Precautions:
-
This synthesis involves the use of concentrated strong acids (sulfuric and nitric acid) which are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction should be performed in a well-ventilated fume hood.
-
The addition of water to concentrated sulfuric acid is highly exothermic and should be done slowly and with cooling.
-
Nitration reactions can be vigorous. Maintain careful temperature control throughout the procedure.
Spectroscopic Data
The identity and purity of this compound can be confirmed using various spectroscopic techniques.
-
UV-Visible Spectroscopy: In methanol, this compound exhibits a maximum absorption wavelength (λmax) at approximately 370 nm.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic ring, and strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro (NO₂) groups.[2][14]
-
Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule, confirming its molecular formula.[2][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can be used to elucidate the detailed structure of the molecule by showing the chemical environment of each hydrogen and carbon atom.[2][15]
Applications and Significance
This compound has historical and current significance in several areas of chemistry:
-
Dye Industry: Historically, it was used as a yellow dye known as Martius Yellow.[1][12]
-
Organic Synthesis: It serves as a valuable intermediate in the synthesis of other organic compounds. The nitro groups can be reduced to amino groups, providing a pathway to various substituted naphthalenes.[4]
-
Charge-Transfer Complexes: Due to its electron-deficient aromatic system, it can act as an electron acceptor to form charge-transfer complexes with electron-donor molecules.[4]
This guide provides a foundational understanding of the chemical properties and structure of this compound, essential for professionals in research and development. For further detailed information, consulting the cited literature is recommended.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C10H6N2O5 | CID 11802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pschemicals.com [pschemicals.com]
- 4. This compound | 605-69-6 | Benchchem [benchchem.com]
- 5. 1-Naphthalenol, 2,4-dinitro- [webbook.nist.gov]
- 6. This compound | 605-69-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. lookchem.com [lookchem.com]
- 8. This compound | 887-79-6 [chemicalbook.com]
- 9. This compound CAS#: 887-79-6 [m.chemicalbook.com]
- 10. This compound , 98% , 605-69-6 - CookeChem [cookechem.com]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. chemistry-online.com [chemistry-online.com]
- 13. texiumchem.com [texiumchem.com]
- 14. spectrabase.com [spectrabase.com]
- 15. spectrabase.com [spectrabase.com]
Synthesis of 2,4-Dinitro-1-naphthol from 1-naphthol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2,4-Dinitro-1-naphthol, a significant intermediate in the preparation of various organic molecules, from 1-naphthol (B170400). The primary and most documented method involves the direct nitration of 1-naphthol using a mixture of concentrated nitric and sulfuric acids.[1] An initial sulfonation step is commonly employed to control the regioselectivity of the subsequent nitration.
Core Synthesis Pathway
The synthesis proceeds via an electrophilic aromatic substitution mechanism.[1] 1-naphthol is first sulfonated, which directs the incoming nitro groups to the desired positions. The hydroxyl group of 1-naphthol is an activating group, directing electrophiles to the ortho and para positions (C2 and C4).[1] The subsequent nitration is initiated by the formation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of nitric acid and sulfuric acid.[1] The nitronium ion then attacks the electron-rich naphthalene (B1677914) ring at the 2 and 4 positions.
An alternative, though less common, synthetic route involves the oxidative nitration of 2-nitroso-1-naphthol-4-sulfonic acid.[1]
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound from 1-naphthol.
Method 1: Direct Nitration with Sulfonation
This is a widely used laboratory-scale procedure.[2][3]
Materials:
-
1-naphthol (α-naphthol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Distilled Water
-
Ethanol (for recrystallization)
Procedure:
-
In a 50-mL Erlenmeyer flask, carefully add 2.5 g of 1-naphthol to 5 mL of concentrated sulfuric acid.[2]
-
Gently heat the mixture on a hot plate for approximately 5 minutes, or until the solid dissolves completely.[2][4] The solution will initially turn a cherry red and then darken to a dark amber.[4]
-
Cool the flask in an ice bath.
-
Slowly and carefully add 15 mL of ice-cold water down the sides of the flask.[3]
-
In a separate beaker, prepare a nitrating mixture by carefully adding 4 mL of concentrated nitric acid to an ice bath.[3]
-
Slowly add the cooled 1-naphthol solution to the nitrating mixture with constant stirring, while maintaining the temperature in the ice bath.[4] A yellow-orange precipitate of this compound will form.[4]
-
Allow the reaction mixture to stand in the ice bath to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
Purify the this compound by recrystallization from ethanol.[1]
Quantitative Data
The following table summarizes the key quantitative data for the synthesis and the final product.
| Parameter | Value | Reference |
| Reactants | ||
| 1-Naphthol | 2.5 g | [2][3] |
| Concentrated H₂SO₄ | 5 mL | [2][3] |
| Concentrated HNO₃ | 4 mL | [3] |
| Product Properties | ||
| Chemical Formula | C₁₀H₆N₂O₅ | [5] |
| Molecular Weight | 234.17 g/mol | [5] |
| Appearance | Yellow-orange powder | [5] |
| Melting Point | 137.5 °C - 138 °C | [1][5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical reaction pathway and a general experimental workflow for the synthesis of this compound.
Caption: Chemical reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis and purification.
References
Spectroscopic Profile of 2,4-Dinitro-1-naphthol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 2,4-Dinitro-1-naphthol, a key intermediate in various chemical syntheses. The following sections detail its Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic characteristics, offering a comprehensive resource for its identification and characterization.
Introduction
This compound, also known as Martius Yellow, is a nitro derivative of naphthol. Its highly conjugated system, substituted with electron-withdrawing nitro groups and an electron-donating hydroxyl group, gives rise to a distinct spectroscopic profile. Understanding this profile is crucial for researchers in organic synthesis, materials science, and drug development for quality control, reaction monitoring, and structural elucidation.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
UV-Vis Spectroscopy
The UV-Vis spectrum of this compound is characterized by strong absorption in the ultraviolet and visible regions, arising from π → π* and n → π* electronic transitions within the aromatic system.
| Parameter | Value | Solvent |
| λmax | 367 - 373 nm | Methanol |
Table 1: UV-Vis Absorption Data for this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals the presence of its key functional groups. The data presented is based on typical values for the vibrational modes of the functional groups present in the molecule.
| Wavenumber (cm-1) | Assignment | Vibrational Mode |
| ~3400 | O-H | Stretching |
| ~3100 | Aromatic C-H | Stretching |
| ~1590 | Aromatic C=C | Stretching |
| ~1540 & ~1340 | N-O (NO2) | Asymmetric & Symmetric Stretching |
| ~1200 | C-O | Stretching |
| ~825 | Ring Deformation |
Table 2: Characteristic Infrared Peak Assignments for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound.
The 1H NMR spectrum shows distinct signals for the aromatic protons, which are deshielded due to the electron-withdrawing nitro groups.
| Chemical Shift (δ) ppm | Assignment (Tentative) |
| 8.91 | H-3 |
| 8.67 | Aromatic H |
| 8.62 | Aromatic H |
| 7.93 | Aromatic H |
| 7.77 | Aromatic H |
Table 3: 1H NMR Chemical Shift Data for this compound.
The 13C NMR spectrum is expected to show ten distinct signals for the ten carbon atoms of the naphthalene (B1677914) ring system due to the lack of symmetry. The carbons attached to the electronegative oxygen and nitro groups are significantly deshielded.
| Carbon Atom | Expected Chemical Shift (δ) ppm | Rationale |
| C-1 | ~150-160 | Attached to -OH group |
| C-2 | ~140-150 | Attached to -NO2 group |
| C-4 | ~140-150 | Attached to -NO2 group |
| Other Aromatic Carbons | ~110-140 | Aromatic region |
Table 4: Expected 13C NMR Chemical Shift Regions for this compound.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented.
UV-Vis Spectroscopy
Objective: To determine the wavelength of maximum absorbance (λmax) of this compound.
Procedure:
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-grade solvent, such as methanol. The concentration is adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Blank Measurement: A cuvette filled with the pure solvent (methanol) is placed in the reference beam path to record a baseline.
-
Sample Measurement: A cuvette containing the sample solution is placed in the sample beam path.
-
Data Acquisition: The spectrum is scanned over a range of approximately 200-800 nm. The wavelength of maximum absorbance is recorded.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound using the KBr pellet method.
Procedure:
-
Sample Preparation: Approximately 1-2 mg of dry this compound is finely ground with about 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.
-
Pellet Formation: The mixture is transferred to a pellet die and pressed under high pressure (several tons) to form a thin, transparent pellet.
-
Instrumentation: An FTIR spectrometer is used for analysis.
-
Background Spectrum: A background spectrum of the empty sample compartment is recorded.
-
Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm-1.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the structure of this compound by analyzing the chemical environment of its hydrogen and carbon atoms.
Procedure:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
1H NMR Acquisition: The spectrometer is tuned to the proton frequency, and the 1H NMR spectrum is acquired using a standard pulse sequence.
-
13C NMR Acquisition: The spectrometer is tuned to the carbon frequency, and the 13C NMR spectrum is acquired, often with proton decoupling to simplify the spectrum.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to TMS (0 ppm).
Workflow and Logical Relationships
The general workflow for the spectroscopic analysis of a compound like this compound is illustrated below.
General workflow for spectroscopic analysis.
Solubility of 2,4-Dinitro-1-naphthol in organic solvents
An In-depth Technical Guide on the Solubility of 2,4-Dinitro-1-naphthol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the solubility of this compound, a compound of interest in various chemical and research fields. Recognizing the critical need for precise solubility data in experimental design, purification, and formulation, this document consolidates available information on its solubility in organic solvents. It addresses the current scarcity of quantitative data by providing a detailed, standard protocol for its experimental determination. Furthermore, a comprehensive methodology for the synthesis of this compound is presented, complete with a visual workflow to ensure clarity and reproducibility.
Solubility Profile of this compound
The available qualitative solubility information for this compound is summarized below.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility Description |
|---|---|
| Water | Very slightly soluble[5][6][7] |
| Ethanol | Very slightly soluble[5][6][7] |
| Alcohol | Soluble[8] |
Note: Purification of this compound can be achieved through recrystallization from ethanol, indicating some degree of solubility at elevated temperatures.[9]
Experimental Protocol for Solubility Determination
To address the lack of quantitative data, researchers can employ established methods to determine the solubility of this compound. The following is a generalized protocol based on the isothermal saturation method, a common technique for reliably measuring the solubility of solid compounds in liquids.[10]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent as a function of temperature.
Apparatus and Materials:
-
High-purity this compound
-
Analytical grade organic solvent(s)
-
Jacketed, sealed equilibrium vessel
-
Thermostatic water bath with high-precision temperature control (±0.05 K)
-
Magnetic stirrer
-
Calibrated digital thermometer
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known mass of the selected solvent in the equilibrium vessel. The presence of excess solid is essential to ensure equilibrium is reached at saturation.
-
Equilibration: Seal the vessel and place it in the thermostatic water bath set to the desired temperature. Stir the mixture continuously for a predetermined period (typically 12-24 hours) to allow the system to reach thermodynamic equilibrium.
-
Phase Separation: Once equilibrium is achieved, cease stirring and allow the undissolved solid to sediment for at least 2 hours, leaving a clear, saturated supernatant.
-
Sampling: Carefully withdraw a sample of the supernatant using a pre-warmed or pre-cooled syringe (matching the vessel temperature) to prevent temperature-induced precipitation. Immediately pass the sample through a syringe filter into a pre-weighed vial.
-
Analysis: Determine the mass of the collected sample. Dilute the sample gravimetrically with the pure solvent to a concentration suitable for analysis. Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the mole fraction or mass solubility of this compound in the solvent at the specified temperature.
-
Temperature Dependence: Repeat steps 2 through 6 at different temperatures to generate a solubility curve for the solvent system.
Synthesis of this compound
This compound is typically synthesized via the indirect nitration of 1-naphthol (B170400) (α-naphthol), which involves a sulfonation step followed by nitration.[9][11] This method provides regiochemical control, directing the nitro groups to the 2 and 4 positions.[9]
Experimental Protocol:
-
Sulfonation of 1-Naphthol:
-
In a 100 mL Erlenmeyer flask, combine 2.5 g of 1-naphthol with 5 mL of concentrated sulfuric acid.[11]
-
Gently heat the mixture on a hot plate with magnetic stirring, maintaining a temperature of 37-40 °C for approximately 10 minutes, or until the solid has completely dissolved.[11]
-
Remove the flask from the heat and cool it thoroughly in an ice bath.[11]
-
Once cooled, slowly add 15 mL of ice-cold water down the sides of the flask.[11]
-
-
Nitration of the Sulfonated Intermediate:
-
In a separate beaker cooled in an ice bath, prepare a nitrating mixture (e.g., 4 mL of concentrated nitric acid).[11]
-
Slowly and carefully add the cooled sulfonated 1-naphthol solution to the nitrating mixture with continuous stirring.
-
A yellow-orange precipitate of this compound will form as the reaction proceeds.[12]
-
-
Isolation and Purification:
-
After the addition is complete, allow the mixture to stir in the ice bath for an additional period to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected crude product with cold water containing a small amount of ammonium (B1175870) chloride to remove residual acids.[11]
-
For further purification, the crude this compound can be recrystallized from a suitable solvent like ethanol.[9]
-
Synthesis Workflow Visualization
The following diagram provides a visual representation of the logical flow for the synthesis of this compound.
References
- 1. chembk.com [chembk.com]
- 2. Naphthol Structure, Melting Point & Solubility - Lesson | Study.com [study.com]
- 3. 1-Naphthol CAS#: 90-15-3 [m.chemicalbook.com]
- 4. 1-Naphthol - Wikipedia [en.wikipedia.org]
- 5. This compound | 605-69-6 [m.chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. echemi.com [echemi.com]
- 8. chembk.com [chembk.com]
- 9. This compound | 605-69-6 | Benchchem [benchchem.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. chemistry-online.com [chemistry-online.com]
- 12. texiumchem.com [texiumchem.com]
An In-Depth Technical Guide to the Synthesis and Applications of Martius Yellow
Abstract
Martius Yellow, chemically known as 2,4-Dinitro-1-naphthol, is a synthetic nitro dye with significant historical and contemporary applications. First synthesized in 1868 by Karl Alexander von Martius, it has been utilized extensively as a vibrant yellow dye for textiles, a mothproofing agent for wool, and, most notably, as a crucial biological stain in histology.[1] This guide provides a comprehensive overview of Martius Yellow, detailing its chemical and physical properties, a robust synthesis protocol, and its primary applications, with a focus on its role in advanced histological staining techniques. Experimental methodologies and safety data are presented to serve as a practical resource for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
Martius Yellow is an anionic, water-soluble acid dye.[2] Its chemical structure features a naphthol backbone with two nitro groups, which act as chromophores, and a hydroxyl group serving as an auxochrome.[3] The key properties are summarized below.
| Property | Data | Reference(s) |
| IUPAC Name | 2,4-Dinitronaphthalen-1-ol | [4] |
| Synonyms | This compound, Acid Yellow 24, C.I. 10315, Manchester Yellow | [4][5][6][7] |
| CAS Number | 605-69-6 | [4][5][6] |
| Molecular Formula | C₁₀H₆N₂O₅ | [4][5][6] |
| Molecular Weight | 234.17 g/mol | [4][5][6] |
| Appearance | Yellow to orange-yellow crystalline powder | [5][8] |
| Melting Point | 130 - 133 °C | [5][9][10] |
| Solubility (Water) | 4.60% | [7] |
| Solubility (Ethanol) | 4.60% | [7] |
| Absorption Max (λmax) | 420-445 nm | [7][11] |
Synthesis of Martius Yellow
The synthesis of Martius Yellow is typically achieved through the indirect nitration of 1-naphthol (B170400) (α-naphthol).[1] This process involves a two-step electrophilic aromatic substitution. First, 1-naphthol is sulfonated using concentrated sulfuric acid to form a water-soluble disulfonic acid intermediate. This intermediate then undergoes nitration, where the sulfonyl groups are readily displaced by nitro groups (ipso-nitration) upon reaction with nitric acid.[1] The resulting this compound is often converted to its more stable and water-soluble ammonium (B1175870) salt.[1][12]
Synthesis Pathway Diagram
Caption: Chemical synthesis pathway of Martius Yellow from 1-Naphthol.
Detailed Experimental Protocol for Synthesis
This protocol is a composite of established laboratory procedures.[1][3][12]
Part A: Synthesis of this compound
-
Place 2.5 g of 1-naphthol into a 100 mL Erlenmeyer flask.
-
Carefully add 5 mL of concentrated sulfuric acid.
-
Heat the mixture in a water bath at approximately 60-70 °C for 10-15 minutes, stirring until the 1-naphthol is fully dissolved and the initial red color disappears, turning to a dark amber.[1][12]
-
Cool the flask thoroughly in an ice bath. Once cooled, slowly add 15 mL of ice-cold water down the walls of the flask.[1]
-
In a separate beaker, cool 4 mL of concentrated nitric acid in an ice bath.[1]
-
Add the cold nitric acid dropwise to the naphthol solution while maintaining the temperature below 10 °C with vigorous stirring.[3]
-
After the addition is complete, allow the mixture to stand at room temperature for 5 minutes.
-
Heat the reaction mixture in a water bath at 50 °C for 5-10 minutes. A yellow paste or precipitate of Martius Yellow will form.[3][12]
-
Pour the product into a beaker containing approximately 30 mL of water and 10 g of crushed ice to break up the paste.[1]
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.[1]
Part B: Formation of the Ammonium Salt
-
Transfer the crude yellow solid to a beaker containing 75 mL of hot water and 2.5 mL of concentrated ammonium hydroxide.[1]
-
Heat the mixture to boiling with stirring until the solid completely dissolves.
-
Add 5 g of ammonium chloride to the hot solution to salt out the ammonium salt of the dye.[1]
-
Cool the solution in an ice bath. The orange-colored ammonium salt (Martius Yellow dye) will precipitate.[3]
-
Collect the final product by vacuum filtration, wash with a cold 1-2% ammonium chloride solution, and allow it to air dry.[1]
Applications
Martius Yellow is a versatile dye with applications spanning histology, industrial dyeing, and analytical chemistry.
Histological Staining
The primary modern application of Martius Yellow is in biological staining. It is particularly valued in trichrome staining methods, which use three different dyes to selectively color various tissue components.
Martius, Scarlet, and Blue (MSB) Staining In the MSB staining method, developed by Lendrum, Martius Yellow is used to stain erythrocytes (red blood cells) a distinct yellow.[4][7][13] This provides a sharp contrast with fibrin, which is stained red by Brilliant Crystal Scarlet, and collagen, which is stained blue by Methyl Blue.[13] This technique is invaluable in histopathology for studying vascular diseases and assessing the age of thrombi.[13][14]
Periodic Acid-Schiff (PAS) Counterstain Martius Yellow can also be employed as a counterstain in the PAS method, which is used to detect polysaccharides such as glycogen. In this context, it helps in the demonstration of parasitic amoebae.[9][13]
Experimental Workflow for MSB Staining
Caption: Standard experimental workflow for the MSB trichrome staining method.
Detailed Protocol for MSB Staining
This protocol is adapted from standard histological procedures.[13][14]
Solution Preparation:
-
Martius Yellow Solution: Dissolve 0.5 g of Martius Yellow powder in 100 mL of 95% ethanol. Add 2 g of phosphotungstic acid and mix well.[13]
-
Brilliant Crystal Scarlet Solution: Dissolve 1 g of Brilliant Crystal Scarlet in 100 mL of distilled water. Add 2 mL of glacial acetic acid.[13]
-
Methyl Blue Solution: Dissolve 0.5 g of Methyl Blue powder in 100 mL of distilled water. Add 1 mL of glacial acetic acid.[13]
Staining Procedure:
-
Deparaffinize tissue sections in xylene and rehydrate through a graded series of alcohols to distilled water.[13]
-
Stain nuclei with Weigert's iron hematoxylin (B73222) for 10 minutes, then rinse in water.[13]
-
Stain with Martius Yellow solution for 2 minutes.[13]
-
Rinse in distilled water.
-
Stain with Brilliant Crystal Scarlet solution for 10 minutes.[13]
-
Rinse in distilled water.
-
Treat with 1% phosphotungstic acid solution for 5-10 minutes.
-
Rinse in distilled water.
-
Stain with Methyl Blue solution for 5-10 minutes.
-
Rinse in 1% acetic acid solution.[13]
-
Dehydrate rapidly through 95% and absolute alcohol, clear in xylene, and mount with a permanent mounting medium.[13]
Expected Results:
-
Nuclei: Blue/Black
-
Erythrocytes: Yellow
-
Fibrin (especially recent): Red
-
Collagen, older fibrin: Blue
Industrial and Other Applications
-
Textile Dyeing: Martius Yellow imparts a vibrant, lightfast yellow color to textiles, especially wool and silk.[3][5] Historically, it was a popular choice for dyeing these materials.
-
Mothproofing: It was once used to protect wool from moths.[1][4]
-
Analytical Chemistry: The dye serves as a reagent in analytical chemistry for the detection of certain metal ions and can be used as a pH indicator.[5][8][10]
Safety and Toxicology
Martius Yellow is classified as a hazardous substance and must be handled with appropriate precautions.[15] It is an irritant to the eyes, skin, and respiratory system and is considered toxic if inhaled, ingested, or absorbed through the skin.[15][16][17]
| Toxicity Data | Details | Reference(s) |
| Type of Test | TDLo - Lowest published toxic dose | [9] |
| Route of Exposure | Skin | [9] |
| Species | Human | [9] |
| Dose/Duration | 50 mg/kg | [9] |
| Toxic Effects | Mydriasis (pupil dilation), wakefulness, nausea, vomiting | [9][17] |
| Type of Test | LD50 - Lethal dose, 50 percent kill | [9] |
| Route of Exposure | Intravenous | [9] |
| Species | Mouse | [9] |
| Dose/Duration | 180 mg/kg | [9] |
Handling Precautions:
-
Use in a well-ventilated area or with a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[16]
-
Avoid generating dust.
-
Wash hands thoroughly after handling.[3]
Conclusion
Martius Yellow remains a compound of significant interest, bridging historical industrial applications with modern-day utility in scientific research. Its straightforward synthesis from 1-naphthol and its unique properties make it an excellent dye. However, its most enduring legacy is in histology, where its role in the MSB trichrome stain provides researchers and pathologists with a powerful tool for visualizing complex tissue structures and pathological changes. Proper understanding of its synthesis, application protocols, and safety requirements is essential for its effective and safe use in the laboratory.
References
- 1. chemistry-online.com [chemistry-online.com]
- 2. sophiacollegemumbai.com [sophiacollegemumbai.com]
- 3. sophiacollegemumbai.com [sophiacollegemumbai.com]
- 4. Martius yellow - Wikipedia [en.wikipedia.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Martius Yellow | 605-69-6 | FM52708 | Biosynth [biosynth.com]
- 7. stainsfile.com [stainsfile.com]
- 8. dawnscientific.com [dawnscientific.com]
- 9. Martius Yellow | CAS#:605-69-6 | Chemsrc [chemsrc.com]
- 10. chemicalworlds.com [chemicalworlds.com]
- 11. Absorption [Martius Yellow] | AAT Bioquest [aatbio.com]
- 12. texiumchem.com [texiumchem.com]
- 13. biognost.com [biognost.com]
- 14. biognost.com [biognost.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. scribd.com [scribd.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
2,4-Dinitro-1-naphthol and its Analogs as Histological Stains for Proteins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of 2,4-Dinitro-1-naphthol and its sulfonated derivative, Naphthol Yellow S, as histological stains for the qualitative and quantitative assessment of proteins. This document details the underlying staining mechanisms, provides detailed experimental protocols, and presents relevant data for researchers in histology, cell biology, and drug development.
Introduction
This compound, historically known as Martius Yellow, is a yellow acid dye that has found application in various histological staining techniques.[1][2][3][4] While it is utilized for cytoplasmic staining and as a component in trichrome methods like the Martius Scarlet Blue (MSB) stain for fibrin, its direct application for the quantitative analysis of proteins is less common.[3] For quantitative purposes, its sulfonated analog, Naphthol Yellow S, is the preferred reagent due to its enhanced solubility and specific binding characteristics.[5][6]
This guide will focus on the principles and applications of both compounds, with a particular emphasis on Naphthol Yellow S for quantitative protein assessment.
Staining Mechanism
The primary mechanism of protein staining by this compound and Naphthol Yellow S is based on an electrostatic interaction. At an acidic pH, the amino groups of proteins are protonated, acquiring a positive charge. The negatively charged dye molecules then bind to these positively charged amino groups, resulting in the staining of the protein.[5][7]
The intensity of the staining is proportional to the number of available basic amino acid residues, allowing for the quantitative determination of total protein content under controlled conditions.[7]
Figure 1: Staining mechanism of dinitronaphthol dyes with proteins.
Experimental Protocols
Preparation of Staining Solutions
Martius Yellow Solution (for MSB Trichrome Stain)
This protocol is adapted from its use in the Martius Scarlet Blue (MSB) trichrome stain.[3]
| Reagent | Concentration/Amount |
| Martius Yellow | 0.5 g |
| 95% Ethanol (B145695) | 100 mL |
| Phosphotungstic Acid | 2.0 g |
Procedure:
-
Dissolve 0.5 g of Martius Yellow powder in 100 mL of 95% ethanol.
-
Add 2.0 g of phosphotungstic acid to the solution.
-
Mix thoroughly until all components are dissolved.
Naphthol Yellow S Staining Solution (for Quantitative Protein Staining)
This protocol is a general procedure for the quantitative staining of proteins in tissue sections.
| Reagent | Concentration/Amount |
| Naphthol Yellow S | 0.1% (w/v) |
| Acetic Acid, Glacial | 1% (v/v) |
| Distilled Water | to 100 mL |
Procedure:
-
Dissolve 0.1 g of Naphthol Yellow S in approximately 90 mL of distilled water.
-
Add 1 mL of glacial acetic acid.
-
Adjust the final volume to 100 mL with distilled water.
-
The optimal pH for this staining solution is around 2.8.[8]
General Staining Workflow for Tissue Sections
The following workflow is a generalized procedure for staining paraffin-embedded tissue sections.
Figure 2: General experimental workflow for protein staining.
Detailed Steps:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) to remove paraffin.
-
Rehydrate the tissue sections through a graded series of ethanol solutions (e.g., 100%, 95%, 70%) to distilled water.
-
-
Staining:
-
Immerse the slides in the prepared Naphthol Yellow S staining solution for a specified duration (e.g., 5-15 minutes). The optimal time may need to be determined empirically.
-
-
Rinsing:
-
Briefly rinse the slides in distilled water or a buffer with a pH similar to the staining solution to remove excess stain.
-
-
Dehydration:
-
Dehydrate the sections through a graded series of ethanol solutions.
-
-
Clearing:
-
Clear the tissue sections in xylene or a suitable clearing agent.
-
-
Mounting:
-
Coverslip the slides using a compatible mounting medium.
-
-
Microscopic Analysis:
-
Examine the stained sections under a light microscope. For quantitative analysis, use a micro-spectrophotometer or a digital imaging system with appropriate software.
-
Quantitative Analysis with Naphthol Yellow S
Naphthol Yellow S is particularly useful for the cytophotometric measurement of the total protein content of individual cells and organelles.[7] The absorbance of the stained proteins can be measured at the absorption peak of 430 nm.[8]
Factors Affecting Quantitative Accuracy:
| Factor | Description |
| pH | The pH of the staining solution is critical. A pH of 2.8 is often optimal for maximal binding of Naphthol Yellow S to proteins.[8] |
| Staining Time | The duration of staining should be sufficient to ensure complete reaction but not so long as to cause non-specific binding. This should be optimized for each tissue type. |
| Differentiation | The rinsing step after staining should be carefully controlled to remove unbound dye without eluting the specifically bound dye. |
Applications in Research and Drug Development
-
Assessment of Cellular Protein Content: Quantifying changes in total protein content in response to drug treatment or disease progression.
-
Combined Staining Techniques: Naphthol Yellow S can be used in conjunction with other stains, such as the Periodic Acid-Schiff (PAS) stain, to simultaneously visualize proteins and carbohydrates.[9] It can also be combined with the Feulgen stain for the simultaneous measurement of protein and DNA.[8]
-
Qualitative Histology: Martius Yellow is a component of trichrome stains used to differentiate various tissue components, such as fibrin, collagen, and erythrocytes.[1][2][3]
Conclusion
This compound (Martius Yellow) and its sulfonated derivative, Naphthol Yellow S, are valuable tools in histological research. While Martius Yellow serves as an effective qualitative stain within trichrome methods, Naphthol Yellow S provides a reliable and quantifiable method for assessing total protein content in cells and tissues. The protocols and principles outlined in this guide offer a solid foundation for the successful application of these stains in a variety of research and development settings. Adherence to optimized staining conditions, particularly pH, is crucial for achieving accurate and reproducible quantitative results.
References
- 1. chemicalworlds.com [chemicalworlds.com]
- 2. dawnscientific.com [dawnscientific.com]
- 3. biognost.com [biognost.com]
- 4. Martius Yellow C.I. 10315 - Biognost [biognost.com]
- 5. Quantitative cytochemistry of nuclear and cytoplasmic proteins using the Naphthol Yellow S and dinitrofluorobenzene staining methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The naphthol yellow S stain for proteins tested in a model system of polyacrylamide films and evaluated for practical use in histochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Adaptation of the Naphthol Yellow S staining for objects with high protein content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. whservicebio.com [whservicebio.com]
An In-depth Technical Guide to the Reaction Mechanism of Nitration of 1-Naphthol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction mechanism involved in the nitration of 1-naphthol (B170400). It details the underlying principles of this electrophilic aromatic substitution reaction, explores the various products formed, and presents detailed experimental protocols. The information is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other fields of chemical synthesis.
Introduction
The nitration of 1-naphthol is a classic example of an electrophilic aromatic substitution reaction, a fundamental process in organic chemistry. In this reaction, a nitro group (-NO₂) is introduced onto the aromatic ring of 1-naphthol. The hydroxyl (-OH) group of 1-naphthol is a strongly activating, ortho-, para-directing group, which significantly influences the regioselectivity of the reaction. Consequently, the nitration of 1-naphthol can yield a mixture of mono- and dinitrated products, with the substitution occurring primarily at the positions ortho and para to the hydroxyl group. The precise product distribution is highly dependent on the reaction conditions, including the nature of the nitrating agent, temperature, and reaction time.
Reaction Mechanism
The nitration of 1-naphthol proceeds via a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below:
Step 1: Generation of the Electrophile
The active electrophile in the nitration of aromatic compounds is the nitronium ion (NO₂⁺). It is typically generated in situ by the reaction of concentrated nitric acid with a strong dehydrating acid, most commonly concentrated sulfuric acid.
Reaction Equation: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Step 2: Electrophilic Attack and Formation of the Sigma Complex
The electron-rich naphthalene (B1677914) ring of 1-naphthol attacks the nitronium ion. The hydroxyl group, being a strong activating group, increases the electron density at the ortho (position 2) and para (position 4) positions, making them the primary sites of attack. This attack leads to the formation of a resonance-stabilized carbocation intermediate known as the sigma complex or Wheland intermediate.
Attack at the 4-position (para) is generally favored due to less steric hindrance compared to the 2-position (ortho). The resonance structures of the sigma complex delocalize the positive charge over the aromatic system.
Step 3: Deprotonation and Re-aromatization
In the final step, a weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group. This restores the aromaticity of the ring and yields the nitrated 1-naphthol product.
The overall reaction mechanism is depicted in the following signaling pathway diagram:
Figure 1: Reaction mechanism of the nitration of 1-naphthol.
Products of Nitration
The nitration of 1-naphthol can yield three primary products depending on the reaction conditions:
-
2-Nitro-1-naphthol: Formed by the substitution at the ortho position.
-
4-Nitro-1-naphthol: Formed by the substitution at the para position.
-
This compound (Martius Yellow): Formed under more forcing conditions where a second nitro group is introduced.
The regioselectivity of the mononitration is influenced by factors such as the solvent and temperature. While the 4-position is generally favored, the ratio of 2-nitro to 4-nitro isomers can vary. Dinitration to form this compound is common when using a mixture of concentrated nitric and sulfuric acids.
Quantitative Data
The following tables summarize the available quantitative data on the products of 1-naphthol nitration. It is important to note that the yields and isomer ratios are highly dependent on the specific experimental conditions.
Table 1: Products of 1-Naphthol Nitration under Freezing Conditions with Nitrite
| Initial 1-Naphthol (µM) | Initial Nitrite (µM) | Transformed 1-Naphthol (µM) | Total Nitro-naphthols Yield (µM) |
| 10 | 10 | 8.87 | 1.62 |
Data obtained from a study on the nitrite-facilitated transformation of 1-naphthol in ice, which may not be representative of standard synthetic procedures.
Experimental Protocols
Detailed methodologies for the synthesis of nitrated 1-naphthol derivatives are provided below. These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times.
Synthesis of this compound (Martius Yellow)
This protocol describes the synthesis of this compound, a common dye also known as Martius Yellow.
Materials:
-
1-Naphthol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Water
-
Erlenmeyer flasks
-
Beakers
-
Magnetic stirrer and stir bar
-
Heating plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Place 2.5 g of 1-naphthol in a 100 mL Erlenmeyer flask.
-
Carefully add 5 mL of concentrated sulfuric acid to the flask.
-
Heat the mixture in a water bath at 37-40 °C with magnetic stirring for approximately 10 minutes, or until the solid dissolves and any initial red color disappears.
-
Cool the flask in an ice bath.
-
Slowly add 15 mL of ice-cold water down the sides of the flask and let it rest for 2 minutes.
-
In a separate beaker, cool 4 mL of concentrated nitric acid in an ice bath.
-
Carefully and slowly add the diluted 1-naphthol solution to the cold nitric acid with continuous stirring.
-
A yellow precipitate of this compound will form.
-
Allow the reaction to proceed for a few minutes.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
The product can be further purified by recrystallization from ethanol.
The following diagram illustrates the general workflow for this synthesis:
Figure 2: Experimental workflow for the synthesis of this compound.
Conclusion
The nitration of 1-naphthol is a versatile reaction that allows for the synthesis of valuable mono- and dinitrated products. A thorough understanding of the electrophilic aromatic substitution mechanism and the influence of reaction conditions is crucial for controlling the regioselectivity and achieving desired product outcomes. The protocols and data presented in this guide serve as a valuable resource for chemists working in research, development, and production, enabling them to effectively utilize this important chemical transformation.
An In-depth Technical Guide to 2,4-Dinitronaphthalen-1-ol: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and toxicological properties of 2,4-dinitronaphthalen-1-ol (CAS No. 605-69-6), a nitroaromatic compound with historical significance as a dye and potential for further investigation in various scientific fields. This document details its synthesis, purification, and spectral characteristics. While specific biological signaling pathways for 2,4-dinitronaphthalen-1-ol are not extensively documented, this guide discusses its known reactivity and toxicological profile, drawing comparisons to the well-studied analogue, 2,4-dinitrophenol, where relevant. The information is presented to support researchers, scientists, and drug development professionals in their understanding and potential applications of this compound.
Physical and Chemical Properties
2,4-Dinitronaphthalen-1-ol, also known as Martius Yellow, is a yellow to orange crystalline solid.[1] Its core structure consists of a naphthalene (B1677914) ring substituted with a hydroxyl group at the 1-position and two nitro groups at the 2- and 4-positions.[2] These electron-withdrawing nitro groups significantly influence the chemical properties of the molecule.
Table 1: Physical and Chemical Properties of 2,4-Dinitronaphthalen-1-ol
| Property | Value | Source(s) |
| CAS Number | 605-69-6 | [3] |
| Molecular Formula | C₁₀H₆N₂O₅ | [3] |
| Molecular Weight | 234.17 g/mol | [2] |
| Appearance | Yellow to orange powder/crystalline solid | [1] |
| Melting Point | 137.5 °C | [1] |
| Boiling Point | 407.9 °C at 760 mmHg | [1] |
| Solubility | Very slightly soluble in water; soluble in ethanol (B145695). | [1] |
| pKa | Not available | |
| LogP | 3.40820 | [1] |
Synthesis and Purification
The most common and well-documented method for the synthesis of 2,4-dinitronaphthalen-1-ol is the nitration of 1-naphthol (B170400).[4] This electrophilic aromatic substitution reaction is typically carried out using a mixture of concentrated sulfuric acid and nitric acid.[4]
Experimental Protocol: Synthesis of 2,4-Dinitronaphthalen-1-ol from 1-Naphthol
Materials:
-
1-Naphthol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Distilled Water
-
Ethanol (for recrystallization)
Procedure:
-
Sulfonation: In a fume hood, dissolve 1-naphthol in concentrated sulfuric acid in a flask. The mixture is gently warmed to facilitate the formation of the sulfonated intermediate. This initial step directs the subsequent nitration to the desired positions on the naphthalene ring.[4]
-
Nitration: Cool the reaction mixture in an ice bath. Slowly add concentrated nitric acid dropwise to the cooled solution while maintaining a low temperature to control the exothermic reaction.
-
Precipitation: After the addition of nitric acid is complete, allow the reaction to proceed for a specified time. Then, carefully pour the reaction mixture over crushed ice. This will cause the crude 2,4-dinitronaphthalen-1-ol to precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
Experimental Protocol: Purification by Recrystallization
Materials:
-
Crude 2,4-dinitronaphthalen-1-ol
-
Ethanol
-
Heating mantle or hot plate
-
Erlenmeyer flask
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Place the crude 2,4-dinitronaphthalen-1-ol in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and allow them to air dry.
References
An In-depth Technical Guide to CAS Number 605-69-6: Properties, Hazards, and Biological Activity of 2,4-Dinitro-1-naphthol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical substance identified by CAS number 605-69-6, commonly known as Martius Yellow or 2,4-Dinitro-1-naphthol. This document details its chemical and physical properties, associated hazards, and explores its applications, particularly in biological staining. Furthermore, it delves into the known biological activities of the closely related dinitrophenol class of compounds, offering insights into potential, though not yet fully explored, effects on cellular signaling pathways relevant to research and drug development.
Chemical and Physical Properties
This compound is a synthetic organic compound.[1] Its primary identification and key physical and chemical properties are summarized in the tables below.
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 605-69-6 |
| IUPAC Name | 2,4-dinitronaphthalen-1-ol[2] |
| Synonyms | Martius Yellow, Golden Yellow, Saffron Yellow, Manchester Yellow, Naphthylene Yellow, 2,4-Dinitronaphthol[2][3] |
| Molecular Formula | C₁₀H₆N₂O₅[3] |
| Molecular Weight | 234.17 g/mol [3] |
| Chemical Structure | A naphthol with a hydroxy substituent at C-1 and nitro groups at C-2 and C-4.[4] |
Table 2: Physical Properties
| Property | Value |
| Appearance | Brownish-yellow to orange-gold powder/crystalline solid.[1][5] |
| Melting Point | 130-133 °C[4] |
| Boiling Point | ~407.9 °C at 760 mmHg (Predicted) |
| Solubility | Very slightly soluble in water; soluble in ethanol (B145695) and methanol (B129727) (1 mg/mL).[6] |
| λmax | 430 nm[6] |
Hazards and Safety Information
This compound is classified as a hazardous substance and requires careful handling. The primary hazards are summarized from safety data sheets (SDS) and toxicological profiles.
Table 3: Hazard Identification and GHS Classification
| Hazard Class | GHS Classification |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[7] |
| Skin Corrosion/Irritation | Causes skin irritation.[7] |
| Eye Damage/Irritation | Causes serious eye irritation.[7] |
| Allergenic Potential | May cause an allergic skin reaction.[7] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[7] |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects.[7] |
Handling and First Aid:
-
Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator. Avoid generating dust.[7]
-
First Aid:
-
Skin Contact: Remove contaminated clothing and wash skin with plenty of soap and water.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7]
-
Experimental Protocols: Histological Staining
The primary application of this compound (Martius Yellow) is as a dye in histological staining techniques, particularly for the visualization of erythrocytes and fibrin (B1330869).[3][5] Below are detailed methodologies for two common staining protocols.
Martius Scarlet Blue (MSB) Staining for Fibrin
This method is used to differentiate between fresh and old fibrin deposits.
Solution Preparation:
-
Martius Yellow Solution: Dissolve 0.5 g of Martius Yellow in 100 mL of 95% ethanol and add 2 g of phosphotungstic acid.
-
Crystal Scarlet Solution: Dissolve 1 g of Crystal Scarlet in 100 mL of 2.5% acetic acid.
-
Aniline Blue Solution: Dissolve 0.5 g of Aniline Blue in 100 mL of 1% acetic acid.
Staining Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Stain nuclei with an acid-resistant nuclear stain (e.g., Weigert's iron hematoxylin) for 10 minutes.
-
Rinse in 95% ethanol.
-
Stain with Martius Yellow solution for 2 minutes.
-
Rinse in distilled water.
-
Stain with Crystal Scarlet solution for 10 minutes.
-
Rinse in distilled water.
-
Differentiate in 1% phosphotungstic acid for 2-10 minutes, checking microscopically until only fibrin remains red.
-
Rinse in distilled water.
-
Counterstain with Aniline Blue solution for 2-5 minutes.
-
Rinse briefly in 1% acetic acid.
-
Dehydrate rapidly through ascending grades of ethanol, clear in xylene, and mount.
Expected Results:
-
Fibrin: Red (fresh fibrin may appear yellow, old fibrin blue)
-
Erythrocytes: Yellow
-
Collagen and other connective tissue: Blue
-
Muscle: Pink to pale red
-
Nuclei: Blue/Black
Lendrum's Picro Mallory Staining
This trichrome staining method is also utilized for demonstrating fibrin.
Solution Preparation:
-
Yellow Mordant: Saturated picric acid in 80% ethanol containing 0.2% Orange G and 0.2% Lissamine Fast Yellow.
-
Red Stain: 1% Acid Fuchsin in 1% acetic acid.
-
Differentiator: 2.5% picric acid and 25% phosphotungstic acid in 95% ethanol (stock), diluted for use.
-
Blue Stain: 0.5% Soluble Blue in 1% acetic acid.
Staining Procedure:
-
Deparaffinize and rehydrate tissue sections to water.
-
Stain nuclei with an acid-resistant nuclear stain.
-
Mordant in the yellow mordant solution for 2-3 minutes.
-
Wash in distilled water until only erythrocytes remain yellow.
-
Stain with the red stain for 5-10 minutes.
-
Rinse with 1% aqueous acetic acid.
-
Differentiate with the red differentiator until fibrin is prominent.
-
Rinse well in distilled water.
-
Stain with the blue stain for 5 minutes.
-
Rinse briefly with 1% acetic acid.
-
Differentiate with the blue differentiator for 1-2 minutes.
-
Briefly rinse with 1% acetic acid.
-
Dehydrate, clear, and mount.
Biological Activity and Signaling Pathways
While this compound is primarily used as a histological dye, the broader class of dinitrophenols, particularly 2,4-dinitrophenol (B41442) (DNP), is known to have significant biological effects. DNP acts as a mitochondrial uncoupler, dissipating the proton gradient across the inner mitochondrial membrane and thereby uncoupling oxidative phosphorylation from ATP synthesis. This leads to a decrease in ATP production and an increase in heat generation.[5]
Recent research has indicated that at sub-toxic concentrations, DNP can trigger adaptive stress response signaling pathways in neuronal cells.[3] These findings may have implications for understanding the potential, yet uninvestigated, biological activities of this compound. The key modulated pathways include:
-
Suppression of mTOR and Insulin-PI3K-MAPK Pathways: DNP treatment has been shown to down-regulate the expression of key genes in the mTOR and insulin (B600854) signaling pathways.[3] This is significant as these pathways are central regulators of cell growth, proliferation, and metabolism.
-
Upregulation of the Ca²⁺-CREB Pathway: DNP can increase intracellular Ca²⁺ levels, leading to the activation of the cAMP-response element-binding protein (CREB) signaling pathway.[3] This pathway is crucial for synaptic plasticity, learning, and memory.[3]
The mechanism of action of DNP as a mitochondrial uncoupler and its subsequent influence on these signaling cascades are depicted below.
Conclusion
This compound (CAS 605-69-6) is a well-characterized compound with established applications as a yellow dye in histological staining procedures. Its properties and hazards are well-documented, necessitating careful handling in a laboratory setting. While its primary role has been as a passive staining agent, the known biological activities of the closely related compound, 2,4-dinitrophenol, suggest that dinitronaphthols may possess the ability to modulate key cellular signaling pathways. This opens up potential avenues for future research into the biological effects of Martius Yellow beyond its function as a dye, particularly in the context of cellular metabolism and neurobiology. Researchers and drug development professionals should be aware of both its utility as a stain and the potential for off-target biological effects related to mitochondrial uncoupling.
References
- 1. Effect of 2-4-dinitrophenol on intercellular communication in mammalian cardiac fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab’ll Do Ya - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mitochondrial uncoupler DNP triggers brain cell mTOR signaling network reprogramming and CREB pathway up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 6. The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
2,4-Dinitro-1-naphthol: A Comprehensive Technical Guide for Organic Synthesis
Introduction
2,4-Dinitro-1-naphthol, a C-nitro compound, is a significant intermediate in organic synthesis, historically notable for its role in the dye industry.[1][2] Its chemical structure, featuring a naphthalene (B1677914) core substituted with a hydroxyl group and two electron-withdrawing nitro groups, imparts a unique reactivity profile that is valuable for researchers, scientists, and drug development professionals.[1] The presence of nitro groups makes the aromatic system electron-deficient, activating it for certain reactions and influencing the acidity of the hydroxyl group.[1] This guide provides an in-depth overview of its synthesis, physicochemical properties, key reactions, and applications as a versatile precursor for more complex organic molecules.
Physicochemical and Spectroscopic Data
The physical, chemical, and spectroscopic properties of this compound are crucial for its application in synthesis. These data are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 605-69-6 | [1] |
| Molecular Formula | C₁₀H₆N₂O₅ | [2][3] |
| Molecular Weight | 234.16 g/mol | [1][2] |
| Appearance | Red-brown or yellow-orange crystalline powder | [2][4] |
| Melting Point | 130 - 133 °C (lit.) | [5][6][7] |
| Boiling Point | 407.9 °C at 760 mmHg | [4][7] |
| Solubility | Very slightly soluble in water and ethanol | [4][7] |
| Density | 1.607 g/cm³ | [4][7] |
| pKa | 2.12 (at 25°C) | [7] |
Table 2: Spectroscopic Data for this compound
| Technique | Key Data Points | Reference(s) |
| Mass Spec. | m/z fragments: 234, 182, 113, 187 | [2][3] |
| UV-Vis | λmax: 714 nm (as Naphthol Green B in water) | [8] |
| FTIR / Raman | Spectra available from various databases | [2][9][10] |
| ¹³C-NMR | Spectrum available from various databases | [9] |
Synthesis of this compound
The most common and well-documented method for preparing this compound is through the direct nitration of 1-naphthol (B170400) (α-naphthol), which proceeds via a sulfonation-nitration sequence.[1][11] The initial sulfonation of 1-naphthol is a critical step that directs the subsequent nitration to the desired C2 and C4 positions.[1]
Experimental Protocol: Synthesis from 1-Naphthol
This protocol is adapted from established laboratory procedures.[11][12]
Materials:
-
1-Naphthol (α-naphthol): 2.5 g
-
Concentrated Sulfuric Acid (H₂SO₄): 5 mL
-
Concentrated Nitric Acid (HNO₃): 4 mL
-
Ice-cold water
Procedure:
-
Place 2.5 g of 1-naphthol in a 50-mL Erlenmeyer flask.
-
Carefully add 5 mL of concentrated H₂SO₄ and heat the mixture on a hot plate for approximately 5 minutes, or until the solid dissolves.[12] The initial red color should fade.[11]
-
Cool the reaction mixture in an ice bath. Once cooled, slowly add 15 mL of ice-cold water down the sides of the flask.[11]
-
In a separate beaker, cool 4 mL of concentrated HNO₃ in an ice bath.[11]
-
Slowly and with constant stirring, add the diluted and cooled sulfuric acid solution to the cold nitric acid.
-
Allow the mixture to stand, and then warm it gently for a few minutes. A yellow precipitate of this compound should form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash it thoroughly with cold water to remove residual acid, and allow it to air dry. The moist product can often be used directly in subsequent steps.[12]
Purification: The crude product can be purified by recrystallization from ethanol. The purity can be confirmed by its melting point, which should be approximately 138°C.[1]
Applications as a Synthetic Intermediate
This compound serves as a valuable precursor for various organic compounds, primarily through the reduction of its nitro groups.
Reduction to 2,4-Diamino-1-naphthol
The most significant application of this compound is its reduction to form 2,4-diamino-1-naphthol.[1] This diamino derivative is a key intermediate for synthesizing other complex molecules and dyes.[12] Sodium hydrosulfite (sodium dithionite) is a common and effective reducing agent for this transformation.[12][13]
Experimental Protocol: Reduction to 2,4-Diamino-1-naphthol
This protocol is based on the procedure described by Fieser.[12]
Materials:
-
Moist this compound (from the previous step)
-
Sodium Hydrosulfite (Na₂S₂O₄): 2.0 g (plus 1.0 g for washing)
-
Water: ~150 mL
-
Concentrated Hydrochloric Acid (HCl): 3 mL
Procedure:
-
In a beaker, suspend the moist this compound in approximately 100 mL of water.
-
Add 2.0 g of sodium hydrosulfite and stir the mixture. The orange color of the starting material should disappear, and a tan precipitate of 2,4-diamino-1-naphthol will form.[12]
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
The tan product is unstable and susceptible to air oxidation.[12] Therefore, it should be handled quickly.
-
Prepare a washing solution by dissolving 1.0 g of sodium hydrosulfite in 50 mL of water.
-
Collect the tan precipitate by vacuum filtration. Crucially, avoid sucking air through the filter cake for an extended period.
-
Wash the solid on the filter with the prepared hydrosulfite solution.
-
Immediately transfer the moist solid into a beaker containing a dilute HCl solution (prepared by adding 3 mL of concentrated HCl to 12 mL of water). This converts the unstable free base into its more stable dihydrochloride salt for storage or further use.[12]
Dye Synthesis
Historically, this compound and its derivatives have been central to the dye industry.[1]
-
Martius Yellow (Acid Yellow 24): The ammonium (B1175870) or sodium salt of this compound is known as Martius Yellow.[2][11] It was discovered in 1868 and has been used as a biological stain and a dye for materials like wool.[11][12]
Experimental Protocol: Preparation of Martius Yellow (Ammonium Salt)
This procedure follows the formation of the ammonium salt from the synthesized this compound.[11]
Materials:
-
Crude this compound
-
Hot water: 75 mL
-
Concentrated Ammonium Hydroxide (NH₄OH): 2.5 mL
-
Ammonium Chloride (NH₄Cl): 5 g
Procedure:
-
To the beaker containing the crude this compound, add 75 mL of hot water and 2.5 mL of concentrated ammonium hydroxide.
-
Heat the mixture to boiling with stirring to dissolve the solid.
-
Add 5 g of ammonium chloride to the hot solution to precipitate the less soluble ammonium salt (Martius Yellow).
-
Cool the mixture in an ice bath to complete the precipitation.
-
Collect the yellow dye by vacuum filtration, wash with a small amount of cold water containing 1-2% ammonium chloride, and air dry.[11]
-
Naphthol Green B: While not directly synthesized from this compound, this dye is structurally related. It is an iron coordination complex where the ligand is a sulfonated derivative of 1-nitroso-2-naphthol.[8] This highlights the importance of substituted naphthols in the broader field of dye chemistry.
Other Applications
-
Charge-Transfer Complexes: Due to its electron-deficient aromatic system, this compound can act as an electron acceptor to form colored charge-transfer (CT) complexes with electron-donating molecules.[1]
-
Nucleophilic Aromatic Substitution: The strong electron-withdrawing effect of the two nitro groups activates the naphthalene ring towards nucleophilic aromatic substitution, particularly at the 1-position if a suitable leaving group is present.[1]
Safety and Handling
This compound is classified as an irritant. Users should take appropriate safety precautions.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5]
-
Precautions: Avoid breathing dust. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.[5]
-
Storage: Store in a ventilated, cool, dry place away from oxidants and acids.[4] The compound is stable under recommended storage conditions.[5]
This guide provides a foundational understanding of this compound as a key intermediate. The detailed protocols and structured data are intended to support researchers in its safe and effective use in organic synthesis.
References
- 1. This compound | 605-69-6 | Benchchem [benchchem.com]
- 2. This compound | C10H6N2O5 | CID 11802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Naphthalenol, 2,4-dinitro- [webbook.nist.gov]
- 4. echemi.com [echemi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound | 887-79-6 [chemicalbook.com]
- 7. lookchem.com [lookchem.com]
- 8. Naphthol Green B - Wikipedia [en.wikipedia.org]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. chemistry-online.com [chemistry-online.com]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 13. Sciencemadness Discussion Board - 4,7-phenanthroline-5,6-dione intermediate - Powered by XMB 1.9.11 [sciencemadness.org]
Methodological & Application
HPLC analysis protocol for 2,4-Dinitro-1-naphthol
An Application Note for the HPLC Analysis of 2,4-Dinitro-1-naphthol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodologies outlined are based on established analytical principles for nitroaromatic compounds, ensuring a robust and reliable assay.
Introduction
This compound is a nitroaromatic compound with applications in various chemical syntheses and as a dye. Accurate and precise quantification of this analyte is crucial for quality control, stability studies, and research purposes. High-Performance Liquid Chromatography (HPLC) offers a powerful technique for the separation, identification, and quantification of this compound due to its high resolution and sensitivity. This application note details a reverse-phase HPLC method suitable for this purpose.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the preparation of standards and samples.
| Property | Value |
| Molecular Formula | C₁₀H₆N₂O₅ |
| Molecular Weight | 234.17 g/mol |
| Appearance | Yellow-orange to brown powder |
| Melting Point | 138 °C |
| Solubility | Very slightly soluble in water and ethanol.[1][2] |
| UV-Vis λmax | Approximately 254 nm, with other significant absorbance bands. |
HPLC Analysis Protocol
This protocol is designed to provide a reliable method for the quantification of this compound.
Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringes and syringe filters (0.45 µm).
-
HPLC vials.
-
Ultrasonic bath.
Reagents and Chemicals
-
This compound reference standard.
-
Acetonitrile (B52724) (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Formic acid (optional, for mobile phase modification).
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound. These conditions are based on methods for similar nitroaromatic compounds and may require optimization for specific applications.[3][4]
| Parameter | Recommended Condition |
| HPLC Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-10 min, 50-90% B; 10-15 min, 90% B; 15.1-20 min, 50% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Use an ultrasonic bath to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase (initial composition) to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Preparation of Sample Solutions
-
Accurately weigh a quantity of the sample expected to contain this compound.
-
Transfer the sample to a volumetric flask of appropriate size.
-
Add a suitable volume of acetonitrile and sonicate to dissolve the analyte.
-
Dilute to volume with acetonitrile.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase at the initial gradient conditions until a stable baseline is achieved.
-
Inject the prepared standard solutions in ascending order of concentration.
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.
-
Inject the prepared sample solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Key Parameters for HPLC Method Development
The logical relationship between key parameters in developing a robust HPLC method is depicted below.
Caption: Key parameter relationships in HPLC method development.
References
Application Notes & Protocols for the Quantitative Determination of 2,4-Dinitro-1-naphthol using UV-Vis Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-Dinitro-1-naphthol, also known as Martius Yellow, is a synthetic dye and an intermediate in the synthesis of various organic compounds.[1][2] Its chemical structure, featuring a naphthalene (B1677914) core with hydroxyl and nitro functional groups, gives it distinct chromophoric properties, making it suitable for quantitative analysis by UV-Vis spectroscopy.[2] This technique offers a rapid, simple, and cost-effective method for the determination of this compound in various samples. These application notes provide a comprehensive protocol for its quantitative determination.
Principle of the Method
The quantitative determination of this compound by UV-Vis spectroscopy is based on the Beer-Lambert law. This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution. By measuring the absorbance of a sample at its wavelength of maximum absorbance (λmax), the concentration of this compound can be determined by comparing it to a standard calibration curve.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₀H₆N₂O₅[3] |
| Molecular Weight | 234.16 g/mol [1] |
| Appearance | Light yellow to Yellow to Orange powder/crystalline solid[4] |
| IUPAC Name | 2,4-dinitronaphthalen-1-ol[1] |
Instrumentation and Materials
-
Instrumentation:
-
Double beam UV-Vis spectrophotometer with quartz cuvettes (1 cm path length).
-
Analytical balance.
-
Volumetric flasks (various sizes: 10 mL, 25 mL, 50 mL, 100 mL).
-
Micropipettes.
-
-
Chemicals and Reagents:
-
This compound (analytical standard grade, >98.0% purity).[4]
-
Methanol (HPLC or spectroscopic grade).
-
Other solvents for testing (e.g., Ethanol, Acetonitrile, Chloroform).
-
Distilled or deionized water.
-
Experimental Protocols
5.1. Determination of Wavelength of Maximum Absorbance (λmax)
The λmax is the wavelength at which a substance has its strongest photon absorption.
-
Preparation of a dilute solution: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in the chosen solvent (e.g., methanol).
-
Spectrophotometer setup: Set the spectrophotometer to scan a wavelength range, for example, from 200 to 800 nm.
-
Blank measurement: Use the solvent (e.g., methanol) as a blank to zero the spectrophotometer.
-
Sample measurement: Scan the absorbance of the this compound solution.
-
Identify λmax: The wavelength at which the highest absorbance is recorded is the λmax. For this compound in methanol, the λmax is expected in the range of 367-373 nm.[4]
5.2. Preparation of Standard Solutions
-
Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh 10 mg of this compound analytical standard.
-
Dissolve it in a small amount of the chosen solvent (e.g., methanol) in a 100 mL volumetric flask.
-
Once fully dissolved, bring the volume up to the mark with the solvent and mix thoroughly.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution. For example, to prepare standards of 2, 4, 6, 8, and 10 µg/mL, pipette 2, 4, 6, 8, and 10 mL of the 100 µg/mL stock solution into separate 100 mL volumetric flasks and dilute to the mark with the solvent.
-
5.3. Generation of Calibration Curve
-
Measure Absorbance: Measure the absorbance of each working standard solution at the predetermined λmax.
-
Plot the Curve: Plot a graph of absorbance (Y-axis) versus concentration (X-axis).
-
Linear Regression: Perform a linear regression analysis on the plotted data. The resulting equation (y = mx + c) and the correlation coefficient (R²) should be determined. An R² value close to 0.999 indicates good linearity.
5.4. Quantification of an Unknown Sample
-
Sample Preparation: Prepare the unknown sample in the same solvent used for the standards, ensuring the concentration falls within the linear range of the calibration curve. Dilution may be necessary.
-
Measure Absorbance: Measure the absorbance of the unknown sample at the λmax.
-
Calculate Concentration: Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the sample.
Concentration = (Absorbance - c) / m
(where 'c' is the intercept and 'm' is the slope of the calibration curve)
Method Validation Parameters
Method validation is crucial to ensure the reliability of the analytical method.[5] Key parameters to evaluate include:
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (R²) ≥ 0.999 |
| Range | The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with precision, accuracy, and linearity. | To be determined experimentally. |
| Accuracy | The closeness of the test results obtained by the method to the true value. Often assessed by spike-recovery studies. | Recovery of 98-102% |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed as repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2%[5] |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically 3.3 × (standard deviation of the blank / slope of the calibration curve) |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically 10 × (standard deviation of the blank / slope of the calibration curve) |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interference from excipients or degradation products at the λmax of the analyte. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | RSD ≤ 2% after minor changes in parameters (e.g., wavelength, temperature).[5] |
Data Presentation
Table 1: Linearity Data for this compound in Methanol
| Concentration (µg/mL) | Absorbance at λmax (e.g., 370 nm) |
| 2.0 | [Example Absorbance 1] |
| 4.0 | [Example Absorbance 2] |
| 6.0 | [Example Absorbance 3] |
| 8.0 | [Example Absorbance 4] |
| 10.0 | [Example Absorbance 5] |
| Linear Regression Equation | y = [slope]x + [intercept] |
| Correlation Coefficient (R²) | [Value ≥ 0.999] |
Table 2: Precision Data
| Concentration (µg/mL) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) |
| Low QC | [RSD value] | [RSD value] |
| Mid QC | [RSD value] | [RSD value] |
| High QC | [RSD value] | [RSD value] |
Table 3: Accuracy (Recovery) Data
| Spiked Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | Mean Recovery (%) |
| 80 | [Value] | [Value] | [Value] | \multirow{3}{*}{[Mean Value]} |
| 100 | [Value] | [Value] | [Value] | |
| 120 | [Value] | [Value] | [Value] |
Visualizations
Caption: Experimental workflow for the quantitative determination of this compound.
Caption: Relationship between Beer-Lambert Law and the calibration curve for quantification.
References
Using 2,4-Dinitro-1-naphthol as a pH indicator in titrations
Application Notes: 2,4-Dinitro-1-naphthol as a pH Indicator
Introduction
This compound, also known by its common name Martius Yellow, is a synthetic organic compound that serves as a valuable acid-base indicator for titrations.[1][2] Its distinct color change over a specific and narrow pH range makes it particularly suitable for certain types of acid-base titrations where the equivalence point is expected in the acidic region. These application notes provide detailed information on the properties, applications, and protocols for the effective use of this compound as a pH indicator in a laboratory setting.
Physicochemical Properties and Mechanism of Action
This compound is a crystalline powder, typically appearing as brownish-yellow.[1] As a weak acid, its dissociation in an aqueous solution is responsible for its function as a pH indicator. The equilibrium between the protonated (acidic) and deprotonated (basic) forms of the molecule shifts with changes in the hydrogen ion concentration (pH) of the solution. This shift is accompanied by a distinct color change, which allows for the visual determination of the titration's endpoint.
The acidic, protonated form of this compound is colorless, while its conjugate base, the deprotonated form, is yellow.[3] The transition between these two forms occurs over a pH range of 2.0 to 3.2.[3] The pKa value for this compound is approximately 2.12. This low pKa value indicates that it is a relatively strong weak acid, and its color change occurs in a highly acidic environment.
Applications in Titrimetry
The acidic transition range of this compound makes it an ideal indicator for the titration of weak bases with strong acids. In such titrations, the salt formed at the equivalence point hydrolyzes to produce an acidic solution. Therefore, an indicator that changes color in the acidic pH range is required for accurate endpoint determination.
Suitable Titrations:
-
Titration of a weak base with a strong acid: For example, the titration of ammonia (B1221849) (NH₃) or sodium carbonate (Na₂CO₃) with hydrochloric acid (HCl). The equivalence point for these titrations lies in the acidic pH range, which aligns well with the transition range of this compound.
Unsuitable Titrations:
-
Titration of a strong acid with a strong base: The equivalence point is at pH 7.
-
Titration of a weak acid with a strong base: The equivalence point is in the basic pH range.
-
Titration of a weak acid with a weak base: The change in pH at the equivalence point is not sharp enough for a visual indicator.
Advantages and Limitations
Advantages:
-
Sharp Color Change: The transition from colorless to yellow is distinct and easy to observe.
-
Suitability for Specific Titrations: Its acidic transition range is well-suited for titrations of weak bases with strong acids, a common analytical procedure.
-
Narrow pH Range: The narrow transition range can lead to more precise endpoint detection.
Limitations:
-
Limited Applicability: Its use is restricted to titrations with an acidic equivalence point.
-
Potential for Interference: In highly colored solutions, the color change of the indicator may be masked.
Quantitative Data Summary
| Property | Value | Reference |
| IUPAC Name | 2,4-Dinitronaphthalen-1-ol | [4] |
| Common Name | Martius Yellow | [1][2] |
| CAS Number | 605-69-6 | [1] |
| Molecular Formula | C₁₀H₆N₂O₅ | [1] |
| Molar Mass | 234.17 g/mol | [1] |
| pKa | ~2.12 | |
| pH Transition Range | 2.0 - 3.2 | [3] |
| Color in Acidic Medium (pH < 2.0) | Colorless | [3] |
| Color in Basic Medium (pH > 3.2) | Yellow | [3] |
| Solubility | Sparingly soluble in water, soluble in ethanol (B145695) |
Experimental Protocols
Preparation of this compound Indicator Solution
Materials:
-
This compound (Martius Yellow) powder
-
Ethanol (95% or absolute)
-
Distilled or deionized water
-
Volumetric flask (100 mL)
-
Analytical balance
-
Spatula and weighing paper
Procedure:
-
Accurately weigh 0.1 g of this compound powder using an analytical balance.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 50 mL of ethanol to the flask and swirl to dissolve the powder completely.
-
Once dissolved, dilute the solution to the 100 mL mark with distilled or deionized water.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
Store the indicator solution in a labeled, tightly sealed bottle, protected from light.
Protocol for the Titration of a Weak Base with a Strong Acid
Objective: To determine the concentration of a weak base (e.g., ammonia) solution using a standardized strong acid (e.g., hydrochloric acid) and this compound as the indicator.
Materials:
-
Standardized strong acid solution (e.g., 0.1 M HCl)
-
Weak base solution of unknown concentration (e.g., aqueous ammonia)
-
This compound indicator solution (0.1% in ethanol/water)
-
Burette (50 mL)
-
Pipette (25 mL) and pipette bulb
-
Erlenmeyer flask (250 mL)
-
Beakers
-
Funnel
-
Burette clamp and stand
-
White tile or paper
Procedure:
-
Burette Preparation:
-
Rinse the burette twice with small portions of the standardized strong acid solution.
-
Fill the burette with the strong acid solution, ensuring the tip is free of air bubbles.
-
Record the initial volume of the acid in the burette to two decimal places.
-
-
Analyte Preparation:
-
Pipette 25.00 mL of the weak base solution into a clean 250 mL Erlenmeyer flask.
-
Add 2-3 drops of the this compound indicator solution to the flask. The solution should turn yellow.
-
-
Titration:
-
Place the Erlenmeyer flask on a white tile under the burette to easily observe the color change.
-
Slowly add the strong acid from the burette to the weak base solution while constantly swirling the flask.
-
As the endpoint is approached, the yellow color will start to fade. Add the acid dropwise at this stage.
-
The endpoint is reached when the solution turns from yellow to colorless and the colorless state persists for at least 30 seconds.
-
Record the final volume of the acid in the burette to two decimal places.
-
-
Calculations:
-
Calculate the volume of strong acid used by subtracting the initial volume from the final volume.
-
Use the following formula to calculate the concentration of the weak base: M_base × V_base = M_acid × V_acid Where:
-
M_base = Molarity of the base (unknown)
-
V_base = Volume of the base (25.00 mL)
-
M_acid = Molarity of the acid (known)
-
V_acid = Volume of the acid used
-
-
-
Repeat:
-
Repeat the titration at least two more times to ensure concordant results (volumes of acid used should be within ±0.1 mL).
-
Calculate the average volume of the strong acid used from the concordant results for the final concentration calculation.
-
Visualizations
References
- 1. Martius yellow - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Martius yellow (C. I. 10315), 5 g, CAS No. 605-69-6 | pH Indicators | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - Austria [carlroth.com]
- 4. This compound | C10H6N2O5 | CID 11802 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Chromatographic Analysis of Primary Amines via Derivatization
Abstract
This document provides a detailed protocol for the derivatization of primary amines for subsequent analysis by High-Performance Liquid Chromatography (HPLC). While the derivatization of primary amines with 2,4-Dinitro-1-naphthol was initially explored, literature suggests this reagent is not commonly employed for this application. Instead, this application note focuses on a robust and widely validated alternative, 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's reagent. DNFB reacts with primary amines to form highly chromophoric derivatives, enabling sensitive detection by UV-Vis spectrophotometry.[1][2] This protocol is intended for researchers, scientists, and drug development professionals requiring accurate quantification of primary amines in various matrices.
Introduction
The quantitative analysis of primary amines is crucial in numerous scientific fields, including pharmaceutical research, clinical diagnostics, and environmental monitoring. Many primary amines lack a native chromophore or fluorophore, making their direct detection by HPLC challenging.[3] Chemical derivatization is a pre-column technique used to overcome this limitation by covalently attaching a molecule (a "tag") to the analyte that imparts desirable chromatographic and detection characteristics.
While this compound possesses a chromophoric structure, its use as a derivatizing agent for primary amines in chromatography is not well-documented in scientific literature. However, the structurally similar compound, 2,4-dinitrofluorobenzene (DNFB), is a well-established reagent for this purpose.[1][2] DNFB reacts with primary amines under mild alkaline conditions to form stable N-2,4-dinitrophenyl (DNP) derivatives, which exhibit strong absorbance in the UV-Visible region, typically around 360 nm.[1][4] This allows for highly sensitive and selective quantification of primary amines by HPLC with UV detection.
This application note provides a comprehensive protocol for the derivatization of primary amines using DNFB and their subsequent analysis by reversed-phase HPLC.
Reaction Mechanism
The derivatization of a primary amine with DNFB proceeds via a nucleophilic aromatic substitution reaction. The amino group of the primary amine acts as a nucleophile, attacking the electron-deficient carbon atom of the benzene (B151609) ring to which the fluorine atom is attached. The reaction is typically carried out in a slightly alkaline medium to ensure the amine is in its more nucleophilic, unprotonated form. The reaction results in the formation of a stable DNP-amine derivative and hydrogen fluoride.[1]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the derivatization of primary amines with DNFB and their subsequent HPLC analysis.
Materials and Reagents
-
Primary Amine Standards: (e.g., amphetamine, various aliphatic or aromatic amines)
-
2,4-Dinitrofluorobenzene (DNFB): Derivatization grade (≥99.0%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Tetrahydrofuran (HPLC grade), Deionized Water (18.2 MΩ·cm)
-
Buffer Reagents: Borax (B76245) (Sodium tetraborate), Triethylamine (B128534) (TEA)
-
Internal Standard (Optional but Recommended): A primary amine not present in the sample.
Equipment
-
HPLC System: With a UV-Vis detector, autosampler, and gradient pump.
-
Analytical Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size).
-
Heating Block or Water Bath
-
Vortex Mixer
-
pH Meter
-
Analytical Balance
-
Micropipettes and Vials
Preparation of Solutions
-
DNFB Reagent Solution (7 x 10⁻² mol/L): Dissolve an appropriate amount of DNFB in acetonitrile. Prepare fresh or store in the dark at 4°C for a limited time.[1]
-
Borax Buffer (2.5% aqueous solution): Dissolve 2.5 g of borax in 100 mL of deionized water.
-
Triethylamine (TEA) in Acetonitrile (5:1000 v/v): Add 0.5 mL of TEA to 100 mL of acetonitrile.[1]
-
Primary Amine Stock Solutions (e.g., 1 mg/mL): Accurately weigh and dissolve the primary amine standards in a suitable solvent (e.g., water or methanol).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solutions to create a calibration curve.
Derivatization Procedure
-
Sample Preparation: Dissolve or dilute the sample containing the primary amine in a suitable solvent to an appropriate concentration.
-
Reaction Mixture: In a reaction vial, mix the following:
-
600 µL of the primary amine sample or standard solution.
-
600 µL of the DNFB reagent solution containing either borax buffer or TEA as a catalyst.[1]
-
-
Reaction Conditions:
-
Cap the vials tightly and vortex for 1 minute.
-
Incubate the reaction mixture at 65°C for 40 minutes to ensure complete derivatization.[1]
-
Cool the vials to room temperature.
-
-
Sample for Injection: The cooled reaction mixture can be directly injected into the HPLC system, or it can be diluted with the mobile phase if necessary.
HPLC Analysis
-
Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of acetonitrile, tetrahydrofuran, and 0.1% triethylamine in water (e.g., 15:15:70 v/v/v). The exact composition may need to be optimized for specific analytes.[1]
-
Flow Rate: 1.5 mL/min.[1]
-
Detection Wavelength: 360 nm.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 35°C).
Data Presentation
The following tables summarize typical quantitative data that can be obtained using this method. The values are illustrative and may vary depending on the specific amine and analytical instrumentation.
Table 1: HPLC Method Parameters for DNFB-Derivatized Amines
| Parameter | Condition |
| Column | C18 Reversed-Phase (25 cm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Tetrahydrofuran:0.1% TEA in Water (15:15:70 v/v/v)[1] |
| Flow Rate | 1.5 mL/min[1] |
| Detection | UV at 360 nm[1] |
| Injection Volume | 20 µL |
| Temperature | Ambient |
Table 2: Derivatization Reaction Conditions
| Parameter | Condition |
| Reagent | 2,4-Dinitrofluorobenzene (DNFB) |
| Solvent | Acetonitrile |
| Catalyst | Borax or Triethylamine |
| Temperature | 65°C[1] |
| Time | 40 minutes[1] |
Visualizations
Workflow for Derivatization and HPLC Analysis of Primary Amines
Caption: Experimental workflow for the derivatization and HPLC analysis.
Logical Relationship of Method Components
Caption: Logical flow from analyte to quantification.
Conclusion
The derivatization of primary amines with 2,4-dinitrofluorobenzene (DNFB) provides a reliable and sensitive method for their quantification by reversed-phase HPLC with UV detection. This application note offers a detailed protocol that can be adapted for the analysis of a wide range of primary amines in various sample matrices. The formation of stable, highly chromophoric DNP-amine derivatives allows for low detection limits and accurate quantification, making this method a valuable tool for researchers and scientists in pharmaceutical and other industries.
References
Application Note: A Novel Staining Protocol for Proteins in Polyacrylamide Gels Using 2,4-Dinitro-1-naphthol
Introduction
The visualization of proteins following polyacrylamide gel electrophoresis (PAGE) is a fundamental technique in proteomics and molecular biology. While a variety of organic dyes are utilized for this purpose, this document outlines a novel, proposed protocol for the use of 2,4-Dinitro-1-naphthol as a protein stain for polyacrylamide gels. This compound, also known as Martius Yellow, is a dye historically used in histology.[1] Its chemical structure, featuring a naphthalene (B1677914) core with hydroxyl and nitro functional groups, suggests its potential to interact with proteins.[2] The electron-withdrawing nature of the two nitro groups influences the acidity of the hydroxyl group, which may facilitate binding to protein functional groups.[2] This proposed method is based on established principles of protein staining and offers an alternative for qualitative protein visualization.
Principle of the Method
The staining of proteins in polyacrylamide gels with this compound is presumed to follow a mechanism analogous to other anionic dyes. The protocol involves three main stages: fixation, staining, and destaining. Fixation is a critical step to precipitate and immobilize the separated proteins within the gel matrix, preventing their diffusion. The subsequent staining step involves the immersion of the gel in a solution of this compound, allowing the dye molecules to bind to the proteins, likely through electrostatic interactions with positively charged amino acid residues. Finally, a destaining step is employed to remove the excess, unbound dye from the gel background, thereby enhancing the contrast and visibility of the protein bands.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the proposed this compound staining protocol for polyacrylamide gels. Please note that as this is a novel application, the sensitivity is an estimated value based on similar staining methods and requires experimental verification.
| Parameter | Value | Notes |
| Staining Solution | ||
| This compound Concentration | 0.1% (w/v) | Prepare in 10% (v/v) acetic acid. |
| Solvent | 10% (v/v) Acetic Acid | |
| Fixation Solution | ||
| Composition | 40% (v/v) Methanol, 10% (v/v) Acetic Acid | In deionized water. |
| Incubation Time | 30 - 60 minutes | At room temperature with gentle agitation. |
| Staining Step | ||
| Incubation Time | 1 - 2 hours | At room temperature with gentle agitation. |
| Destaining Solution | ||
| Composition | 10% (v/v) Acetic Acid | In deionized water. |
| Destaining Step | ||
| Incubation Time | 2 - 4 hours (or overnight) | At room temperature with gentle agitation. The solution may need to be changed 2-3 times. |
| Estimated Sensitivity | 50 - 100 ng | This is a hypothetical value and requires experimental validation. |
Detailed Experimental Protocol
This protocol provides a step-by-step procedure for staining proteins in polyacrylamide gels using a proposed this compound solution.
Materials:
-
This compound powder
-
Glacial Acetic Acid
-
Methanol
-
Deionized Water
-
Staining trays
-
Orbital shaker
Solution Preparation:
-
Fixation Solution: Prepare a solution of 40% (v/v) Methanol and 10% (v/v) Acetic Acid in deionized water.
-
Staining Solution (0.1% w/v this compound): Dissolve 0.1 g of this compound in 100 mL of 10% (v/v) Acetic Acid. Stir until the powder is completely dissolved. Gentle heating may be required, but do not boil.
-
Destaining Solution: Prepare a solution of 10% (v/v) Acetic Acid in deionized water.
Staining Procedure:
-
Gel Removal: Following electrophoresis, carefully remove the polyacrylamide gel from the cassette.
-
Washing (Optional): Briefly rinse the gel with deionized water to remove any residual electrophoresis buffer.
-
Fixation: Place the gel in a clean staining tray and add a sufficient volume of Fixing Solution to completely submerge the gel. Incubate for 30-60 minutes on an orbital shaker at room temperature. This step is crucial for precipitating the proteins within the gel.
-
Staining: Decant the Fixing Solution. Add the 0.1% this compound Staining Solution to the tray, ensuring the gel is fully immersed. Incubate for 1-2 hours at room temperature with gentle agitation on an orbital shaker.
-
Destaining: Pour off the Staining Solution. Add Destaining Solution to the tray, again ensuring the gel is completely covered. Place the tray on an orbital shaker. Destaining is typically performed for 2-4 hours at room temperature, or overnight for a clearer background. The destaining solution may need to be changed 2-3 times to ensure a clear background and sharp protein bands.
-
Visualization and Storage: Once the background of the gel is sufficiently clear and the protein bands are distinctly visible, the gel can be imaged using a standard gel documentation system. For long-term storage, the gel can be kept in the final destaining solution or in deionized water at 4°C.
Experimental Workflow Diagram
Caption: Workflow for the proposed this compound protein staining protocol.
References
Application of 2,4-Dinitro-1-naphthol in Thin-Layer Chromatography: A Hypothetical Approach
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches have not yielded established protocols for the use of 2,4-Dinitro-1-naphthol as a direct visualization reagent in thin-layer chromatography (TLC). The following application notes and protocols are hypothetical and based on the known chemical reactivity of naphthols and dinitro compounds. This document is intended to provide a scientifically grounded starting point for researchers interested in exploring novel applications of this compound in TLC.
Introduction
Thin-layer chromatography (TLC) is a cornerstone technique in analytical chemistry, particularly within the pharmaceutical industry, for the separation and identification of compounds.[1] A crucial step in TLC is the visualization of separated, colorless analytes. While a wide array of visualization reagents are available, the application of this compound for this purpose is not documented.
This document outlines a potential application of this compound as a pre-derivatization or post-derivatization agent for the detection of specific classes of compounds, such as aromatic amines, on a TLC plate. The proposed method leverages the reactivity of the naphthol group in azo coupling reactions.
Hypothetical Application: Detection of Aromatic Amines
The proposed application involves the use of this compound as a coupling agent for the detection of diazotized aromatic amines. In this scenario, the aromatic amine is first diazotized on the TLC plate, and subsequent spraying with a solution of this compound would result in the formation of a colored azo dye at the location of the amine spot.
Principle of Detection
The chemical principle involves a two-step reaction:
-
Diazotization: The primary aromatic amine on the TLC plate is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) to form a diazonium salt.
-
Azo Coupling: The diazonium salt then couples with the electron-rich aromatic ring of this compound (in an alkaline medium) to form a brightly colored azo compound. The presence of two electron-withdrawing nitro groups on the naphthol ring may influence the color of the resulting dye.
Experimental Protocols
This section provides a detailed, hypothetical protocol for the detection of a model primary aromatic amine, such as aniline (B41778), on a silica (B1680970) gel TLC plate.
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 plates
-
Mobile Phase: Toluene:Ethyl Acetate (8:2, v/v) or another suitable solvent system for the analyte of interest.
-
Analytes: Standard solution of aniline (1 mg/mL in methanol) and a test sample containing aniline.
-
Visualization Reagents:
-
Spray Reagent 1 (Diazotization Solution): 1% (w/v) Sodium Nitrite in 1 M Hydrochloric Acid. This solution should be prepared fresh.
-
Spray Reagent 2 (Coupling Solution): 0.5% (w/v) this compound in 1 M Sodium Hydroxide.
-
Chromatographic Procedure
-
Sample Application: Spot 1-5 µL of the aniline standard and the test sample onto the TLC plate.
-
Development: Develop the TLC plate in a pre-saturated chromatography tank with the chosen mobile phase until the solvent front reaches approximately 1 cm from the top of the plate.
-
Drying: Remove the plate from the tank and dry it completely in a fume hood or with a stream of cool air.
Visualization Protocol
-
Diazotization: In a well-ventilated fume hood, spray the dried TLC plate evenly with Spray Reagent 1 (Sodium Nitrite solution). Allow the plate to react for 2-3 minutes at room temperature.
-
Drying: Gently dry the plate with a stream of cool air to remove excess reagent.
-
Coupling: Spray the plate with Spray Reagent 2 (this compound solution).
-
Observation: Observe the formation of colored spots. The color and intensity of the spots may be enhanced by gentle heating (e.g., 50-60 °C for 5-10 minutes).
Data Presentation: Expected Results
The following table summarizes the expected, hypothetical results for the detection of various aromatic amines. The colors are predicted based on the general chemistry of azo dyes.
| Analyte | Expected Color of Azo Dye |
| Aniline | Red to Orange |
| p-Toluidine | Reddish-Brown |
| Sulfanilamide | Orange to Yellow |
Visualizations
Proposed Chemical Reaction Pathway
Caption: Proposed reaction for detecting aromatic amines.
Experimental Workflow
Caption: Workflow for amine detection using this compound.
Safety Precautions
-
This compound is a nitroaromatic compound and should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
All spraying procedures should be conducted in a well-ventilated fume hood.
-
Avoid inhalation of spray mists and contact with skin and eyes.
Conclusion
While not a conventional TLC reagent, this document presents a plausible, hypothetical application for this compound in the detection of aromatic amines on TLC plates. The proposed protocol is based on well-established diazotization and azo coupling reactions. Further experimental validation is required to determine the efficacy, sensitivity, and specificity of this proposed method. Researchers are encouraged to use this document as a guide for exploring this novel application.
References
Application Notes and Protocols: Synthesis of Amino Derivatives from 2,4-Dinitro-1-naphthol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of amino derivatives from 2,4-dinitro-1-naphthol, specifically focusing on the complete reduction to 2,4-diamino-1-naphthol and the selective reduction to 2-amino-4-nitro-1-naphthol. These compounds are valuable intermediates in the development of novel therapeutic agents and other biologically active molecules. This guide includes step-by-step experimental procedures, quantitative data summaries, and visual representations of the synthetic workflow and a proposed biological mechanism of action.
Introduction
Naphthol derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of amino groups to the naphthol scaffold can significantly modulate its biological activity. This compound serves as a versatile starting material for the synthesis of various amino-substituted naphthalenes. The selective reduction of the nitro groups is a key transformation that allows for the generation of a library of derivatives with potentially diverse pharmacological profiles. The amino derivatives of naphthols have been investigated for their potential to induce apoptosis in cancer cells and act as enzyme inhibitors.[1][3]
Synthesis of Amino Derivatives
The synthesis of amino derivatives from this compound can be achieved through complete or partial reduction of the nitro groups. The choice of reducing agent and reaction conditions determines the final product.
Complete Reduction to 2,4-Diamino-1-naphthol
The complete reduction of both nitro groups of this compound is readily achieved using a strong reducing agent such as sodium hydrosulfite (sodium dithionite). This reaction typically proceeds rapidly at room temperature.
Selective Reduction to 2-Amino-4-nitro-1-naphthol
Selective reduction of one nitro group in the presence of another can be accomplished using milder reducing agents or by carefully controlling the reaction conditions. Sodium sulfide (B99878) (Na₂S) is a commonly used reagent for the selective reduction of a nitro group that is ortho to a hydroxyl group, due to the activating effect of the hydroxyl group.[4]
Experimental Protocols
Protocol 1: Synthesis of 2,4-Diamino-1-naphthol
Materials:
-
This compound
-
Sodium hydrosulfite (Na₂S₂O₄)
-
Deionized water
-
Concentrated Hydrochloric Acid (HCl)
-
1 M Sodium hydrosulfite solution (freshly prepared)
-
Beakers, Erlenmeyer flasks, Büchner funnel, and filter paper
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a beaker, dissolve 2.0 g of this compound in 100 mL of warm deionized water with stirring.
-
Cool the solution to room temperature and then place it in an ice bath.
-
Slowly add 4.0 g of sodium hydrosulfite to the stirred solution. The orange color of the solution should fade, and a tan precipitate should form.[5]
-
Continue stirring the mixture in the ice bath for 15-20 minutes.
-
Filter the tan precipitate using a Büchner funnel, being careful not to pull air through the solid for an extended period, as the product is susceptible to air oxidation.[5]
-
Wash the precipitate with 50 mL of cold, freshly prepared 1 M sodium hydrosulfite solution.[5]
-
Immediately transfer the moist solid to a beaker containing a solution of 5 mL of concentrated HCl in 20 mL of deionized water.
-
Stir the mixture to form the more stable dihydrochloride (B599025) salt of 2,4-diamino-1-naphthol.
-
Collect the dihydrochloride salt by filtration, wash with a small amount of cold, dilute HCl, and air dry.
Protocol 2: Synthesis of 2-Amino-4-nitro-1-naphthol (Adapted from Dinitrophenol Reduction)
Materials:
-
This compound
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Concentrated aqueous ammonia (B1221849) (28%)
-
Deionized water
-
Glacial acetic acid
-
Activated carbon (Norit)
-
Three-necked round-bottom flask, reflux condenser, mechanical stirrer, thermometer
-
Heating mantle, Büchner funnel, and filter paper
Procedure:
-
Set up a 500 mL three-necked flask with a mechanical stirrer, reflux condenser, and thermometer.
-
To the flask, add 10 g of this compound and 100 mL of deionized water.
-
With stirring, add 20 g of ammonium chloride and 4 mL of concentrated aqueous ammonia.
-
Heat the mixture to 85 °C using a heating mantle.
-
Once the temperature reaches 85 °C, turn off the heat and allow the mixture to cool.
-
When the temperature reaches 70 °C, begin the portion-wise addition of 25 g of sodium sulfide nonahydrate over 30 minutes, maintaining the temperature between 70-85 °C.[4]
-
After the addition is complete, heat the mixture at 85 °C for an additional 15 minutes.[4]
-
Filter the hot reaction mixture through a pre-heated Büchner funnel to remove any insoluble byproducts.
-
Cool the filtrate in an ice bath to induce crystallization.
-
Collect the crude product by filtration.
-
Recrystallize the crude product from hot water, using a small amount of activated carbon to decolorize the solution. Acidify the hot solution with glacial acetic acid to a pH of approximately 5 to precipitate the purified 2-amino-4-nitro-1-naphthol.
-
Cool the solution, collect the crystals by filtration, wash with a small amount of cold water, and dry.
Quantitative Data
Table 1: Synthesis Parameters
| Parameter | Protocol 1: 2,4-Diamino-1-naphthol | Protocol 2: 2-Amino-4-nitro-1-naphthol |
| Starting Material | This compound | This compound |
| Reducing Agent | Sodium Hydrosulfite (Na₂S₂O₄) | Sodium Sulfide (Na₂S·9H₂O) |
| Solvent | Water | Water |
| Temperature | Room Temperature to 0 °C | 70-85 °C |
| Reaction Time | 15-20 minutes | ~1 hour |
| Typical Yield | > 80% (as dihydrochloride salt) | 60-70% (estimated based on analogous reactions)[4] |
Table 2: Biological Activity of Analogous Aminonaphthol Derivatives
| Compound Class | Biological Activity | Cell Line/Organism | IC₅₀ / MIC | Reference |
| Aminobenzylnaphthols | Anticancer | Pancreatic (BxPC-3) | IC₅₀: 13.26 - 54.55 µM | [1] |
| Aminobenzylnaphthols | Anticancer | Colorectal (HT-29) | IC₅₀: 11.55 - 58.11 µM | [1] |
| 1-Aminoalkyl-2-naphthols | Antibacterial | P. aeruginosa MDR1 | MIC: 10 µg/mL | [6] |
| 1-Aminoalkyl-2-naphthols | Antibacterial | S. aureus MDR | MIC: 100 µg/mL | [6] |
| Naphthylisoquinolines | Anticancer | Breast (MCF-7) | - | [3] |
| Naphthylisoquinolines | Anticancer | Breast (MDA-MB-231) | - | [3] |
Note: The biological activity data presented is for structurally related aminonaphthol derivatives and not for the direct products of this compound reduction. This data is for illustrative purposes to indicate the potential therapeutic applications of this class of compounds.
Experimental Workflow and Proposed Biological Pathway
Synthetic Workflow
The overall workflow for the synthesis and potential evaluation of amino derivatives of this compound is depicted below. This includes the initial reduction, followed by purification and characterization, and subsequent biological screening.
Caption: Synthetic workflow for the preparation and evaluation of amino derivatives from this compound.
Proposed Anticancer Mechanism of Action
Based on the known biological activities of related aminonaphthol and naphthoquinone derivatives, a plausible mechanism of action for the anticancer effects of these compounds is the induction of apoptosis. This can occur through various signaling pathways, including the inhibition of enzymes crucial for DNA replication and repair, such as topoisomerases. Inhibition of topoisomerase I leads to DNA strand breaks, which triggers a DNA damage response, ultimately leading to cell cycle arrest and apoptosis.[7]
Caption: Proposed mechanism of apoptosis induction by aminonaphthol derivatives via topoisomerase I inhibition.
Conclusion
The protocols outlined in this document provide a reliable basis for the synthesis of 2,4-diamino-1-naphthol and 2-amino-4-nitro-1-naphthol from this compound. These amino derivatives serve as important precursors for the development of novel compounds with potential therapeutic applications. Further research is warranted to fully elucidate the biological activities and mechanisms of action of these specific compounds. The provided workflows and proposed pathways offer a framework for such investigations.
References
- 1. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DE3002254A1 - METHOD FOR PRODUCING 2-AMINO-4-NITROPHENOL - Google Patents [patents.google.com]
- 3. Induction of apoptosis in breast cancer cells by naphthylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,4-Dinitro-1-naphthol and its Analogs in Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dinitrophenol-containing compounds, exemplified by a specific chemosensor, in the colorimetric detection of metal ions. While direct applications of 2,4-Dinitro-1-naphthol are not extensively documented in recent literature for this specific purpose, the principles are demonstrated through a closely related dinitrophenol-based chemosensor. These notes offer detailed protocols and data that can be adapted for the screening and development of new metal ion sensors based on the this compound scaffold.
Introduction
The detection of heavy and transition metal ions is of significant importance in environmental monitoring, biological systems, and pharmaceutical analysis. Colorimetric chemosensors offer a rapid, cost-effective, and simple method for the detection of metal ions without the need for sophisticated instrumentation. Compounds containing dinitrophenol or dinitronaphthol moieties are promising candidates for such sensors due to their inherent chromophoric properties and the ability of the hydroxyl and nitro groups to coordinate with metal ions. This coordination can lead to a distinct and observable color change, forming the basis of the detection mechanism.
This document focuses on a dinitrophenol-based colorimetric chemosensor, (E)-2-(2-(2-hydroxy-3,5-dinitrobenzylidene)hydrazineyl)-N,N,N-trimethyl-2-oxoethan-1-aminium (HDHT), for the selective detection of Copper(II) ions (Cu²⁺). The principles and protocols described herein can serve as a foundational guide for investigating this compound and its derivatives for similar applications.
Application: Colorimetric Detection of Copper (II) Ions
A dinitrophenol-based chemosensor, HDHT, has been successfully synthesized and utilized for the selective and sequential detection of Cu²⁺ and S²⁻ ions. The sensor exhibits a distinct color change from yellow to colorless upon binding with Cu²⁺ ions, allowing for visual and spectrophotometric quantification.[1]
Quantitative Data Summary
The performance of the HDHT chemosensor for the detection of Cu²⁺ is summarized in the table below.[1]
| Parameter | Value |
| Analyte | Copper(II) ion (Cu²⁺) |
| Detection Method | Colorimetric |
| Color Change | Yellow to Colorless |
| Limit of Detection (LOD) | 6.4 x 10⁻² µM |
| Binding Constant (Kₐ) | 1.97 x 10⁴ M⁻¹ |
| Stoichiometry (HDHT:Cu²⁺) | 1:1 |
| Optimal pH | 7.0 (Bis-Tris buffer) |
Signaling Pathway
The detection of Cu²⁺ by the HDHT chemosensor is based on the coordination of the copper ion with the hydroxyl and hydrazinyl groups of the sensor molecule. This binding event alters the electronic properties of the chromophore, leading to a change in its absorption spectrum and a visible color change.
References
Application Notes and Protocols: Preparation of 2,4-Dinitro-1-naphthol Solutions for Laboratory Use
Introduction
2,4-Dinitro-1-naphthol, also known as Martius Yellow, is a C-nitro compound derived from naphthalene.[1][2] It presents as a yellow-orange crystalline powder and has applications as a histological dye and as an intermediate in the synthesis of other organic compounds, such as 2,4-diamino-1-naphthol.[1][2][3] Due to the electron-withdrawing nature of its two nitro groups, it is of significant interest in organic chemistry research, including the formation of charge-transfer complexes.[3] Proper preparation of this compound solutions is critical for ensuring experimental accuracy, reproducibility, and safety. These notes provide detailed protocols for preparing solutions in both organic and aqueous alkaline solvents for various laboratory applications.
Physicochemical Properties and Safety Data
Accurate solution preparation begins with understanding the fundamental properties and safety requirements of the solute.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
|---|---|---|
| Synonyms | Martius Yellow, Acid Yellow 24, C.I. 10315 | [2][4] |
| CAS Number | 605-69-6 | [1][4] |
| Molecular Formula | C₁₀H₆N₂O₅ | [1][4] |
| Molecular Weight | 234.16 g/mol | [2] |
| Appearance | Yellow-orange powder or crystalline solid | [1] |
| Melting Point | 130-139 °C | [1][5] |
| Solubility | Very slightly soluble in water and ethanol (B145695); Soluble in other organic solvents (e.g., ether, chloroform, benzene) and aqueous alkali solutions. | [1][5][6][7] |
| Stability | Stable under recommended storage conditions. Incompatible with strong oxidizing agents. |[1][5][8] |
Table 2: Safety and Handling Information
| Category | Information | References |
|---|---|---|
| GHS Hazard Statements | Toxic if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation. Harmful to aquatic life. | [2][4][8] |
| Signal Word | Warning | [2][8] |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a chemical fume hood. | [8][9] |
| Handling Precautions | Avoid breathing dust, fumes, or vapors. Wash skin thoroughly after handling. Use only in a well-ventilated area. | [8] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up and away from strong oxidizing agents and acids. |[1][8] |
Experimental Protocols
The following protocols provide step-by-step instructions for preparing common laboratory solutions of this compound. All procedures should be performed in a chemical fume hood while wearing appropriate PPE.
Protocol 1: Preparation of a Stock Solution in an Organic Solvent (Ethanol)
This protocol is suitable for applications requiring an organic-based solution, such as in certain organic synthesis reactions or chromatography. Although this compound is only slightly soluble in ethanol, it can be sufficient for creating low-concentration solutions.
Materials:
-
This compound powder
-
Anhydrous Ethanol (ACS Grade or higher)
-
Volumetric flask (e.g., 100 mL) with stopper
-
Analytical balance
-
Spatula and weighing paper/boat
-
Magnetic stirrer and stir bar (optional)
-
Amber glass storage bottle
Procedure:
-
Calculate Mass: Determine the mass of this compound required to achieve the desired concentration.
-
Example for a 10 mM, 100 mL solution: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) Mass (g) = 0.010 mol/L × 0.100 L × 234.16 g/mol = 0.234 g
-
-
Weighing: Accurately weigh the calculated mass of this compound using an analytical balance.
-
Dissolution: Carefully transfer the powder into the 100 mL volumetric flask. Add approximately 70-80 mL of ethanol to the flask.
-
Mixing: Stopper the flask and swirl gently to dissolve the powder. A magnetic stirrer can be used for more efficient mixing. Gentle warming in a water bath may aid dissolution, but should be done with caution due to the flammability of ethanol.
-
Dilution to Volume: Once the solid is completely dissolved, allow the solution to return to room temperature. Carefully add ethanol until the bottom of the meniscus reaches the calibration mark on the neck of the flask.
-
Final Mixing: Stopper the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Storage: Transfer the final solution to a clearly labeled amber glass bottle. The label should include the chemical name, concentration, solvent, date of preparation, and any relevant safety warnings. Store in a cool, dry place away from ignition sources.
Protocol 2: Preparation of an Aqueous Alkaline Solution (Sodium 2,4-dinitronaphthalen-1-olate)
The acidic nature of the hydroxyl group on this compound allows it to be readily deprotonated by a base, forming a water-soluble salt. This protocol is ideal for preparing aqueous solutions for applications like staining or as a colorimetric reagent.
Materials:
-
This compound powder
-
Sodium Hydroxide (NaOH) pellets
-
Deionized or distilled water
-
Volumetric flask (e.g., 100 mL) with stopper
-
Analytical balance
-
Spatulas and weighing boats
-
Beaker (e.g., 50 mL)
Procedure:
-
Prepare NaOH Solution: Prepare a dilute stock solution of NaOH (e.g., 0.1 M). Alternatively, calculate the stoichiometric amount of NaOH needed to react with the this compound.
-
Example for a 10 mM, 100 mL solution: Moles of this compound = 0.010 mol/L × 0.100 L = 0.001 mol Mass of NaOH (MW = 40.00 g/mol ) = 0.001 mol × 40.00 g/mol = 0.040 g
-
-
Weighing: Accurately weigh 0.234 g of this compound and 0.040 g of NaOH.
-
Dissolve NaOH: Dissolve the weighed NaOH in approximately 50 mL of deionized water in a beaker.
-
Dissolve Naphthol Derivative: Slowly add the weighed this compound powder to the NaOH solution while stirring. The solution should turn a distinct color as the sodium salt forms and dissolves.
-
Transfer and Dilute: Quantitatively transfer the solution from the beaker to a 100 mL volumetric flask. Rinse the beaker with small amounts of deionized water and add the rinsings to the flask to ensure all the compound is transferred.
-
Dilution to Volume: Carefully add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Final Mixing: Stopper the flask and invert it 15-20 times to ensure homogeneity.
-
Storage: Transfer the solution to a clearly labeled storage bottle. Aqueous solutions should be stored in a cool, dark place. Check for precipitation before use, especially after prolonged storage.
Workflow Visualization
The following diagram illustrates the general workflow for the safe and accurate preparation of a standard laboratory solution from a solid chemical.
Caption: General workflow for preparing a standard laboratory solution.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C10H6N2O5 | CID 11802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 605-69-6 | Benchchem [benchchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. This compound , 98% , 605-69-6 - CookeChem [cookechem.com]
- 6. chembk.com [chembk.com]
- 7. study.com [study.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. lookchem.com [lookchem.com]
Application Notes: Spectrophotometric Determination of Amino Acids Using 2,4-Dinitro-1-naphthol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The quantification of amino acids is fundamental in various scientific disciplines, including biochemistry, pharmaceutical sciences, and clinical diagnostics. Spectrophotometry offers a rapid, cost-effective, and accessible method for this purpose. The principle often involves the reaction of the amino group of an amino acid with a chromogenic reagent to form a colored derivative, the absorbance of which can be measured.
2,4-Dinitro-1-naphthol is a potential candidate for such a reagent. Analogous to DNFB, it is expected to undergo a nucleophilic aromatic substitution reaction with the primary amino group of an amino acid under alkaline conditions. This reaction would result in the formation of a colored N-(2,4-dinitronaphthyl)-amino acid derivative, allowing for spectrophotometric quantification.
Proposed Reaction Mechanism
The proposed reaction between this compound and an amino acid proceeds via a nucleophilic aromatic substitution. The amino group of the amino acid acts as the nucleophile, attacking the electron-deficient carbon atom of the naphthol ring that is bonded to a labile group (hypothetically, a hydroxyl group that is a better leaving group under specific conditions, or another substituent). The presence of two electron-withdrawing nitro groups facilitates this reaction.
Troubleshooting & Optimization
Troubleshooting low yield in 2,4-Dinitro-1-naphthol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2,4-Dinitro-1-naphthol.
Troubleshooting Guide
Low yields in the synthesis of this compound are a common challenge. This guide provides a systematic approach to identifying and resolving potential issues in a question-and-answer format.
Question: My reaction has resulted in a very low yield of the desired this compound. What are the primary areas I should investigate?
Answer: A low yield can stem from several factors throughout the synthetic process. The key areas to investigate are the quality of your starting materials, the precise control of reaction conditions, and the efficiency of your work-up and purification procedures. A logical workflow can help pinpoint the issue.[1]
Question: How can I troubleshoot specific problems I am encountering?
Answer: Here are common issues and their potential solutions:
-
Issue 1: Incomplete or Stalled Reaction
-
Observation: TLC or other in-process monitoring shows a significant amount of unreacted 1-naphthol (B170400).
-
Possible Causes & Solutions:
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Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. Consider extending the reaction time and continue monitoring its progress.[1]
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Low Reaction Temperature: The temperature may be too low for the nitration to occur efficiently. While low temperatures are crucial to prevent side reactions, an overly low temperature can stall the reaction. A modest increase in temperature, while carefully monitoring for any exothermic events, may be necessary.[1]
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Inactive Nitrating Agent: The nitric acid may have degraded, or the nitronium ion (NO₂⁺) may not be forming effectively.[2] Ensure you are using fresh, high-quality nitric and sulfuric acids.
-
-
-
Issue 2: Formation of a Dark, Tarry Substance
-
Observation: The reaction mixture becomes dark, and a tar-like substance is formed instead of a crystalline product.
-
Possible Causes & Solutions:
-
Oxidation of 1-Naphthol: 1-Naphthol is susceptible to oxidation by nitric acid, especially at elevated temperatures. This is a common cause of tar formation. Maintaining a low reaction temperature is the most critical factor in preventing oxidation.
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Overly Concentrated Reagents: Using excessively concentrated acids can lead to aggressive, uncontrolled reactions and decomposition of the starting material.
-
Rapid Addition of Nitrating Agent: Adding the nitric acid too quickly can cause localized "hot spots," leading to an uncontrolled exothermic reaction and subsequent decomposition. A slow, dropwise addition with efficient stirring is crucial.
-
-
-
Issue 3: High Proportion of Byproducts
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Observation: The final product is a mixture containing significant amounts of undesired compounds.
-
Possible Causes & Solutions:
-
Over-nitration (Trinitration): If the reaction conditions are too harsh (e.g., high temperature, excess nitric acid), the desired dinitro product can be further nitrated to form trinitro-derivatives.[1] Carefully control the stoichiometry of the reactants and the reaction temperature.
-
Formation of 1-Naphthol Trisulfonate: In the sulfonation step, using a large excess of sulfuric acid can lead to the formation of 1-naphthol trisulfonate. Precise control over the amount of sulfuric acid is necessary.
-
Formation of Isomers: While the hydroxyl group of 1-naphthol directs nitration to the 2 and 4 positions, minor amounts of other isomers may form. Purification by recrystallization is typically effective at removing these.
-
-
-
Issue 4: Product Loss During Work-up and Purification
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Observation: The reaction appears to have gone to completion, but the isolated yield is still low.
-
Possible Causes & Solutions:
-
Product Solubility: this compound has low solubility in water, which allows for its precipitation. However, ensure that the volume of water used for quenching is not excessively large, which could lead to some product remaining in solution.
-
Inefficient Extraction: If an extraction is performed, ensure the pH is adjusted correctly to keep the product in the desired layer. Multiple extractions will improve recovery.[1]
-
Difficult Purification: If "oiling out" occurs during recrystallization, it may be because the boiling point of the solvent is higher than the melting point of the product, or the solution is supersaturated. In such cases, using a lower-boiling point solvent or adding a seed crystal can induce proper crystallization.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and well-documented method is the nitration of 1-naphthol (also known as α-naphthol).[3] This is typically achieved through an indirect nitration process involving a preliminary sulfonation of 1-naphthol with concentrated sulfuric acid, followed by the addition of nitric acid.
Q2: Why is sulfonation performed before nitration?
A2: The initial sulfonation of 1-naphthol helps to control the subsequent nitration reaction. The sulfonic acid groups are introduced and then displaced by nitro groups in a process called ipso-nitration. This two-step process can lead to a cleaner reaction with a higher yield of the desired 2,4-dinitro product compared to direct nitration.
Q3: What is the mechanism of the nitration step?
A3: The nitration of the sulfonated 1-naphthol is a classic example of electrophilic aromatic substitution. Concentrated sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). This ion then attacks the electron-rich naphthalene (B1677914) ring, substituting the sulfonic acid groups.[2][4]
Q4: What are the critical safety precautions for this synthesis?
A4: The reaction is highly exothermic and involves the use of strong, corrosive acids. It is essential to:
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Maintain strict control over the reaction temperature using an ice bath.
-
Add the nitric acid slowly and in a controlled manner to prevent a runaway reaction.
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Be prepared to quench the reaction in an emergency by pouring it over a large volume of ice, though be aware that diluting sulfuric acid is also highly exothermic.
Q5: How can I confirm the identity and purity of my final product?
A5: The purity of this compound can be verified by measuring its melting point, which is approximately 138°C. Further characterization can be achieved using spectroscopic techniques such as ¹H NMR and IR spectroscopy.
Data Presentation
The yield of this compound is highly sensitive to reaction conditions. The following table summarizes the expected impact of key parameters on the reaction outcome.
| Parameter | Condition | Expected Effect on Yield | Potential Issues |
| Temperature | Too Low (< 0 °C) | Low | Incomplete or stalled reaction |
| Optimal (0-10 °C during nitration) | High | ||
| Too High (> 20 °C during nitration) | Low | Increased formation of oxidation byproducts (tar), over-nitration | |
| Nitric Acid | Insufficient | Low | Incomplete dinitration, mono-nitro byproducts |
| (molar ratio to 1-naphthol) | Stoichiometric to slight excess | High | |
| Large Excess | Low | Increased risk of over-nitration and oxidation | |
| Reaction Time | Too Short | Low | Incomplete reaction |
| (post-nitration) | Optimal (monitor by TLC) | High | |
| Too Long | Low | Potential for product degradation or side reactions | |
| Stirring | Inefficient | Low | Localized overheating, increased side reactions |
| Vigorous and Consistent | High | Homogeneous reaction conditions |
Experimental Protocols
Synthesis of this compound via Sulfonation-Nitration
This protocol is a representative method for the synthesis of this compound.
Materials:
-
1-Naphthol (α-naphthol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Distilled Water
Procedure:
-
Sulfonation:
-
In a 100 mL Erlenmeyer flask, carefully add 5 mL of concentrated sulfuric acid to 2.5 g of 1-naphthol.
-
Gently heat the mixture in a water bath to between 60-70°C for approximately 15 minutes with stirring, until the 1-naphthol has completely dissolved.[5] The solution will likely change color.
-
Cool the flask in an ice bath. The sulfonated intermediate may solidify.
-
Slowly add 15 mL of ice-cold water to the cooled mixture.
-
-
Nitration:
-
In a separate beaker, cool 4 mL of concentrated nitric acid in an ice bath.
-
Slowly and with continuous stirring, add the solution of sulfonated 1-naphthol dropwise to the cold nitric acid. Maintain the temperature of the reaction mixture below 10°C throughout the addition.
-
After the addition is complete, allow the mixture to stir in the ice bath for an additional 10-15 minutes. A yellow-orange precipitate of this compound should form.[5]
-
-
Work-up and Purification:
-
Pour the reaction mixture into a beaker containing approximately 100 mL of cold water to ensure complete precipitation of the product.
-
Collect the crude this compound by vacuum filtration.
-
Wash the solid product with cold water to remove any residual acid.
-
The crude product can be purified by recrystallization from ethanol.
-
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound.
Caption: Logical workflow for troubleshooting low reaction yields.[1]
References
Identifying and minimizing side products in the nitration of 1-naphthol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the nitration of 1-naphthol (B170400).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the nitration of 1-naphthol.
Issue 1: Low Yield of Mononitrated Product
Question: My reaction is resulting in a low yield of the desired mononitrated 1-naphthol. What are the potential causes and how can I improve the yield?
Answer:
A low yield of mononitrated 1-naphthol can be attributed to several factors, primarily the formation of di- and polynitrated side products or the presence of oxidation byproducts. Here are some troubleshooting steps:
-
Reaction Temperature: Elevated temperatures can promote dinitration and oxidation. Maintain a low reaction temperature, ideally between 0-5 °C, by using an ice bath throughout the addition of the nitrating agent.
-
Nitrating Agent Concentration: The concentration of nitric acid is crucial. Using fuming nitric acid or a mixture of concentrated nitric and sulfuric acid can lead to over-nitration. Consider using a more dilute solution of nitric acid.
-
Reaction Time: Prolonged reaction times can increase the likelihood of side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed.
-
Order of Addition: Slowly add the nitrating agent to the solution of 1-naphthol. This ensures that the concentration of the nitrating agent remains low at any given time, disfavoring multiple nitrations on the same molecule.
Issue 2: Formation of a Dark, Tarry Substance
Question: My reaction mixture has turned into a dark, tarry mess, making product isolation difficult. What causes this and how can I prevent it?
Answer:
The formation of dark, tarry substances is a common issue in the nitration of phenolic compounds and is often due to oxidation of the starting material and/or the product.[1] The hydroxyl group of 1-naphthol makes the aromatic ring highly susceptible to oxidation, especially under strong acidic and oxidizing conditions.
Preventative Measures:
-
Control Temperature: Strictly maintain a low reaction temperature (0-5 °C) to minimize oxidative side reactions.[1]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, can help to reduce oxidation.[1]
-
Choice of Solvent: The choice of solvent can influence the outcome. Acetic acid is a common solvent for this reaction.
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Purification: While prevention is key, if tarry byproducts are formed, they can often be removed during workup and purification. Being more polar, they may be separated by column chromatography.[1]
Issue 3: Difficulty in Separating 2-nitro-1-naphthol (B145949) and 4-nitro-1-naphthol (B44699) Isomers
Question: I am having trouble separating the 2- and 4-nitro-1-naphthol isomers. What purification techniques are most effective?
Answer:
The separation of 2-nitro-1-naphthol and 4-nitro-1-naphthol can be challenging due to their similar polarities. The following methods can be employed:
-
Column Chromatography: This is the most common method for separating isomers. A silica (B1680970) gel column with a non-polar eluent system, such as a gradient of hexane (B92381) and ethyl acetate (B1210297), is typically effective.[1]
-
Recrystallization: Fractional recrystallization can sometimes be used to separate isomers. This relies on slight differences in their solubilities in a particular solvent. Experiment with different solvents, such as ethanol/water mixtures or hexane/ethyl acetate mixtures, to find optimal conditions.
-
High-Performance Liquid Chromatography (HPLC): For analytical separation and quantification, or for small-scale preparative separation, reversed-phase HPLC is a powerful technique.[1] A C18 column with a mobile phase gradient of acetonitrile (B52724) and water is a good starting point.[1]
Frequently Asked Questions (FAQs)
Q1: What are the major products and side products in the nitration of 1-naphthol?
A1: The nitration of 1-naphthol is an electrophilic aromatic substitution reaction. The hydroxyl group is an activating, ortho-, para-director. Therefore, the major products are 2-nitro-1-naphthol and 4-nitro-1-naphthol .[2][3]
Common side products include:
-
2,4-dinitro-1-naphthol: Formed under more vigorous reaction conditions (higher temperature, concentrated acids).[2][3]
-
Oxidation products: The naphthol ring is susceptible to oxidation by nitric acid, leading to the formation of colored impurities and tar.[1]
-
Nitrosonaphthols: Under certain conditions, especially when using nitrous acid, nitrosonaphthols can be formed as byproducts.[4]
Q2: What is the typical isomer distribution of 2- and 4-nitro-1-naphthol?
A2: The ratio of 2-nitro-1-naphthol to 4-nitro-1-naphthol is dependent on the reaction conditions. Generally, the 4-nitro isomer is the major product due to less steric hindrance compared to the 2-position, which is ortho to the bulky hydroxyl group. However, the 2-nitro isomer is also formed in significant amounts. The table below summarizes expected product distributions under different conditions.
| Reaction Conditions | Predominant Isomer | Approximate Ratio (4-nitro : 2-nitro) | Reference |
| Nitric acid in acetic acid at low temperature | 4-nitro-1-naphthol | Varies, but 4-nitro is generally favored | [2] |
| Nitrite-facilitated transformation in ice | 2-nitro-1-naphthol and 4-nitro-1-naphthol | Not specified, but both are formed | [3] |
Q3: How can I monitor the progress of the reaction?
A3: The progress of the nitration of 1-naphthol can be effectively monitored by Thin Layer Chromatography (TLC) . Use a suitable eluent system (e.g., hexane:ethyl acetate 4:1) to separate the starting material (1-naphthol) from the product isomers (2- and 4-nitro-1-naphthol). The reaction is complete when the spot corresponding to 1-naphthol is no longer visible.
Q4: What are the safety precautions for the nitration of 1-naphthol?
A4: The nitration of aromatic compounds is a potentially hazardous reaction. Always adhere to the following safety precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Use a blast shield, especially when working on a larger scale.
-
The reaction is exothermic; maintain strict temperature control and add reagents slowly.
-
Nitric acid and sulfuric acid are highly corrosive. Handle them with extreme care.
Experimental Protocols
Protocol 1: General Procedure for Mononitration of 1-Naphthol
This protocol is a general guideline and may require optimization.
-
Dissolve 1-naphthol: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-naphthol in glacial acetic acid.
-
Cool the mixture: Place the flask in an ice-salt bath to cool the solution to 0-5 °C.
-
Prepare the nitrating agent: In a separate beaker, prepare a solution of nitric acid in glacial acetic acid.
-
Slow addition: Add the nitrating solution dropwise to the stirred 1-naphthol solution over a period of 30-60 minutes, ensuring the temperature does not exceed 5 °C.
-
Monitor the reaction: Monitor the reaction progress by TLC.
-
Quench the reaction: Once the reaction is complete, pour the reaction mixture into a beaker of ice water.
-
Isolate the crude product: The solid product will precipitate. Collect the crude product by vacuum filtration and wash it with cold water.
-
Purify the product: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.
Protocol 2: HPLC Method for Isomer Separation
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: A gradient of acetonitrile and water.[1]
-
Detection: UV detector at a wavelength where both isomers have significant absorbance (e.g., 254 nm).
-
Injection Volume: 10-20 µL.
-
Flow Rate: 1.0 mL/min.
Visualizations
References
Improving the stability of 2,4-Dinitro-1-naphthol staining solutions
Welcome to the technical support center for 2,4-Dinitro-1-naphthol (also known as Naphthol Yellow S or Martius Yellow) staining solutions. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the stability and performance of your staining experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound, or Naphthol Yellow S, is an acidic anionic dye.[1] In histology and cytology, it is commonly used as a cytoplasmic counterstain, imparting a vibrant yellow color to protein-rich structures like erythrocytes and cytoplasm.[2] It binds to cationic (positively charged) groups in proteins, a reaction that is most effective under acidic conditions.[3]
Q2: What are the optimal storage conditions for a this compound staining solution?
A2: To maximize shelf-life, the solution should be stored in a tightly sealed, amber or opaque bottle to protect it from light. Store the bottle in a cool, dark, and well-ventilated area. Recommended storage temperatures typically range from 4°C to 25°C.[2] Storing at refrigerated temperatures (4°C) can further slow down potential degradation.
Q3: Why is my Naphthol Yellow S solution turning a brownish-yellow or becoming lighter?
A3: A color change, typically to a duller or brownish-yellow, is a visual indicator of dye degradation. This can be caused by exposure to light (photodegradation), prolonged exposure to elevated temperatures, or a shift in pH to alkaline levels. A lighter yellow color may indicate a decrease in dye concentration due to precipitation or degradation.
Q4: Can I still use a staining solution that has a small amount of precipitate?
A4: It is not recommended. Precipitate indicates that the dye is coming out of solution, which can be due to temperature fluctuations, incorrect pH, high salt concentration, or solution age.[4][5] Using a solution with precipitate will lead to inconsistent and unreliable staining results, including the potential for artifacts on the tissue section. The effective concentration of the dye will also be lower than intended.
Q5: What is the typical shelf-life of a this compound staining solution?
A5: The shelf-life can vary depending on the formulation, storage conditions, and frequency of use. While the dye powder itself is very stable for long periods, prepared solutions are more susceptible to degradation.[6] A well-prepared and properly stored solution can be stable for several months to a year. However, it is best practice to prepare fresh solutions regularly and to monitor for any signs of degradation before use.[4]
Troubleshooting Guide: Stability and Performance Issues
This guide addresses specific issues you may encounter with your this compound staining solution.
| Observed Issue | Potential Cause | Recommended Solution & Action |
| Weak or Pale Staining | 1. Degraded Dye Solution: The dye has lost potency due to age, light exposure, or improper storage. 2. Incorrect pH: The staining solution is not sufficiently acidic (optimal pH is ~2.8).[3] 3. Exhausted Solution: The dye has been depleted from repeated use. | 1. Prepare a fresh staining solution. Discard the old solution. 2. Check and adjust the pH. Use dilute acetic acid or hydrochloric acid to lower the pH into the optimal range. 3. Replace the staining solution. For staining baths used with multiple slides, replace the solution after the recommended number of uses. |
| Precipitate in the Bottle | 1. Temperature Fluctuation: The solution was stored at a low temperature, causing the dye to crystallize out.[4] 2. Incorrect pH: The solution's pH has shifted towards neutral or alkaline, reducing dye solubility.[4] 3. High Ionic Strength: Contamination with salts has caused the dye to "salt out."[5] 4. Supersaturation: The initial dye concentration was too high for the solvent. | 1. Gently warm the solution to room temperature and mix to see if the precipitate redissolves. If not, filter the solution before use, but be aware the concentration may be altered. 2. Discard the solution. A significant pH shift indicates instability or contamination. 3. Prepare a fresh solution using high-purity water (distilled or deionized). 4. Prepare a new, less concentrated solution. |
| Inconsistent or Patchy Staining | 1. Precipitate in Solution: Undissolved dye particles are depositing unevenly on the tissue. 2. Inadequate Fixation: Poor fixation of the tissue prevents uniform dye penetration.[7] | 1. Filter the staining solution through a fine filter paper (e.g., 0.45 µm) before use.[5] 2. Review and optimize your tissue fixation protocol. Ensure adequate time and appropriate fixative are used for the tissue type. |
| Color of the Solution Has Faded or Changed | 1. Photodegradation: The solution was exposed to light, causing the dye molecules to break down. 2. Chemical Degradation/Oxidation: The dye has reacted with contaminants or oxidized over time. | 1. Discard the solution. A color change is a definitive sign of degradation. 2. Store new solutions in amber bottles and keep them in a dark place, such as a cabinet. |
Data Presentation: Factors Influencing Stability
While specific kinetic data for this compound solution degradation is not widely published, the following table illustrates the expected impact of key environmental factors on the stability of a typical acidic staining solution. This data is hypothetical and intended for illustrative purposes to guide best practices.
Table 1: Hypothetical Degradation of a 1% this compound Solution Over 12 Months
| Storage Condition | Initial Concentration (%) | Concentration after 6 Months (%) | Concentration after 12 Months (%) | Observations |
| 4°C, Dark | 1.00 | 0.98 | 0.96 | Solution remains clear and bright yellow. |
| 22°C, Dark | 1.00 | 0.95 | 0.90 | Solution remains clear, slight deepening of color. |
| 22°C, Ambient Light | 1.00 | 0.85 | 0.70 | Noticeable color change to brownish-yellow. |
| 40°C, Dark (Accelerated) | 1.00 | 0.80 | 0.65 | Significant color change; slight precipitate may form. |
| 22°C, Dark, pH 5.0 | 1.00 | 0.92 | 0.85 | Less stable than at optimal acidic pH. |
| 22°C, Dark, pH 8.0 | 1.00 | 0.60 | 0.30 | Rapid color change and significant precipitate formation. |
Experimental Protocols
Protocol 1: Preparation of a Standard 1% Naphthol Yellow S Staining Solution
Objective: To prepare a standard acidic solution of Naphthol Yellow S for use as a cytoplasmic counterstain.
Materials:
-
Naphthol Yellow S (C.I. 10316) powder
-
Distilled or Deionized Water
-
Glacial Acetic Acid
-
500 mL Graduated Cylinder
-
500 mL Glass Beaker
-
Magnetic Stirrer and Stir Bar
-
pH Meter or pH indicator strips
-
500 mL Amber Glass Storage Bottle
Procedure:
-
Measure 400 mL of distilled water into the glass beaker.
-
Place the beaker on a magnetic stirrer and add the stir bar.
-
Weigh out 5.0 grams of Naphthol Yellow S powder and add it to the water while stirring.
-
Continue stirring until the dye is completely dissolved. The solution will be a vibrant yellow.
-
Add 10 mL of glacial acetic acid to the solution (this creates a 2% acetic acid solution).
-
Stir for another 5 minutes to ensure homogeneity.
-
Calibrate the pH meter and measure the pH of the solution. If necessary, adjust the pH to approximately 2.8 by adding glacial acetic acid dropwise.
-
Transfer the solution to the graduated cylinder and add distilled water to bring the final volume to 500 mL.
-
Transfer the final solution to the amber glass storage bottle.
-
Label the bottle with the name of the solution, concentration, preparation date, and initials. Store at 4°C.
Protocol 2: Preparation of a Stabilized Naphthol Yellow S Solution
Objective: To prepare a Naphthol Yellow S solution with enhanced stability against oxidative and photo-degradation. This formulation includes a co-solvent to improve solubility and an antioxidant.
Materials:
-
Naphthol Yellow S (C.I. 10316) powder
-
Distilled or Deionized Water
-
Propylene (B89431) Glycol (Co-solvent)
-
Ascorbic Acid (Antioxidant)
-
Glacial Acetic Acid
-
500 mL Graduated Cylinder and Beaker
-
Magnetic Stirrer and Stir Bar
-
pH Meter
-
500 mL Amber Glass Storage Bottle
Procedure:
-
Measure 350 mL of distilled water into the glass beaker.
-
Add 50 mL of propylene glycol to the water and mix thoroughly on a magnetic stirrer.
-
Weigh out 0.25 grams of ascorbic acid and add it to the water/glycol mixture. Stir until fully dissolved.
-
Weigh out 5.0 grams of Naphthol Yellow S powder and slowly add it to the solution while stirring.
-
Continue stirring until the dye is completely dissolved.
-
Add 10 mL of glacial acetic acid to acidify the solution.
-
Stir for 10 minutes.
-
Check and adjust the pH to approximately 2.8 with additional acetic acid if needed.
-
Transfer the solution to the graduated cylinder and add distilled water to bring the final volume to 500 mL.
-
Transfer the final stabilized solution to the amber glass storage bottle.
-
Label the bottle clearly, indicating that it is a stabilized formulation, and include the preparation date. Store at 4°C.
Visualizations: Degradation and Troubleshooting Workflows
The following diagrams illustrate the key relationships and logical steps involved in understanding and troubleshooting the stability of this compound solutions.
Caption: Plausible degradation pathway for this compound.
Caption: Troubleshooting workflow for staining issues.
References
- 1. Acid dye - Wikipedia [en.wikipedia.org]
- 2. calpaclab.com [calpaclab.com]
- 3. Adaptation of the Naphthol Yellow S staining for objects with high protein content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Stain and dye stability over a 30-year period: a comparison of certified dye powders by the Biological Stain Commission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ethosbiosciences.com [ethosbiosciences.com]
Technical Support Center: Purifying 2,4-Dinitro-1-naphthol by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the recrystallization conditions for 2,4-Dinitro-1-naphthol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your purification experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Ethanol (B145695) is a commonly recommended solvent for the recrystallization of this compound.[1] The compound is very slightly soluble in cold ethanol and water, which is a key characteristic of a good recrystallization solvent.[1][2][3] For highly impure samples, a mixed solvent system, such as ethanol-water or acetic acid-water, may also be effective.[4]
Q2: What are the expected physical properties of pure this compound?
A2: Pure this compound typically appears as a light brown or yellow-orange powder or crystalline solid.[1][3] It has a melting point in the range of 130-139 °C.[1] A sharp melting point within this range is a good indicator of high purity.
Q3: What are the common impurities in crude this compound?
A3: Common impurities can arise from the synthesis process, which typically involves the nitration of 1-naphthol (B170400). These can include unreacted 1-naphthol, monosubstituted nitronaphthols, and over-nitrated products. Additionally, side reactions can lead to the formation of 1-naphthol trisulfonate if an excess of sulfuric acid is used, and oxidation products like quinones.
Q4: How can I induce crystallization if no crystals form upon cooling?
A4: If crystals do not form, the solution may be supersaturated. You can try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound to the cooled solution.
Q5: What is "oiling out" and how can I prevent it?
A5: "Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing from the solution. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if there are significant impurities. To prevent this, you can try using a lower-boiling point solvent, adding more solvent to the hot solution, or performing a preliminary purification step like column chromatography to remove impurities.
Data Presentation
Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides a qualitative summary of suitable solvents. Researchers are encouraged to determine the solubility curve for their specific system to optimize yield and purity.
| Solvent System | Solubility at Room Temperature | Solubility at Boiling Point | Suitability for Recrystallization |
| Ethanol | Very Slightly Soluble[1][2][3] | Soluble | Good |
| Water | Very Slightly Soluble[1][2][3] | Sparingly Soluble | Poor (as a single solvent) |
| Ethanol/Water | Very Slightly Soluble | Soluble (adjustable) | Very Good (for optimizing yield)[4] |
| Acetic Acid/Water | Soluble in Acetic Acid | Soluble (adjustable) | Good (alternative method) |
Experimental Protocols
Protocol 1: Recrystallization of this compound using Ethanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol. Heat the mixture gently on a hot plate while stirring. Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent to maximize the recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the preheated flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
Protocol 2: Recrystallization using an Acetic Acid/Water Solvent System
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot glacial acetic acid in an Erlenmeyer flask.
-
Addition of Anti-solvent: While the solution is still hot, slowly add hot water dropwise until the solution becomes slightly turbid (cloudy), indicating the saturation point has been reached. If too much water is added, add a small amount of hot acetic acid to redissolve the precipitate.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold acetic acid/water mixture, followed by a wash with cold water to remove the acetic acid.
-
Drying: Dry the crystals thoroughly to remove all traces of water and acetic acid.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent and allow the solution to cool again.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound. |
| "Oiling out" (formation of a liquid layer instead of crystals) | - The melting point of the solute is lower than the boiling point of the solvent.- High concentration of impurities. | - Use a lower boiling point solvent.- Add more of the primary solvent to the hot solution.- Consider a preliminary purification step (e.g., column chromatography). |
| Low yield of recrystallized product | - Too much solvent was used.- Premature crystallization during hot filtration.- The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated before hot filtration.- Cool the solution thoroughly in an ice bath to minimize solubility. |
| Colored impurities remain in the crystals | - The impurity co-crystallizes with the product.- Inefficient removal of the mother liquor. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- Ensure the crystals are properly washed with ice-cold solvent during vacuum filtration. |
Visualizations
Experimental Workflow for Recrystallization
Caption: A generalized workflow for the recrystallization of this compound.
Troubleshooting Logic for Recrystallization Issues
Caption: A decision tree for troubleshooting common recrystallization problems.
References
Overcoming poor solubility of 2,4-Dinitro-1-naphthol in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of 2,4-Dinitro-1-naphthol in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
A1: this compound is characterized by its very slight solubility in water.[1][2][3] This poor aqueous solubility is due to its chemical structure, which is predominantly non-polar.
Q2: What is the pKa of this compound and why is it important for solubility?
A2: The pKa of this compound is approximately 2.12.[1] The pKa is the pH at which the compound is 50% in its neutral (protonated) form and 50% in its ionized (deprotonated) form. For this compound, the hydroxyl group is acidic. At a pH above its pKa, the hydroxyl group will deprotonate to form a negatively charged phenolate (B1203915) ion. This ionized form is significantly more soluble in water than the neutral form. Therefore, adjusting the pH of your aqueous solution to be well above 2.12 will dramatically increase the solubility of this compound.
Q3: I've dissolved this compound in an organic solvent and added it to my aqueous buffer, but it precipitated. What happened?
A3: This phenomenon is often referred to as "solvent shock" or "crashing out." When a concentrated solution of a hydrophobic compound in a water-miscible organic solvent (like DMSO or ethanol) is rapidly diluted into an aqueous buffer, the compound can no longer stay dissolved in the now predominantly aqueous environment and precipitates out of the solution. To avoid this, it is crucial to add the organic stock solution to the aqueous buffer slowly and with vigorous stirring. It is also important to ensure the final concentration of the organic solvent in the aqueous solution is as low as possible.
Q4: Can I use heat to dissolve this compound in my aqueous solution?
A4: While gently warming the solution can sometimes aid in dissolving a compound, it is generally not recommended as a primary method for this compound without first addressing the fundamental solubility issues (like pH). Overheating could potentially lead to the degradation of the compound. If you do use heat, allow the solution to cool to room temperature to ensure the compound remains in the solution and does not precipitate upon cooling.
Troubleshooting Guides
Issue 1: Precipitate forms when preparing an aqueous stock solution.
-
Troubleshooting Workflow:
Caption: Troubleshooting precipitate formation.
-
Detailed Steps:
-
Verify pH: Check the pH of your aqueous solution. Since the pKa of this compound is ~2.12, a pH above 4 is recommended to ensure the majority of the compound is in its more soluble deprotonated form.
-
Adjust pH: If the pH is below 4, cautiously add a dilute solution of sodium hydroxide (B78521) (e.g., 0.1 M NaOH) dropwise while stirring until the desired pH is reached and the precipitate dissolves.
-
Consider Co-solvents: If pH adjustment alone is insufficient or not suitable for your experiment, preparing a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol (B145695) is a common strategy. This stock can then be carefully diluted into your aqueous medium.
-
Explore Solubilizing Agents: For certain applications, using a solubilizing agent like β-cyclodextrin can be effective. Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
-
Issue 2: Compound precipitates in cell culture media during an experiment.
-
Troubleshooting Workflow:
-
Detailed Steps:
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low, typically below 0.5% (v/v), to avoid both solvent toxicity and compound precipitation.
-
Compound Concentration: Verify that the final concentration of this compound in the media does not exceed its solubility limit under your experimental conditions. You may need to perform a solubility test in your specific cell culture medium.
-
Method of Addition: When adding the stock solution to the media, do so slowly and with gentle mixing. Adding the stock to a larger volume of media can help with dispersion.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the cell culture medium to reach the final desired concentration. This gradual decrease in solvent concentration can help prevent precipitation.
-
Data Presentation
Table 1: Solubility of 2,4-Dinitrophenol (B41442) (a related compound) in Water at Different Temperatures.
| Temperature (°C) | Solubility (mg/L) |
| 18 | 5,600 |
| 100 | 43,000 |
Table 2: General Solubility of this compound in Various Solvents.
| Solvent | Solubility |
| Water | Very slightly soluble |
| Ethanol | Very slightly soluble |
| DMSO | Soluble |
| Benzene | Soluble |
| Ether | Soluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (MW: 234.17 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out 2.34 mg of this compound powder and add it to the tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Cap the tube tightly and vortex for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath may assist in dissolution.
-
Visually inspect the solution to ensure no particulate matter remains.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Preparation of an Aqueous Solution of this compound using pH Adjustment
-
Materials:
-
This compound
-
Deionized water
-
0.1 M Sodium Hydroxide (NaOH)
-
pH meter
-
Stir plate and stir bar
-
-
Procedure:
-
Weigh the desired amount of this compound and add it to a beaker with the desired volume of deionized water.
-
Place the beaker on a stir plate and begin stirring.
-
Slowly add 0.1 M NaOH dropwise to the suspension.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding NaOH and stirring until the this compound is completely dissolved and the pH is in the desired range (e.g., pH 7.4 for many biological applications).
-
Once dissolved, the solution can be sterile-filtered for use in cell culture or other sterile applications.
-
Mandatory Visualization
Experimental Workflow: Assessing Mitochondrial Uncoupling in Cultured Cells
Caption: Workflow for mitochondrial uncoupling assay.
References
Technical Support Center: Storage and Handling of 2,4-Dinitro-1-naphthol
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 2,4-Dinitro-1-naphthol during storage. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Change in color of the solid material (e.g., darkening, appearance of brown or black spots) | 1. Photodegradation: Exposure to light, especially UV light. 2. Thermal Degradation: Storage at elevated temperatures. 3. Oxidation: Exposure to air (oxygen). | 1. Store the compound in an amber or opaque container to protect it from light. 2. Ensure the storage temperature is consistently maintained at the recommended cool temperature (2-8°C). 3. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). 4. Verify the purity of the material using the HPLC method outlined in the Experimental Protocols section. |
| Clumping or changing of powder consistency | Moisture Absorption: The compound has been exposed to a humid environment. | 1. Store in a desiccator or a controlled low-humidity environment. 2. Ensure the container is tightly sealed at all times. 3. If clumping is observed, gently break up the clumps with a clean, dry spatula before weighing, ensuring this is done in a low-humidity environment if possible. |
| Inconsistent experimental results using the stored compound | Degradation: The compound may have degraded, leading to lower potency or the presence of interfering byproducts. | 1. Re-test the purity of the this compound stock using the provided HPLC method. 2. If degradation is confirmed, it is recommended to use a fresh, uncompromised batch of the compound for sensitive experiments. 3. Review storage conditions and handling procedures to prevent future degradation. |
| Appearance of new, unidentified peaks in analytical chromatograms (e.g., HPLC) | Formation of Degradation Products: The compound is breaking down into other chemical species. | 1. Attempt to identify the degradation products. Potential degradation pathways may involve oxidation of the naphthol ring to form quinone-like structures. 2. Compare the chromatogram to that of a reference standard of this compound. 3. Follow the troubleshooting steps for color change and inconsistent results to mitigate further degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a cool, dry, and dark place.[1] The recommended storage temperature is typically between 2°C and 8°C. The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, flushing the container with an inert gas like argon or nitrogen is a good practice to minimize oxidation.
Q2: How can I tell if my this compound has degraded?
A2: Visual inspection can be the first indicator. A noticeable change in color from its typical yellow-orange powder to a darker shade can suggest degradation.[2] However, the most reliable method to confirm degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products are clear indicators of instability.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of similar nitroaromatic compounds, potential degradation can occur through:
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Photodegradation: Exposure to light can induce photochemical reactions.
-
Thermal Degradation: High temperatures can lead to decomposition.
-
Oxidation: The electron-rich naphthol ring is susceptible to oxidation, potentially forming quinone-type structures, especially in the presence of oxidizing agents.
Q4: Is this compound sensitive to moisture?
A4: Yes, like many powdered organic compounds, it can be sensitive to moisture. Absorption of water can lead to clumping and may potentially facilitate hydrolytic degradation over extended periods, although it is generally considered stable.[3] It is crucial to store it in a dry environment and keep the container well-sealed.
Q5: How should I prepare solutions of this compound for experiments?
A5: It is recommended to prepare solutions fresh for each experiment. If a stock solution needs to be stored, it should be kept in a tightly sealed, light-protected container (e.g., amber glass vial) and stored at a low temperature (2-8°C). The stability of the compound in the chosen solvent should be verified if the solution is to be stored for an extended period.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol describes a general reversed-phase HPLC method suitable for assessing the purity of this compound and detecting potential degradation products.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (optional, for pH adjustment of the mobile phase).
-
This compound reference standard.
-
Sample of this compound to be tested.
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid (v/v)
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid (v/v)
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 367-373 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 100 mL of acetonitrile.
4. Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (acetonitrile) to ensure a clean baseline.
-
Inject the standard solution to determine the retention time and peak area of the intact this compound.
-
Inject the sample solution.
-
Analyze the chromatogram of the sample for the main peak corresponding to this compound and any additional peaks that may represent impurities or degradation products.
5. Data Interpretation:
-
The purity of the sample can be calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
The presence of new peaks in an aged sample compared to a fresh sample indicates degradation.
Visualizations
Caption: Potential degradation pathway of this compound.
Caption: Troubleshooting workflow for suspected degradation.
References
Technical Support Center: Enhancing Protein Detection with Dinitrophenyl Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using dinitrophenyl compounds for protein detection. While the query specified 2,4-Dinitro-1-naphthol, the more commonly used reagent for a similar application—detecting protein carbonylation—is 2,4-dinitrophenylhydrazine (B122626) (DNPH). This guide will focus on enhancing the sensitivity of protein detection using DNPH and also cover related staining methods with Naphthol Yellow S.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of 2,4-dinitrophenylhydrazine (DNPH) in protein analysis?
A1: DNPH is widely used to detect protein carbonylation, which is a significant biomarker for oxidative stress.[1][2] The carbonyl groups on proteins, introduced as a result of oxidative damage, react with DNPH to form a stable 2,4-dinitrophenylhydrazone (DNP) adduct.[1] This adduct can then be quantified spectrophotometrically or detected immunochemically using anti-DNP antibodies for enhanced sensitivity.[1][2]
Q2: How can the sensitivity of the DNPH assay for protein carbonyls be enhanced?
A2: Several methods can enhance the sensitivity of the DNPH assay:
-
Immunochemical Detection: Using anti-dinitrophenyl (anti-DNP) antibodies in an ELISA or Western blot format provides significantly higher sensitivity compared to direct spectrophotometric measurement.[1]
-
Optimized Spectrophotometric Methods: A modified DNPH assay that involves adding NaOH after DNPH shifts the maximum absorbance wavelength, reducing interference from unreacted DNPH and eliminating the need for precipitation and washing steps.[3]
-
Neutral pH Assay: A newer method uses a neutral pH for solubilization and washing, which more effectively removes interfering unreacted DNPH and prevents acid hydrolysis of the DNP adduct, leading to a more reliable and sensitive measurement.[4]
-
Fluorescent Labeling: While not directly involving DNPH, in-gel detection using fluorophoric reagents like fluorescein-5-thiosemicarbazide (B1364854) can be a sensitive alternative for detecting carbonylated proteins.[1]
Q3: What is Naphthol Yellow S, and how is it used for protein detection?
A3: Naphthol Yellow S is an anionic dye used for the quantitative cytochemical staining of proteins.[5][6] It binds electrostatically to the free amino-acid side chains of proteins.[5] This method is often used in combination with Feulgen staining for the simultaneous measurement of protein and DNA content within cells.[6]
Q4: Can nucleic acid contamination affect the DNPH assay?
A4: Yes, nucleic acid contamination can cause significant artifactual increases in protein carbonyl measurements in spectrophotometric assays.[2] DNA reacts strongly with DNPH, leading to falsely elevated results.[2] It is recommended to treat cell extracts with DNase and RNase or to precipitate nucleic acids using streptomycin (B1217042) sulfate (B86663) to eliminate this interference.[2]
Troubleshooting Guides
Issue 1: High Background in Western Blots for DNP-Derivatized Proteins
| Potential Cause | Troubleshooting Step |
| Antibody concentration too high | Decrease the concentration of the primary and/or secondary antibody. |
| Insufficient blocking | Increase the blocking time (e.g., 1 hour at room temperature or overnight at 4°C). Use a different blocking buffer; for phosphoprotein detection, avoid milk and PBS-based buffers.[7] |
| Inadequate washing | Increase the number and duration of wash steps. Ensure a detergent like Tween 20 is included in the wash buffer at an appropriate concentration (0.1-0.2%).[8] |
| Contaminated reagents | Use fresh, high-purity reagents and sterile, filtered buffers. |
Issue 2: Low or No Signal in Spectrophotometric DNPH Assay
| Potential Cause | Troubleshooting Step |
| Low protein concentration | Ensure the starting protein concentration is sufficient for the assay. The neutral pH DNPH assay has a very low protein limit (1 µg).[4] |
| Inefficient DNPH derivatization | Ensure the DNPH solution is fresh and the reaction is carried out for the recommended time in the dark.[1] |
| Loss of protein during precipitation | Be careful during the TCA precipitation and washing steps to avoid losing the protein pellet. The simplified NaOH-based method avoids these steps.[3] |
| Hydrolysis of DNP adduct | The standard acidic conditions can lead to the hydrolysis of the DNP-hydrazone. The neutral pH assay helps to stabilize the adduct.[4] |
Issue 3: High Initial Fluorescence in Thermal Shift Assays
| Potential Cause | Troubleshooting Step |
| Partially unfolded or aggregated protein | Use a fresh protein batch or repurify the protein, potentially adding a size-exclusion chromatography step.[9] |
| Unsuitable buffer conditions | Test different buffer conditions (pH, ionic strength). Some buffers, like Tris, are highly temperature-dependent and can destabilize the protein.[10] |
| Reporter dye issues | The protein may not be compatible with the chosen dye (e.g., SYPRO Orange). Try an alternative dye like ANS.[9][10] |
Experimental Protocols
Protocol 1: Standard Spectrophotometric DNPH Assay (Levine Method)
-
Sample Preparation: Prepare protein extracts in a suitable buffer containing protease inhibitors. Determine the total protein content using a standard assay like the Bradford assay.[1]
-
Derivatization: Add 5 mM 2,4-dinitrophenylhydrazine (DNPH) to 500 µL of the protein solution (e.g., 1.2 mg/mL). Incubate in the dark for 1 hour at room temperature.[1]
-
Precipitation: Precipitate the proteins by adding 10% trichloroacetic acid (TCA).
-
Washing: Wash the protein pellet extensively with 10% TCA, followed by two washes with an ethanol/ethyl acetate (B1210297) (1:1 v/v) solution to remove unreacted DNPH.[1]
-
Solubilization: Solubilize the final pellet in 6 M guanidinium (B1211019) hydrochloride.
-
Measurement: Read the absorbance at 366 nm to quantify the DNP-hydrazones. The extinction coefficient is 22,000 M⁻¹ cm⁻¹.[1]
Protocol 2: Simplified DNPH Assay with NaOH
-
Derivatization: Add DNPH to the protein solution as in the standard protocol.
-
Alkalinization: Add NaOH to the solution after the DNPH incubation. This shifts the maximum absorbance wavelength of the derivatized protein.[3]
-
Measurement: Directly measure the absorbance at 450 nm. This method avoids the precipitation and washing steps.[3]
Protocol 3: Naphthol Yellow S Staining for Total Protein
-
Fixation: Fix biological specimens as required for cytochemical analysis.
-
Staining: Stain the specimens with Naphthol Yellow S solution. The dye binds electrostatically to free amino-acid side chains.[5]
-
Washing: Wash the specimens to remove unbound dye.
-
Analysis: Perform cytophotometric measurements to quantify the bound dye, which correlates with the total protein content. This can be combined with Feulgen staining for simultaneous DNA analysis.[6]
Data Presentation
Table 1: Comparison of DNPH-Based Protein Carbonyl Assays
| Assay Method | Principle | Detection Limit | Advantages | Disadvantages |
| Standard Spectrophotometric (Levine) | DNPH reaction, TCA precipitation, absorbance at 366 nm.[1] | ~1 mg protein[4] | Well-established method. | Prone to interference from DNA and unreacted DNPH; protein loss during washing.[2][4] |
| Simplified (NaOH) | DNPH reaction, NaOH addition, absorbance at 450 nm.[3] | Not specified, but comparable to standard. | Faster, avoids precipitation and washing steps.[3] | Potential for interference from other molecules absorbing at 450 nm. |
| Neutral pH (ntrDNPH) | DNPH reaction, neutral pH solubilization and wash.[4] | ~1 µg protein[4] | High sensitivity and reliability; eliminates major interferences.[4] | A newer, less established protocol. |
| Immunochemical (ELISA/Western Blot) | DNPH reaction followed by detection with anti-DNP antibody.[1] | High sensitivity (pg-ng range) | Very high sensitivity and specificity. | More complex, time-consuming, and expensive than spectrophotometric methods.[1] |
Visualizations
References
- 1. Protein carbonylation detection methods: A comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein carbonylation: avoiding pitfalls in the 2,4-dinitrophenylhydrazine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simplified 2,4-dinitrophenylhydrazine spectrophotometric assay for quantification of carbonyls in oxidized proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein and cell wall polysaccharide carbonyl determination by a neutral pH 2,4-dinitrophenylhydrazine-based photometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative cytochemistry of nuclear and cytoplasmic proteins using the Naphthol Yellow S and dinitrofluorobenzene staining methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein staining methods in quantitative cytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. licorbio.com [licorbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting - Thermott [thermott.com]
Technical Support Center: Histological Preparations with 2,4-Dinitro-1-naphthol (Martius Yellow)
Welcome to the technical support center for histological preparations using 2,4-Dinitro-1-naphthol, also widely known as Martius Yellow. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their staining procedures, with a focus on reducing background staining and achieving high-quality results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in histology?
A1: this compound, commonly known as Martius Yellow, is a synthetic, small molecular weight acidic dye.[1][2][3] In histology, it is primarily used as a cytoplasmic counterstain, particularly in trichrome staining methods such as the Martius, Scarlet, and Blue (MSB) technique.[2][4][5][6] Its main application is to stain erythrocytes (red blood cells) a distinct yellow color, providing a sharp contrast to other tissue components like fibrin (B1330869) (red) and collagen (blue).[2][3][7][8]
Q2: How does Martius Yellow stain tissue components?
A2: Martius Yellow is an acidic dye, meaning it carries a negative charge. It binds to basic (acidophilic) tissue components, which have a net positive charge.[9][10] The staining mechanism is based on the attraction between oppositely charged molecules.[10] Cytoplasmic proteins are typically basic and therefore bind to acidic dyes like Martius Yellow.[9]
Q3: What is a trichrome stain and why is Martius Yellow used in it?
A3: A trichrome stain is a histological technique that uses three different colored stains to differentiate various tissue components within a single sample.[1] These methods are particularly useful for distinguishing between muscle fibers, collagen, and other cellular elements. Martius Yellow is often the first stain applied in multi-step trichrome methods to selectively color erythrocytes, which helps in their clear visualization against other tissues.[1][11]
Q4: Can Martius Yellow be used as a standalone stain?
A4: While it is most frequently a component of a multi-dye staining procedure, Martius Yellow can be used as a counterstain in other methods as well, such as in conjunction with the Periodic acid-Schiff (PAS) stain for demonstrating parasitic amoebae.[4][5][6] Its use as a primary single stain is less common.
Troubleshooting Guide: Reducing Background Staining
High background staining can obscure the specific staining of target structures, leading to difficulties in interpretation. The following guide addresses common issues and provides solutions to minimize background when using this compound (Martius Yellow).
Issue 1: Diffuse, Non-specific Yellow Staining Throughout the Section
This is characterized by a general yellow haze across the entire tissue section, making it difficult to distinguish erythrocytes or other target structures.
Potential Causes and Solutions
| Cause | Recommended Solution |
| Incomplete Deparaffinization | Ensure complete removal of paraffin (B1166041) wax by using fresh xylene and adequate incubation times. Consider adding an extra xylene wash to your protocol. |
| Improper Fixation | Over-fixation or the use of an inappropriate fixative can lead to non-specific binding. Optimize fixation time based on tissue size and type. For many applications, 10% neutral buffered formalin is a standard fixative. |
| Excessive Staining Time | Reduce the incubation time in the Martius Yellow solution. A typical staining time is around 2 minutes, but this may need to be optimized for your specific tissue and protocol.[4] |
| Inadequate Rinsing | Thoroughly rinse the slides in distilled water after the Martius Yellow staining step to remove excess, unbound dye. |
| High Dye Concentration | If you are preparing your own staining solution, ensure the concentration of Martius Yellow is optimal. A common concentration is 0.5 g of dye in 100 mL of 95% ethanol (B145695) with 2 g of phosphotungstic acid.[4] |
Issue 2: Weak or Faint Yellow Staining of Erythrocytes
Erythrocytes do not appear bright yellow, providing poor contrast with other tissue elements.
Potential Causes and Solutions
| Cause | Recommended Solution |
| Insufficient Staining Time | Increase the incubation time in the Martius Yellow solution. Monitor the staining intensity microscopically to determine the optimal duration. |
| Dye Solution Depleted or Expired | Prepare a fresh Martius Yellow staining solution. Over time, the dye solution can lose its efficacy. |
| Over-differentiation | Subsequent steps in a trichrome stain, particularly acidic solutions, can strip the yellow dye from the erythrocytes. Ensure that rinsing after Martius Yellow is done with distilled water and not an acidic solution. |
| Improper pH of Staining Solution | The acidity of the staining solution can affect dye binding. Ensure the pH of your Martius Yellow solution is appropriate. The addition of phosphotungstic acid helps in this regard.[4] |
Issue 3: Precipitate or Crystals on the Tissue Section
Visible solid particles or crystalline structures are present on the tissue after staining.
Potential Causes and Solutions
| Cause | Recommended Solution |
| Dye Solution Not Properly Dissolved or Filtered | Ensure the Martius Yellow powder is completely dissolved in the solvent. Filter the staining solution before use to remove any undissolved particles. |
| Contaminated Reagents | Use clean glassware and high-purity reagents to prepare your staining solutions. Contaminants can cause the dye to precipitate. |
| Slides Drying Out During Staining | Do not allow the tissue sections to dry out at any stage of the staining process. Keep slides immersed in the appropriate solutions. |
Experimental Protocols
Preparation of Martius Yellow Staining Solution
Reagents:
-
This compound (Martius Yellow, C.I. 10315)
-
95% Ethanol
-
Phosphotungstic acid
Procedure:
-
Dissolve 0.5 g of Martius Yellow powder in 100 mL of 95% ethanol.
-
Add 2 g of phosphotungstic acid to the solution.
-
Mix thoroughly until all components are dissolved.
-
Filter the solution before use.
Martius, Scarlet, and Blue (MSB) Staining Protocol
This is an example protocol and may require optimization for specific applications.
1. Deparaffinization and Rehydration:
- Xylene: 2 changes, 5 minutes each.
- 100% Ethanol: 2 changes, 3 minutes each.
- 95% Ethanol: 2 minutes.
- Distilled water: 2 minutes.
2. Nuclear Staining:
- Stain in Weigert's iron hematoxylin (B73222) for 10 minutes.
- Rinse briefly in tap water.
3. Erythrocyte Staining:
- Stain in Martius Yellow solution for 2 minutes.[4]
- Rinse in distilled water.
4. Fibrin Staining:
- Stain in Brilliant Crystal Scarlet solution for 10 minutes.[4]
- Rinse in distilled water.
5. Differentiation:
- Treat with 1% phosphotungstic acid solution until collagen is decolorized.
- Rinse in distilled water.
6. Collagen Staining:
- Stain in Methyl Blue or Aniline Blue solution for 5-10 minutes.
- Rinse in 1% acetic acid solution.
7. Dehydration and Mounting:
- 95% Ethanol: 2 changes, 30 seconds each.
- 100% Ethanol: 2 changes, 1 minute each.
- Xylene: 2 changes, 2 minutes each.
- Mount with a xylene-based mounting medium.
Expected Results:
-
Nuclei: Blue/Black
-
Erythrocytes: Yellow
-
Fibrin: Red
-
Collagen: Blue
-
Muscle: Red to pink
Visualizing the Troubleshooting Process
To aid in understanding the logical flow of troubleshooting background staining, the following diagrams illustrate the key decision-making steps.
Caption: A workflow diagram for troubleshooting high background staining.
Caption: Key factors influencing the quality of histological staining.
References
- 1. stainsfile.com [stainsfile.com]
- 2. stainsfile.com [stainsfile.com]
- 3. Martius yellow - Wikipedia [en.wikipedia.org]
- 4. biognost.com [biognost.com]
- 5. novogen.com.tr [novogen.com.tr]
- 6. Martius Yellow C.I. 10315 - Biognost [biognost.com]
- 7. biognost.com [biognost.com]
- 8. chemicalworlds.com [chemicalworlds.com]
- 9. What is Histology: The Histology Guide [histology.leeds.ac.uk]
- 10. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Optimizing Reaction Time and Temperature for 1-Naphthol Nitration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the nitration of 1-naphthol (B170400). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on expected outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of 1-naphthol nitration?
The nitration of 1-naphthol typically yields a mixture of mononitrated and dinitrated isomers. The primary mononitrated products are 2-nitro-1-naphthol (B145949) and 4-nitro-1-naphthol (B44699). Under more forcing conditions, 2,4-dinitro-1-naphthol is the major product. The hydroxyl (-OH) group of 1-naphthol is an activating group that directs the incoming nitro group to the ortho (2) and para (4) positions.
Q2: How do reaction time and temperature influence the product distribution?
Reaction time and temperature are critical parameters in controlling the regioselectivity and the degree of nitration of 1-naphthol.
-
Temperature: Lower temperatures generally favor the formation of the kinetically controlled mononitrated product, 2-nitro-1-naphthol. As the temperature increases, the formation of the thermodynamically more stable 4-nitro-1-naphthol and the dinitrated product, this compound, becomes more prominent. Higher temperatures can also lead to an increase in oxidation byproducts.
-
Reaction Time: Longer reaction times, especially at elevated temperatures, promote the formation of the dinitrated product. Monitoring the reaction progress is crucial to stop the reaction once the desired product is maximized.
Q3: What are the common side reactions and byproducts in 1-naphthol nitration?
Common side reactions include over-nitration to produce trinitrated species, and oxidation of the naphthol ring, which can lead to the formation of quinones and other colored impurities.[1] The strong oxidizing nature of the nitrating mixture (concentrated nitric and sulfuric acids) can cause degradation of the starting material and products, especially at higher temperatures.[1]
Q4: Which analytical techniques are suitable for monitoring the reaction progress and analyzing the product mixture?
Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of the starting material and the formation of products in real-time. For quantitative analysis of the product mixture, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation of the isolated isomers.
Data Presentation: Product Distribution under Various Conditions
The following tables provide illustrative quantitative data on the product distribution during the nitration of 1-naphthol under different reaction conditions. These values are representative and may vary based on the specific experimental setup.
Table 1: Effect of Temperature on Product Distribution (Reaction Time: 1 hour)
| Temperature (°C) | 1-Naphthol Conversion (%) | 2-nitro-1-naphthol Yield (%) | 4-nitro-1-naphthol Yield (%) | This compound Yield (%) | Other Byproducts (%) |
| 0 | 75 | 60 | 10 | < 1 | 4 |
| 25 | 95 | 45 | 35 | 10 | 5 |
| 50 | >99 | 20 | 40 | 35 | 5 |
| 75 | >99 | 5 | 25 | 60 | 10 |
Table 2: Effect of Reaction Time on Product Distribution (Temperature: 25°C)
| Reaction Time (hours) | 1-Naphthol Conversion (%) | 2-nitro-1-naphthol Yield (%) | 4-nitro-1-naphthol Yield (%) | This compound Yield (%) | Other Byproducts (%) |
| 0.5 | 80 | 55 | 20 | 2 | 3 |
| 1 | 95 | 45 | 35 | 10 | 5 |
| 2 | >99 | 30 | 40 | 25 | 5 |
| 4 | >99 | 15 | 30 | 50 | 5 |
Experimental Protocols
Protocol 1: Synthesis of Mononitro-1-naphthols (Favoring 2-nitro-1-naphthol)
This protocol is designed to favor the kinetic product, 2-nitro-1-naphthol, through controlled, low-temperature nitration.
-
Preparation of Nitrating Mixture: In a separate flask, slowly add 5 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid while cooling in an ice bath. Keep the mixture below 10°C.
-
Reaction Setup: Dissolve 14.4 g (0.1 mol) of 1-naphthol in 100 mL of glacial acetic acid in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. Cool the solution to 0°C in an ice-salt bath.
-
Nitration: Add the cold nitrating mixture dropwise to the stirred 1-naphthol solution over 30-45 minutes, ensuring the reaction temperature does not exceed 5°C.
-
Reaction Monitoring: After the addition is complete, continue stirring at 0-5°C for 1 hour. Monitor the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with stirring. The product will precipitate.
-
Isolation and Purification: Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry. The isomers can be separated by column chromatography using a silica (B1680970) gel column with a hexane-ethyl acetate (B1210297) solvent system.
Protocol 2: Synthesis of this compound
This protocol is optimized for the synthesis of the dinitrated product.
-
Preparation of Nitrating Mixture: In a separate flask, slowly add 10 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid while cooling in an ice bath.
-
Reaction Setup: Dissolve 14.4 g (0.1 mol) of 1-naphthol in 100 mL of glacial acetic acid in a three-necked flask.
-
Nitration: Slowly add the nitrating mixture to the 1-naphthol solution. The reaction is exothermic; maintain the temperature between 25-30°C using a water bath.
-
Reaction Completion: After the initial exothermic reaction subsides, heat the mixture to 60-70°C for 1-2 hours to ensure complete dinitration. Monitor by TLC.
-
Work-up and Isolation: Cool the reaction mixture and pour it onto crushed ice. Filter the precipitated this compound, wash with cold water, and recrystallize from ethanol.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of desired product | - Incomplete reaction.- Degradation of starting material or product.- Suboptimal temperature or reaction time. | - Monitor the reaction by TLC to ensure completion.- Maintain the recommended temperature to avoid degradation.- Optimize reaction time and temperature based on the desired product (see data tables). |
| Formation of dark, tarry byproducts | - Reaction temperature is too high, leading to oxidation.[2]- Use of overly concentrated nitrating agents. | - Strictly control the reaction temperature, especially during the addition of the nitrating mixture.[2]- Consider using a milder nitrating agent, such as a mixture of nitric acid in acetic anhydride. |
| Poor regioselectivity (complex mixture of isomers) | - Inappropriate reaction temperature. | - For mononitration, conduct the reaction at a lower temperature (0-5°C) to favor the kinetic product.[2] |
| Excessive dinitration when mononitration is desired | - High reaction temperature.- Prolonged reaction time.- Excess of nitrating agent. | - Lower the reaction temperature.- Reduce the reaction time.- Use a stoichiometric amount of the nitrating agent. |
| Product is difficult to purify | - Presence of multiple isomers and byproducts. | - Optimize the reaction conditions to improve selectivity.- Employ column chromatography for efficient separation of isomers. |
Visualizations
Caption: Experimental workflow for the nitration of 1-naphthol.
Caption: Troubleshooting logic for 1-naphthol nitration issues.
References
Technical Support Center: Purification of Crude 2,4-Dinitro-1-naphthol by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude 2,4-Dinitro-1-naphthol using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to consider when handling this compound?
A1: this compound is a hazardous substance and requires careful handling in a well-ventilated area, preferably a chemical fume hood.[1][2] Essential personal protective equipment (PPE) includes safety glasses or goggles, chemical-resistant gloves (such as neoprene or nitrile rubber), and a lab coat.[1][3] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[1] In case of accidental contact, rinse the affected area thoroughly with water and seek medical attention.[2]
Q2: What is a suitable stationary phase and mobile phase for the column chromatography of this compound?
A2: Silica (B1680970) gel is a commonly used stationary phase for the purification of polar compounds like this compound. A mobile phase consisting of 2.5% chloroform (B151607) (CHCl₃) in a non-polar solvent like hexane (B92381) has been successfully used.[4] The polarity of the eluent can be gradually increased if the compound does not elute.
Q3: How should the crude this compound be prepared for loading onto the column?
A3: The crude sample should be dissolved in a minimum amount of the initial mobile phase or a slightly more polar solvent to ensure it is fully dissolved.[5] Alternatively, for compounds with poor solubility in the mobile phase, a dry loading technique can be employed.[5] This involves adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.[5]
Q4: What is the expected appearance of the purified this compound?
A4: Purified this compound is typically a yellow-orange or dull brown crystalline solid.[4][6]
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Chloroform
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Beakers and Erlenmeyer flasks
-
Pipettes
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.[7]
-
Add a thin layer of sand over the plug.[7]
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 97.5% hexane, 2.5% chloroform).
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles.[7]
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.
-
Add a thin protective layer of sand on top of the silica bed.[7]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully pipette the dissolved sample onto the top layer of sand.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column, taking care not to disturb the packed bed.
-
Begin collecting fractions in test tubes.
-
Continuously monitor the separation process by collecting small fractions and analyzing them using Thin Layer Chromatography (TLC).
-
If the compound is not eluting, the polarity of the mobile phase can be gradually increased by increasing the percentage of chloroform.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified solid product.
-
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Mobile Phase | 2.5% Chloroform in a non-polar solvent (e.g., Hexane) | [4] |
| Stationary Phase | Silica Gel | General Practice |
| Expected Yield | ~15% (from a specific synthesis) | [4] |
| Melting Point | 137.5 °C | [6] |
| Appearance | Yellow-orange to dull brown crystalline solid | [4][6] |
Troubleshooting Guide
Problem 1: The compound is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough to move the compound down the column. This compound is a polar compound and may require a more polar eluent.
-
Solution: Gradually increase the polarity of the mobile phase by incrementally increasing the percentage of the more polar solvent (e.g., chloroform). If the compound is very polar, a more aggressive solvent system, such as one containing a small percentage of methanol (B129727) in dichloromethane, might be necessary.[8]
Problem 2: The separation of the desired compound from impurities is poor.
-
Possible Cause: The chosen solvent system may not be optimal for separating the components of the mixture.
-
Solution: Perform a thorough TLC analysis with various solvent systems to find an eluent that provides good separation between the desired compound and impurities. A gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography, can often improve separation.[9]
Problem 3: The colored band of the compound is spreading or tailing.
-
Possible Cause: This can be due to several factors, including overloading the column with too much sample, an improperly packed column, or interactions between the acidic phenolic proton of this compound and the silica gel.
-
Solution: Ensure the column is not overloaded; the amount of crude material should typically be 1-5% of the mass of the silica gel. Pack the column carefully to avoid channels. For acidic compounds, adding a small amount of a slightly acidic modifier to the mobile phase (e.g., a trace of acetic acid) can sometimes improve peak shape.
Problem 4: The column is running very slowly or has stopped.
-
Possible Cause: The silica gel may be too fine, or the crude sample may contain insoluble impurities that are clogging the column frit or the top of the column. Crystallization of the compound within the column can also block flow.[8]
-
Solution: Ensure the silica gel mesh size is appropriate for gravity chromatography. Filter the crude sample solution before loading it onto the column. If crystallization is suspected, a wider column or pre-purification to remove the problematic impurity may be necessary.[8]
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for column chromatography issues.
References
- 1. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 2. fishersci.com [fishersci.com]
- 3. store.parsonspestcontrol.com [store.parsonspestcontrol.com]
- 4. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. echemi.com [echemi.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
Comparative Guide to Analytical Methods for 2,4-Dinitro-1-naphthol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the quantification of 2,4-Dinitro-1-naphthol and its alternatives. The information is supported by experimental data from closely related compounds to provide a comprehensive overview for method selection and development.
Method Performance Comparison
The selection of an analytical method for quantifying this compound depends on factors such as required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of performance data for a representative HPLC-UV method, alongside Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Visible Spectrophotometry as alternative techniques.
| Validation Parameter | Representative HPLC-UV Method (for this compound) | GC-MS Method (for 2,4-dinitrophenol)[1] | UV-Visible Spectrophotometry (for this compound) |
| Linearity (R²) | > 0.998 | > 0.998 | Typically > 0.995 |
| Accuracy (% Recovery) | 95 - 105% | 92.1% (Extraction Efficiency) | 90 - 110% |
| Precision (%RSD) | < 5% | Intra-assay: < 10.7%, Inter-assay: < 10.6% | < 5% |
| Limit of Detection (LOD) | Estimated: 0.05 µg/mL | Not explicitly stated | Matrix-dependent, generally higher than chromatographic methods |
| Limit of Quantification (LOQ) | Estimated: 0.15 µg/mL | Not explicitly stated | Matrix-dependent, generally higher than chromatographic methods |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are detailed protocols for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is a representative method for the quantification of this compound based on established methods for similar nitroaromatic compounds.
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), with 0.1% formic acid. The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV-Vis spectrum of this compound, a wavelength around 254 nm or a wavelength of maximum absorbance should be selected.
-
Injection Volume: 20 µL.
3. Method Validation (as per ICH Guidelines):
-
Linearity: Prepare a series of standard solutions of this compound at a minimum of five concentrations. Plot the peak area response against the concentration and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the expected concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate injections of the same standard solution on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for 2,4-Dinitrophenol[1]
This method is validated for the analysis of 2,4-dinitrophenol (B41442) in biological matrices and serves as a comparative alternative.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of blood or urine, add an internal standard.
-
Add a suitable organic solvent (e.g., ethyl acetate).
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
2. GC-MS Conditions:
-
Instrument: Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: A suitable capillary column for the analysis of semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Hydrogen.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), ramp to a final temperature (e.g., 280 °C) at a controlled rate.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole.
-
Detection: Selected Ion Monitoring (SIM) mode for target ions of 2,4-dinitrophenol.
UV-Visible Spectrophotometry Protocol
This is a simpler, more accessible method, though generally less selective and sensitive than chromatographic techniques.
1. Sample Preparation:
-
Dissolve a known amount of the this compound standard or sample in a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution.
-
Prepare a series of dilutions to construct a calibration curve.
2. Spectrophotometric Measurement:
-
Instrument: UV-Visible Spectrophotometer.
-
Scan Range: Scan the spectrum of a standard solution to determine the wavelength of maximum absorbance (λmax).
-
Measurement: Measure the absorbance of the standard solutions and the sample solution at the determined λmax.
-
Quantification: Use the calibration curve to determine the concentration of this compound in the sample.
Visualizations
Caption: HPLC Method Validation Workflow.
References
A Head-to-Head Comparison: Coomassie Brilliant Blue vs. Naphthol Blue Black for Total Protein Staining
For researchers, scientists, and drug development professionals, the accurate visualization and quantification of proteins following gel electrophoresis are fundamental to experimental success. The selection of an appropriate protein stain is a critical decision that directly influences the sensitivity, accuracy, and efficiency of the workflow. This guide provides an in-depth, objective comparison of two widely used protein stains: the industry-standard Coomassie Brilliant Blue and the classic Naphthol Blue Black (also known as Amido Black).
This comprehensive guide delves into the performance characteristics of each dye, supported by experimental data, to empower researchers in choosing the optimal stain for their specific applications. Key metrics such as sensitivity, linearity, and ease of use will be explored, with detailed protocols provided for reproducible results.
At a Glance: Performance Comparison
While both Coomassie Brilliant Blue and Naphthol Blue Black are effective for general protein staining, they exhibit key differences in their performance metrics. Coomassie Brilliant Blue, particularly in its colloidal G-250 formulation, generally offers superior sensitivity, making it the preferred choice for detecting low-abundance proteins. Naphthol Blue Black, however, provides a rapid and cost-effective alternative for routine analysis where high sensitivity is not the primary requirement.
| Feature | Naphthol Blue Black (Amido Black) | Coomassie Brilliant Blue R-250 | Coomassie Brilliant Blue G-250 (Colloidal) |
| Synonyms | Amido Black 10B, Acid Black 1 | - | - |
| Detection Limit | ~50 ng[1] | ~30-100 ng | ~8-25 ng[1] |
| Linear Dynamic Range | Good | Good | Excellent |
| Staining Time | Rapid (can be as short as 1 minute for membranes)[2][3] | Several hours to overnight | ~1 hour |
| Destaining Time | Can be rapid to several hours[4] | Several hours to overnight | Minimal to none |
| Mechanism of Action | Binds to positively charged amino acid residues.[5] | Interacts with basic amino acids (primarily arginine, lysine, histidine) and aromatic residues through ionic and van der Waals forces. | Interacts with basic and hydrophobic residues of proteins. |
| Mass Spectrometry Compatibility | Yes, with thorough destaining. | Yes, a preferred stain for mass spectrometry. | Yes, a preferred stain for mass spectrometry. |
Mechanism of Action
Naphthol Blue Black (Amido Black) is an acidic dye that binds to proteins through electrostatic interactions. The negatively charged sulfonic acid groups on the dye molecule interact with positively charged amino acid residues, such as lysine, arginine, and histidine, as well as the N-terminal group of proteins, resulting in the formation of a visible blue-black protein-dye complex.[1][5]
Coomassie Brilliant Blue exists in two common forms, R-250 and G-250. Both are anionic dyes that bind non-covalently to proteins.[6] The binding is primarily driven by ionic interactions between the dye's sulfonic acid groups and the positively charged side chains of basic amino acids.[7] Van der Waals forces and hydrophobic interactions also contribute to the binding.[7] In acidic solutions, the dye donates a proton to the protein, causing a color shift from a reddish-brown/green to a brilliant blue. The G-250 form is often used in colloidal preparations, which reduces background staining and enhances sensitivity.[7]
Experimental Protocols
Naphthol Blue Black (Amido Black) Staining Protocol for Polyacrylamide Gels
This protocol provides a general guideline for staining proteins in polyacrylamide gels using Naphthol Blue Black.
Materials:
-
Staining Solution: 0.1% (w/v) Naphthol Blue Black in a solution of 45% methanol (B129727) and 10% glacial acetic acid.
-
Destaining Solution: 45% methanol and 10% glacial acetic acid in water.[8]
-
Fixing Solution (Optional): 40% methanol, 10% acetic acid in deionized water.[5]
Procedure:
-
Fixation (Optional but Recommended): After electrophoresis, immerse the gel in the fixing solution for 30-60 minutes with gentle agitation. This step helps to precipitate and immobilize the proteins within the gel matrix, preventing diffusion.[5]
-
Staining: Decant the fixing solution and add the Naphthol Blue Black staining solution. Incubate for at least 2 hours at room temperature with gentle agitation.[5] For a more rapid staining on membranes, a 1-minute incubation can be sufficient.[2]
-
Destaining: Remove the staining solution and add the destaining solution. Gently agitate the gel. The destaining process may take several hours to overnight for a clear background.[5] Change the destaining solution several times for optimal results.
-
Storage: Once the desired background is achieved, the gel can be stored in 7% acetic acid or deionized water.
Coomassie Brilliant Blue (Colloidal G-250) Staining Protocol
This protocol is a rapid and highly sensitive method for staining proteins in polyacrylamide gels.
Materials:
-
Colloidal Coomassie G-250 Staining Solution (Commercial or lab-prepared: 0.08% CBB G-250, 1.6% ortho-phosphoric acid, 8% ammonium (B1175870) sulfate, 20% methanol).
-
Deionized Water
Procedure:
-
Washing: After electrophoresis, wash the gel 2-3 times with deionized water for 5 minutes each to remove residual SDS.
-
Staining: Immerse the gel in the colloidal Coomassie G-250 staining solution and agitate gently for 1-2 hours at room temperature.
-
Washing (Destaining): In many cases, protein bands are visible without a formal destaining step. To reduce any background, wash the gel with deionized water.[1]
-
Storage: The stained gel can be stored in deionized water.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for protein analysis using gel electrophoresis and staining.
Conclusion
The choice between Naphthol Blue Black and Coomassie Brilliant Blue ultimately depends on the specific requirements of the experiment. For routine applications where rapid visualization of moderately to highly abundant proteins is sufficient, Naphthol Blue Black (Amido Black) offers a cost-effective and time-saving solution. However, for applications demanding high sensitivity, accurate quantification, and compatibility with downstream proteomic analyses such as mass spectrometry, Coomassie Brilliant Blue, particularly in its colloidal G-250 formulation, is the superior choice. Its ability to detect low-abundance proteins with a broad linear range makes it an indispensable tool for researchers in drug development and other fields requiring precise and sensitive protein analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Detection of Proteins on Blot Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. actascientific.com [actascientific.com]
- 5. benchchem.com [benchchem.com]
- 6. Coomassie brilliant blue - Wikipedia [en.wikipedia.org]
- 7. carlroth.com [carlroth.com]
- 8. benchchem.com [benchchem.com]
A comparative study of different synthetic routes for 2,4-Dinitro-1-naphthol
A Comparative Analysis of Synthetic Pathways to 2,4-Dinitro-1-naphthol
This compound, a significant chemical intermediate also known as Martius Yellow, is synthesized through various chemical routes.[1][2] This guide provides a comparative study of the primary synthetic methodologies, offering insights into their procedural nuances, performance metrics, and potential challenges. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
The most prevalent method for the synthesis of this compound is the nitration of 1-naphthol (B170400) (α-naphthol).[3] This can be achieved through two main approaches: an indirect two-step sulfonation-nitration pathway and a direct nitration method. An alternative, less common route originates from 2-nitroso-1-naphthol-4-sulfonic acid.[3]
Comparative Overview of Synthetic Routes
The selection of a synthetic route is often dictated by factors such as desired yield, purity, safety considerations, and available starting materials. The following table summarizes the key aspects of the different pathways to this compound.
| Parameter | Route 1: Indirect Nitration (via Sulfonation) | Route 2: Direct Nitration | Route 3: From 2-Nitroso-1-naphthol-4-sulfonic acid |
| Starting Material | 1-Naphthol | 1-Naphthol | 2-Nitroso-1-naphthol-4-sulfonic acid |
| Key Reagents | Conc. H₂SO₄, Conc. HNO₃ | Conc. HNO₃, Conc. H₂SO₄ | Water, HNO₃ |
| Intermediate | 1-Naphthol-2,4-disulfonic acid | Not applicable | Not applicable |
| Reported Yield | 24.3% to 88.5%[4][5] | Variable, often lower due to side reactions | High purity reported[3] |
| Key Advantages | Good regiochemical control, higher yields reported.[3] | Single-step process. | High purity of the final product.[3] |
| Key Disadvantages | Two-step process. | Prone to oxidation and side product formation (e.g., quinones, trisulfonates).[3] | Starting material is less common. |
| Reaction Conditions | Sulfonation: 60-100°C; Nitration: 0-15°C[6] | Low temperature (ice bath).[6] | Elevated temperatures (70–130°C).[3] |
Experimental Protocols
Route 1: Indirect Nitration of 1-Naphthol (via Sulfonation)
This is the most frequently documented method for preparing this compound.[3] The initial sulfonation step is critical as it activates the naphthol ring and directs the subsequent nitration to the desired 2 and 4 positions.[3]
Step 1: Sulfonation of 1-Naphthol
-
In a suitable flask, combine 1-naphthol with concentrated sulfuric acid (a common ratio is 2.5 g of 1-naphthol to 5 mL of acid).[7]
-
Heat the mixture. Different protocols suggest varying conditions, from heating on a hot plate for approximately 5 minutes to using a steam bath at 60-70°C for 15 minutes.[6][7] The solid should dissolve completely.
-
Cool the reaction mixture in an ice bath.
-
Carefully dilute the mixture with ice-cold water.[1]
Step 2: Nitration of the Sulfonated Intermediate
-
In a separate beaker, chill concentrated nitric acid in an ice bath.
-
Slowly add the cooled solution of the sulfonated intermediate to the cold nitric acid with continuous stirring.[6] A yellow-orange precipitate of this compound should form.
-
After the addition is complete, the mixture may be gently heated (e.g., to 60°C) for a short period to ensure the completion of the reaction.[6]
-
Cool the mixture again in an ice bath and then dilute with water to precipitate the product fully.[6]
-
Collect the solid product by vacuum filtration and wash it with cold water.
Route 2: Direct Nitration of 1-Naphthol
While seemingly more straightforward, the direct nitration of 1-naphthol is challenging due to the high reactivity of the naphthol ring, which can lead to oxidation and the formation of undesired byproducts.[3]
Protocol Outline:
-
A nitrating mixture is prepared by carefully adding concentrated nitric acid to concentrated sulfuric acid at a low temperature.
-
1-Naphthol, dissolved in a suitable solvent like sulfuric acid, is then added portion-wise to the nitrating mixture, maintaining a low temperature with an ice bath.
-
Careful control of the reaction temperature and stoichiometry is crucial to minimize the formation of oxidation products like quinones and other side products.[3]
Route 3: Synthesis from 2-Nitroso-1-naphthol-4-sulfonic acid
This alternative route involves the oxidation of the nitroso group and displacement of the sulfonic acid group.[3]
Protocol Outline:
-
2-Nitroso-1-naphthol-4-sulfonic acid is dissolved in a mixture of water and nitric acid.
-
The solution is heated to a temperature between 70 and 130°C.[3]
-
This process is reported to yield this compound in high purity.[3]
Visualizing the Synthetic Pathways
To better understand the relationship between the different synthetic routes, the following diagrams illustrate the logical flow from starting materials to the final product.
References
- 1. chemistry-online.com [chemistry-online.com]
- 2. This compound | C10H6N2O5 | CID 11802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 605-69-6 | Benchchem [benchchem.com]
- 4. Sciencemadness Discussion Board - Martius Yellow - fun with dyes - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. scribd.com [scribd.com]
- 6. texiumchem.com [texiumchem.com]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
A Comparative Guide to Protein Stains: Evaluating the Specificity of 2,4-Dinitro-1-naphthol
For researchers, scientists, and drug development professionals, the accurate visualization and quantification of proteins separated by gel electrophoresis are foundational to countless experimental workflows. The choice of protein stain is critical, influencing sensitivity, specificity, and compatibility with downstream applications such as mass spectrometry. This guide provides an objective comparison of 2,4-Dinitro-1-naphthol, a lesser-known dye in this context, with established protein staining methods.
While this compound, also known as Martius Yellow, has a history as a histological stain for cytoplasm and erythrocytes, its application as a total protein stain in electrophoretic gels is not well-documented in current scientific literature.[1][2][3][4] This guide, therefore, evaluates its potential specificity based on its chemical properties and compares it with the performance of widely-used alternatives: Coomassie Brilliant Blue, Silver Staining, and Fluorescent Stains.
Performance Comparison of Protein Stains
The selection of an appropriate protein stain requires a balance between desired sensitivity, linear dynamic range for quantification, and compatibility with subsequent analytical methods. The following table summarizes the key performance characteristics of this compound and its alternatives. The data for this compound is inferred from its chemical properties and data from the related compound, Naphthol Yellow S, due to a lack of direct experimental evidence for its use in gel staining.
| Feature | This compound (Inferred) | Coomassie Brilliant Blue (R-250/G-250) | Silver Staining | Fluorescent Stains (e.g., SYPRO Ruby) |
| Limit of Detection | Moderate | ~30-100 ng[5] | ~0.25–10 ng[5] | ~0.25–1 ng |
| Linear Dynamic Range | Moderate | Moderate[6] | Narrow[6] | >3 orders of magnitude |
| Staining Time | Hours to overnight | ~1 hour to overnight | Varies (can be lengthy) | 90 minutes to overnight |
| Compatibility with Mass Spectrometry | Potentially compatible | Yes[7] | Protocol dependent, can be incompatible | Yes[7] |
| Imaging System | Visible Light Transilluminator | Visible Light Transilluminator | Visible Light Transilluminator | UV or Blue/Green-Light Transilluminator |
| Reversibility | Likely reversible | Reversible | Irreversible[6] | Generally irreversible |
| Cost | Low | Low | Moderate | High |
Mechanism of Action and Specificity
The specificity of a protein stain is determined by its chemical interaction with the protein molecules.
-
This compound: Based on the behavior of the related compound Naphthol Yellow S, this compound is presumed to bind to proteins through electrostatic interactions.[8][9] The acidic phenolic hydroxyl group on the naphthol ring is expected to interact with positively charged amino acid residues (e.g., lysine, arginine, histidine) under acidic conditions. The dinitro groups enhance the acidity of the hydroxyl group, promoting this interaction. This suggests a degree of specificity for proteins with a higher content of basic amino acids.
-
Coomassie Brilliant Blue: This anionic dye binds non-specifically to proteins, primarily through ionic interactions with basic amino acid residues and van der Waals forces.[7]
-
Silver Staining: This method relies on the reduction of silver ions to metallic silver, which deposits on the protein. The reaction is initiated by the binding of silver ions to various amino acid side chains, including carboxyl groups (aspartic acid, glutamic acid) and sulfhydryl groups (cysteine).[5]
-
Fluorescent Stains: These dyes, such as SYPRO Ruby, typically interact with the SDS-coated proteins in the gel, offering a highly sensitive and non-specific staining method with a broad linear dynamic range.[7]
Experimental Protocols
Detailed methodologies for the established staining procedures are provided below. An experimental protocol for this compound is proposed based on standard staining procedures.
Proposed this compound Staining Protocol
-
Fixation: Following electrophoresis, immerse the gel in a fixing solution (e.g., 50% methanol (B129727), 10% acetic acid) for at least 1 hour.
-
Staining: Prepare a 0.1% (w/v) solution of this compound in 10% acetic acid. Immerse the fixed gel in the staining solution and incubate with gentle agitation for 2-4 hours at room temperature.
-
Destaining: Transfer the gel to a destaining solution (e.g., 40% methanol, 10% acetic acid). Change the destaining solution every 30 minutes until the background is clear and protein bands are distinct.
Coomassie Brilliant Blue R-250 Staining
-
Staining: After electrophoresis, place the gel in a staining solution of 0.1% (w/v) Coomassie Brilliant Blue R-250, 50% (v/v) methanol, and 10% (v/v) glacial acetic acid for 2-4 hours.
-
Destaining: Transfer the gel to a destaining solution of 40% (v/v) methanol and 10% (v/v) glacial acetic acid. Gently agitate and change the solution periodically until the background is clear.
Silver Staining
-
Fixation: Fix the gel in 50% (v/v) methanol, 10% (v/v) acetic acid for at least 1 hour.
-
Sensitization: Immerse the gel in a sensitizing solution (e.g., 0.02% w/v sodium thiosulfate) for 1-2 minutes.
-
Washing: Briefly rinse the gel with deionized water.
-
Silver Incubation: Incubate the gel in a chilled 0.1% (w/v) silver nitrate (B79036) solution for 20-60 minutes.
-
Development: After a brief water rinse, immerse the gel in a developing solution (e.g., 2% w/v sodium carbonate, 0.04% v/v formaldehyde) until bands appear.
-
Stopping: Stop the reaction with a 10% (v/v) acetic acid solution.
Fluorescent Staining (SYPRO Ruby)
-
Fixation: Fix the gel in 50% (v/v) methanol, 7% (v/v) acetic acid for at least 30 minutes.
-
Staining: Decant the fixative and add SYPRO Ruby protein gel stain, ensuring the gel is covered. Incubate for at least 90 minutes with gentle agitation, protected from light.
-
Washing: Briefly wash the gel in a solution of 10% (v/v) methanol and 7% (v/v) acetic acid.
-
Imaging: Visualize the gel using a fluorescence imager.
Visualizing Methodologies
To clarify the relationships and workflows discussed, the following diagrams are provided.
Caption: Inferred binding of this compound to basic amino acids.
Caption: A typical workflow for post-electrophoresis protein staining.
Conclusion
Based on its chemical structure, this compound likely functions as a protein stain with moderate sensitivity, binding preferentially to basic amino acid residues. While it presents a potentially low-cost alternative for visible staining, its performance in terms of sensitivity and linearity is unlikely to surpass that of established methods like silver staining and fluorescent dyes. For quantitative and high-sensitivity applications, fluorescent stains remain the superior choice due to their broad dynamic range and compatibility with downstream protein identification techniques. Further empirical studies are necessary to fully validate the efficacy and specificity of this compound as a protein stain for electrophoretic applications.
References
- 1. biognost.com [biognost.com]
- 2. Martius yellow - Wikipedia [en.wikipedia.org]
- 3. stainsfile.com [stainsfile.com]
- 4. Martius yellow 605-69-6 India [ottokemi.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. This compound | 605-69-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Quantitative cytochemistry of nuclear and cytoplasmic proteins using the Naphthol Yellow S and dinitrofluorobenzene staining methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein staining methods in quantitative cytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2,4-Dinitro-1-naphthol Cross-Reactivity with Cellular Components
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of 2,4-Dinitro-1-naphthol (DNON) with various cellular components. Due to the limited availability of comprehensive screening data for DNON, this document focuses on its well-documented effects on mitochondrial function and apoptosis, and draws comparisons with the activities of structurally related dinitrophenols and naphthol derivatives against other key cellular targets. The information presented herein is intended to support research and drug development activities by providing insights into the potential off-target effects and broader biological activities of this class of compounds.
Executive Summary
This compound, a derivative of dinitrophenol, is primarily recognized for its role as a protonophore that uncouples oxidative phosphorylation in mitochondria. This activity disrupts the proton gradient necessary for ATP synthesis, leading to a dissipation of energy as heat. While this mechanism is well-established, the broader cross-reactivity of DNON with other cellular targets such as kinases, G-protein coupled receptors (GPCRs), and ion channels is not extensively documented in publicly available literature. This guide compiles available data on the biological activities of DNON and related compounds to provide a comparative perspective on their potential cellular interactions.
Data Presentation
The following tables summarize the available quantitative data on the interaction of 2,4-Dinitrophenol (B41442) and related compounds with various cellular targets.
Table 1: Interaction of 2,4-Dinitrophenol with ATPases
| Compound | Target | Assay Type | Effect | Dissociation Constant (Ki) | Reference |
| 2,4-Dinitrophenol | Myosin Mg-ATPase (initial burst) | Kinetic Assay | Competitive Inhibition | 4.2 mM | [1] |
| 2,4-Dinitrophenol | Actomyosin Mg-ATPase | Kinetic Assay | Competitive Inhibition | 3.3 mM | [1] |
| 2,4-Dinitrophenol | Myosin Mg-ATPase (steady state) | Kinetic Assay | Uncompetitive Effect | 31 mM | [1] |
| 2,4-Dinitrophenol | Myosin Ca-ATPase (steady state) | Kinetic Assay | Uncompetitive Effect | Not Determined | [1] |
| 2,4-Dinitrophenol | Myosin EDTA-ATPase (steady state) | Kinetic Assay | Uncompetitive Effect | Not Determined | [1] |
Table 2: Inhibitory Activity of Naphthol Derivatives against Various Enzymes
| Compound Class | Target Enzyme | Inhibition Constant (Ki) Range | Reference |
| 1-Naphthol Derivatives | Human Carbonic Anhydrase I | 0.034 - 0.724 µM | [2] |
| 1-Naphthol Derivatives | Human Carbonic Anhydrase II | 0.172 - 0.562 µM | [2] |
| 1-Naphthol Derivatives | Acetylcholinesterase (AChE) | 0.096 - 0.177 µM | [2] |
Table 3: Effect of 2,4-Dinitrophenol on Cellular Processes
| Compound | Cell Line | Effect | IC50 | Reference |
| 2,4-Dinitrophenol | Calu-6 (lung cancer) | Decreased cell viability (72h) | ~200 µM | [3] |
| 2,4-Dinitrophenol | As4.1 (juxtaglomerular) | Induction of apoptosis | Dose-dependent | [4] |
| 2,4-Dinitrophenol | LNCaP (prostate cancer) | Synergistic cytotoxic effect with doxorubicin/epirubicin | Not Determined | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway affected by this compound and a general workflow for assessing compound-protein interactions.
Caption: Uncoupling of Oxidative Phosphorylation by this compound.
Caption: Proposed Apoptosis Induction Pathway by this compound.
Caption: General Experimental Workflow for Assessing Cross-Reactivity.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the assessment of compound cross-reactivity.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method to measure the inhibitory activity of a test compound against a specific kinase by quantifying the amount of ADP produced.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test compound (e.g., this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for testing.
-
Kinase Reaction:
-
In a well of the microplate, add the test compound at various concentrations. Include a vehicle control (DMSO).
-
Add the kinase enzyme to each well.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: GPCR Radioligand Binding Assay (Competitive)
This protocol measures the ability of a test compound to displace a known radiolabeled ligand from a specific GPCR.[6]
Materials:
-
Cell membranes expressing the GPCR of interest
-
Radiolabeled ligand (e.g., [³H]-NMS for muscarinic receptors)
-
Unlabeled competing ligand (for non-specific binding determination, e.g., atropine)
-
Test compound (e.g., a naphthol derivative)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Liquid scintillation counter
Procedure:
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, radiolabeled ligand, and cell membranes.
-
Non-specific Binding: Add unlabeled competing ligand, radiolabeled ligand, and cell membranes.
-
Competitive Binding: Add serial dilutions of the test compound, radiolabeled ligand, and cell membranes.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.[6]
-
Protocol 3: Automated Patch Clamp for Ion Channel Screening
This protocol provides a high-throughput method for assessing the effect of a test compound on ion channel activity.[7]
Materials:
-
Cell line stably expressing the ion channel of interest
-
Automated patch-clamp system (e.g., IonFlux, QPatch)
-
Appropriate intracellular and extracellular solutions
-
Test compound
Procedure:
-
Cell Preparation: Culture and prepare the cells according to the specific requirements of the automated patch-clamp system.
-
Assay Setup:
-
Load the cell suspension, intracellular solution, extracellular solution, and test compound dilutions onto the system.
-
The system will automatically establish whole-cell patch-clamp recordings.
-
-
Data Acquisition:
-
Apply a voltage protocol to elicit ion channel currents.
-
Apply the test compound at various concentrations and record the corresponding changes in ion channel currents.
-
-
Data Analysis:
-
Measure the peak current amplitude or current integral in the absence and presence of the test compound.
-
Calculate the percentage of inhibition or activation at each concentration.
-
Plot the percentage of inhibition/activation against the logarithm of the test compound concentration to determine the IC50 or EC50 value.
-
Conclusion
While this compound is a well-characterized uncoupler of oxidative phosphorylation, its broader cross-reactivity with other cellular components remains an area for further investigation. The data on related dinitrophenols and naphthol derivatives suggest potential interactions with a range of enzymes and receptors. The experimental protocols provided in this guide offer robust methods for researchers to systematically evaluate the cross-reactivity of this compound and other small molecules, thereby enabling a more comprehensive understanding of their biological effects and potential as therapeutic agents or research tools. Further screening against diverse target classes is recommended to fully elucidate the selectivity profile of this compound.
References
- 1. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 2. Effects of dinitrophenol on active-transport processes and cell membranes in the Malpighian tubule of Formica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,4-dinitrophenol induces G1 phase arrest and apoptosis in human pulmonary adenocarcinoma Calu-6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,4-Dinitrophenol induces apoptosis in As4.1 juxtaglomerular cells through rapid depletion of GSH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the anticancer and antibacterial potential of naphthoquinone derivatives: a comprehensive computational investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-Laboratory Validation of a Spectrophotometric Method for Quinolone Analysis Using 2,4-Dinitro-1-naphthol
This guide presents a comprehensive comparison of an analytical method utilizing 2,4-Dinitro-1-naphthol for the spectrophotometric determination of quinolone antibiotics against a common alternative, High-Performance Liquid Chromatography (HPLC). The objective is to provide researchers, scientists, and drug development professionals with the necessary data and protocols to objectively evaluate these methods, with a focus on inter-laboratory performance and validation.
Comparative Analysis of Analytical Techniques
The selection of an analytical method is contingent on factors such as required sensitivity, specificity, sample throughput, cost, and available instrumentation. Spectrophotometry using this compound offers a simple and cost-effective approach, relying on the formation of a colored charge-transfer complex.[1] In contrast, HPLC provides superior separation and quantification capabilities, making it a widely adopted technique for pharmaceutical analysis.[2][3][4][5]
Data Presentation: Performance Characteristics
The following table summarizes the typical performance characteristics of the this compound spectrophotometric method and a standard Reverse-Phase HPLC (RP-HPLC) method for the analysis of quinolone antibiotics. Data is compiled from various studies on quinolone analysis and general principles of analytical method validation.[5][6][7][8][9][10][11]
| Parameter | Spectrophotometry with this compound | RP-HPLC with UV Detection |
| Linearity (r²) | > 0.995 | > 0.999 |
| Accuracy (Recovery %) | 95 - 105% | 98 - 102% |
| Intra-day Precision (RSD %) | < 5% | < 2% |
| Inter-day Precision (RSD %) | < 7% | < 3% |
| Limit of Detection (LOD) | Analyte dependent (~1-5 µg/mL) | Analyte dependent (~0.05-0.5 µg/mL) |
| Limit of Quantification (LOQ) | Analyte dependent (~5-15 µg/mL) | Analyte dependent (~0.1-1.0 µg/mL) |
| Specificity | Moderate (Prone to interference from compounds forming similar colored complexes) | High (Excellent separation of analyte from matrix components and impurities) |
| Cost per Sample | Low | High |
| Throughput | High | Moderate |
Experimental Protocols
Detailed methodologies for the spectrophotometric determination of a representative quinolone (e.g., Ciprofloxacin) using this compound and a general HPLC method are provided below.
Protocol 1: Spectrophotometric Determination of Ciprofloxacin using this compound
This protocol is based on the principle of charge-transfer complex formation.[1]
1. Materials and Reagents:
-
Ciprofloxacin Reference Standard
-
This compound (2,4-DN1N)
-
Acetonitrile (B52724) (Spectroscopic Grade)
-
Volumetric flasks, pipettes, and cuvettes
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Ciprofloxacin reference standard and dissolve in 100 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in acetonitrile to obtain concentrations ranging from 5 to 50 µg/mL.
-
2,4-DN1N Reagent Solution (0.1% w/v): Dissolve 100 mg of this compound in 100 mL of acetonitrile.
3. Procedure:
-
Pipette 1.0 mL of each working standard solution into a series of 10 mL volumetric flasks.
-
Add 1.0 mL of the 0.1% 2,4-DN1N reagent solution to each flask.
-
Allow the reaction to proceed at room temperature (30 °C) for 5 minutes.[1]
-
Dilute to the mark with acetonitrile and mix well.
-
Measure the absorbance of the resulting golden-yellow solution at the wavelength of maximum absorption (λmax), determined by scanning the spectrum of a mid-range standard against a reagent blank. The reagent blank consists of 1.0 mL of the 2,4-DN1N solution diluted to 10 mL with acetonitrile.
-
Construct a calibration curve by plotting absorbance versus concentration.
Protocol 2: Alternative Method - RP-HPLC for Ciprofloxacin
This is a general RP-HPLC method adaptable for the quantification of various quinolones.[3][5]
1. Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.[5]
-
Injection Volume: 20 µL.
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Ciprofloxacin reference standard and dissolve in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to obtain concentrations ranging from 0.1 to 20 µg/mL.
3. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solutions in triplicate.
-
Record the peak areas from the resulting chromatograms.
-
Construct a calibration curve by plotting the mean peak area versus concentration.
Inter-Laboratory Validation Protocol for the this compound Method
An inter-laboratory study is essential to establish the reproducibility and robustness of an analytical method.[12]
Objective: To assess the reproducibility and transferability of the spectrophotometric method for the quantitative determination of Ciprofloxacin across multiple laboratories.
Participating Laboratories: A minimum of five qualified laboratories with calibrated spectrophotometers will participate.
Materials Provided by Coordinating Laboratory:
-
Homogenized, single-lot test sample of known (but undisclosed to participants) Ciprofloxacin concentration.
-
Ciprofloxacin Reference Standard (>99.5% purity).
-
This compound from a single batch.
-
Detailed analytical procedure (Protocol 1).
Experimental Workflow:
Figure 1. Workflow for the inter-laboratory validation of the analytical method.
Data to be Reported by Each Laboratory:
-
Raw absorbance data for all standards and sample preparations.
-
Calculated calibration curve equation and correlation coefficient (r²).
-
The determined concentration of Ciprofloxacin in the test sample for each replicate.
-
Any deviations from the provided protocol.
Statistical Analysis (by Coordinating Laboratory): The collected data will be analyzed to determine key validation parameters:
-
Repeatability (Intra-laboratory precision, sr, RSDr): The variation in results within a single laboratory.
-
Reproducibility (Inter-laboratory precision, sR, RSDR): The variation in results between different laboratories.
-
Accuracy: The closeness of the mean result from all laboratories to the true value.
Logical Framework for Method Selection
The choice between the spectrophotometric and HPLC methods involves a trade-off between performance and practicality.
Figure 2. Decision logic for selecting an appropriate analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rapid HPLC assay of fluoroquinolones in clinical specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of quinolone antibiotics in growth media by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eurachem.org [eurachem.org]
A Comparative Analysis of 2,4-Dinitro-1-naphthol and Natural Histological Stains for Researchers
In the field of histology, the precise visualization of tissue components is paramount for accurate research and diagnosis. While natural stains have been the cornerstone of histology for centuries, synthetic dyes offer a range of properties that can be advantageous for specific applications. This guide provides a detailed comparison of the synthetic dye 2,4-Dinitro-1-naphthol, also known as Martius Yellow, with common natural histological stains such as Hematoxylin (B73222), Carmine, and Orcein. This objective analysis, supported by experimental protocols, aims to assist researchers, scientists, and drug development professionals in selecting the appropriate stain for their needs.
Overview of Stains
This compound (Martius Yellow) is a synthetic nitro dye that is frequently used as a yellow counterstain in trichrome staining methods, such as the Martius-Scarlet-Blue (MSB) technique.[1][2][3] Its primary application is the staining of erythrocytes (red blood cells) and early fibrin (B1330869) deposits, providing a stark contrast to other tissue elements stained with different colors.[4][5]
Natural Histological Stains are derived from biological sources. This guide will focus on three widely used natural stains:
-
Hematoxylin: A nuclear stain extracted from the logwood tree, Haematoxylum campechianum.[6] It is the most common stain in histology, typically used with a counterstain like eosin (B541160) (H&E stain), to provide excellent nuclear detail.[6][7]
-
Carmine: A red stain derived from the cochineal insect, Dactylopius coccus. It is used to stain glycogen (B147801), nuclei, and mucins.
-
Orcein: A vegetable dye obtained from lichens, used to demonstrate elastic fibers.
Performance Comparison
| Feature | This compound (Martius Yellow) | Hematoxylin | Carmine | Orcein |
| Origin | Synthetic | Natural (Plant) | Natural (Insect) | Natural (Lichen) |
| Primary Target | Erythrocytes, early fibrin[4][5] | Cell nuclei[6] | Glycogen, nuclei, mucin | Elastic fibers |
| Color | Yellow[1] | Blue-violet to black | Bright red/crimson | Brown to purple |
| Staining Type | Cytoplasmic/Connective Tissue | Nuclear | Nuclear & Cytoplasmic | Connective Tissue |
| Common Application | Trichrome staining (e.g., MSB)[1][2] | Routine histology (H&E)[7] | Glycogen demonstration | Elastic fiber visualization |
| Specificity | High for erythrocytes in trichrome methods | High for nuclei | Good for glycogen with appropriate mordants | High for elastic fibers |
| Stability | Stable as a powder; solution stability varies[2] | Solution stability depends on formulation | Good | Solution stability can vary |
| Toxicity | Moderately toxic | Low | Low | Low |
Staining Mechanisms and Workflows
The staining mechanisms for these dyes differ significantly, influencing their specificity and application.
This compound (Martius Yellow) in MSB Staining
In the Martius-Scarlet-Blue (MSB) trichrome stain, the differential staining is based on the principle of molecular size and tissue porosity.[4] Martius Yellow, being a small molecule, readily penetrates the dense and less porous erythrocytes, staining them yellow.[4] Larger dye molecules subsequently used in the procedure are excluded from the erythrocytes but stain other components like muscle and collagen.
Natural Stain Mechanisms
Natural stains typically bind to tissue components through electrostatic interactions or the use of a mordant.
-
Hematoxylin: The active staining agent, hematein, forms a complex with a metallic mordant (e.g., aluminum or iron salts). This positively charged complex then binds to the negatively charged phosphate (B84403) groups of nucleic acids in the cell nucleus.
-
Carmine: Carminic acid is complexed with aluminum or calcium salts to form a positively charged molecule that binds to negatively charged components like glycogen and nucleic acids.
-
Orcein: The exact mechanism is not fully understood but is thought to involve hydrogen bonding and van der Waals forces between the dye molecules and the elastin (B1584352) protein in elastic fibers.
Experimental Protocols
Detailed protocols for histological staining can vary between laboratories. The following are representative protocols for the MSB stain (utilizing this compound) and Hematoxylin and Eosin staining.
Martius-Scarlet-Blue (MSB) Staining Protocol
This protocol is adapted from standard histological procedures for the demonstration of fibrin.[8]
-
Deparaffinize and Rehydrate: Bring paraffin-embedded tissue sections to water through xylene and graded alcohols.
-
Nuclear Staining: Stain nuclei with an acid-resistant nuclear stain such as Weigert's iron hematoxylin for 5-10 minutes. Rinse in water.
-
Martius Yellow Staining: Place sections in 0.5% Martius Yellow in 95% ethanol (B145695) with 2% phosphotungstic acid for 2 minutes.[2]
-
Rinse: Rinse with distilled water.
-
Crystal Scarlet Staining: Stain in 1% Crystal Scarlet in 2.5% acetic acid for 10 minutes.
-
Rinse and Differentiate: Rinse with distilled water and differentiate with 1% phosphotungstic acid until collagen is decolorized.
-
Aniline Blue Staining: Stain in 0.5% Aniline Blue in 1% acetic acid until collagen is stained blue (up to 10 minutes).
-
Dehydrate and Mount: Rinse briefly in 1% acetic acid, dehydrate rapidly through graded alcohols, clear in xylene, and mount.
Expected Results:
-
Nuclei: Blue/Black
-
Erythrocytes, early fibrin: Yellow[5]
-
Muscle, mature fibrin: Red[5]
-
Collagen, old fibrin: Blue[5]
Hematoxylin and Eosin (H&E) Staining Protocol
A standard protocol for H&E staining of paraffin-embedded sections.[7]
-
Deparaffinize and Rehydrate: Bring sections to water.
-
Hematoxylin Staining: Immerse in Harris's hematoxylin solution for 5-15 minutes.
-
Rinse: Wash in running tap water.
-
Differentiation: Dip briefly in 1% acid alcohol to remove excess stain.
-
Bluing: Immerse in a weak alkaline solution (e.g., Scott's tap water substitute) to turn the hematoxylin blue.
-
Rinse: Wash in running tap water.
-
Eosin Staining: Counterstain with 1% eosin Y for 1-3 minutes.
-
Dehydrate and Mount: Dehydrate through graded alcohols, clear in xylene, and mount.
Expected Results:
Conclusion
The choice between this compound and natural histological stains is dependent on the specific research question and the target structures to be visualized. This compound (Martius Yellow) excels in polychromatic staining techniques where its small molecular size allows for the specific and vibrant yellow staining of erythrocytes and early fibrin, providing excellent contrast. Natural stains like Hematoxylin remain the gold standard for routine nuclear staining due to their high specificity and well-established protocols. Carmine and Orcein are invaluable for the specific demonstration of glycogen and elastic fibers, respectively.
While natural stains are often perceived as less toxic and more environmentally friendly, synthetic dyes like this compound offer consistency and are indispensable for certain multi-color staining methods crucial in both research and diagnostics. Researchers should consider the specific requirements of their study, including the tissue type, target components, and desired contrast, to make an informed decision on the most appropriate staining regimen.
References
- 1. Martius yellow - Wikipedia [en.wikipedia.org]
- 2. biognost.com [biognost.com]
- 3. stainsfile.com [stainsfile.com]
- 4. The M.S.B Method [nsh.org]
- 5. scytek.com [scytek.com]
- 6. ajhs.biomedpress.org [ajhs.biomedpress.org]
- 7. Histopathology Staining Explained: H&E and IHC Staining [mymab.com.my]
- 8. stainsfile.com [stainsfile.com]
Performance of 2,4-Dinitro-1-naphthol in Different Chromatography Systems: A Comparative Guide
This guide provides a comparative analysis of the chromatographic performance of 2,4-Dinitro-1-naphthol across various systems, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC). For comparative purposes, the performance of 1-naphthol (B170400), a related compound and precursor, is also presented. This document is intended for researchers, scientists, and professionals in drug development to aid in the selection of appropriate analytical methodologies.
Executive Summary
This compound, a nitroaromatic compound, exhibits distinct chromatographic behaviors depending on the technique employed. Its polarity, stemming from the hydroxyl and two nitro groups on the naphthalene (B1677914) core, dictates its interaction with stationary and mobile phases. In reversed-phase HPLC, it is well-retained, allowing for excellent separation from less polar analogues like 1-naphthol. Gas chromatography can also be utilized, though the compound's relatively low volatility and potential for thermal lability require careful optimization of conditions. Thin-layer chromatography offers a rapid, qualitative assessment of its presence and purity, with its migration being highly dependent on the polarity of the developing solvent system.
Data Presentation: Chromatographic Performance Comparison
The following tables summarize the typical chromatographic performance of this compound and 1-naphthol in representative HPLC, GC, and TLC systems. These values are indicative and may vary based on specific experimental conditions.
Table 1: High-Performance Liquid Chromatography (HPLC) Data
| Compound | Retention Time (min) | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection |
| This compound | ~ 8.5 | C18 (5 µm, 4.6 x 250 mm) | Methanol (B129727):Water (60:40, v/v) | 1.0 | UV at 254 nm |
| 1-Naphthol | ~ 5.2 | C18 (5 µm, 4.6 x 250 mm) | Methanol:Water (60:40, v/v) | 1.0 | UV at 254 nm |
Table 2: Gas Chromatography (GC) Data
| Compound | Retention Time (min) | Stationary Phase | Carrier Gas | Temperature Program | Injection Mode | Detection |
| This compound | ~ 12.1 | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm) | Helium | 100°C (2 min), ramp to 280°C at 15°C/min, hold 5 min | Splitless | Mass Spectrometry (MS) |
| 1-Naphthol | ~ 7.8 | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm) | Helium | 100°C (2 min), ramp to 280°C at 15°C/min, hold 5 min | Splitless | Mass Spectrometry (MS) |
Table 3: Thin-Layer Chromatography (TLC) Data
| Compound | Rf Value | Stationary Phase | Mobile Phase | Visualization |
| This compound | ~ 0.45 | Silica Gel 60 F254 | Ethyl Acetate (B1210297):Hexane (B92381) (1:1, v/v) | UV Light (254 nm) |
| 1-Naphthol | ~ 0.65 | Silica Gel 60 F254 | Ethyl Acetate:Hexane (1:1, v/v) | UV Light (254 nm) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound and 1-naphthol using reversed-phase HPLC.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (5 µm particle size, 4.6 mm I.D. x 250 mm length).
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
This compound standard
-
1-Naphthol standard
Procedure:
-
Mobile Phase Preparation: Prepare a 60:40 (v/v) mixture of methanol and water. Degas the mobile phase prior to use.
-
Standard Solution Preparation: Prepare individual stock solutions of this compound and 1-naphthol in methanol at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solutions with the mobile phase to the desired concentrations (e.g., 10 µg/mL).
-
Chromatographic Conditions:
-
Set the column temperature to 25°C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to a wavelength of 254 nm.
-
-
Injection: Inject 20 µL of the standard solutions into the HPLC system.
-
Data Analysis: Record the chromatograms and determine the retention times for each compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify this compound and 1-naphthol using GC-MS. Note that dinitrophenols can exhibit challenging chromatographic behavior in GC.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column (e.g., 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm I.D., 0.25 µm film thickness).
Reagents:
-
Helium (carrier gas, 99.999% purity)
-
Methanol or Acetonitrile (B52724) (solvent for sample preparation)
-
This compound standard
-
1-Naphthol standard
Procedure:
-
Standard Solution Preparation: Prepare individual stock solutions of this compound and 1-naphthol in methanol or acetonitrile at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solutions.
-
GC-MS Conditions:
-
Inlet: Set to 250°C in splitless mode.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 50 to 400.
-
-
Injection: Inject 1 µL of the standard solutions.
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) to determine retention times and the mass spectra to confirm the identity of the compounds. The mass spectrum of this compound is available in public databases.
Thin-Layer Chromatography (TLC)
Objective: To qualitatively separate this compound and 1-naphthol by TLC.
Materials:
-
Silica Gel 60 F254 TLC plates
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
Reagents:
-
Ethyl Acetate
-
Hexane
-
Methanol (for dissolving samples)
-
This compound standard
-
1-Naphthol standard
Procedure:
-
Sample Preparation: Dissolve small amounts of this compound and 1-naphthol in methanol to create concentrated solutions.
-
TLC Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.
-
Spotting: Using separate capillary tubes, spot the prepared solutions onto the origin line. Allow the solvent to evaporate completely between applications to keep the spots small.
-
Development: Prepare a 1:1 (v/v) mixture of ethyl acetate and hexane as the mobile phase and pour it into the developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate.
-
Visualization: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry.
-
Analysis: Visualize the spots under a UV lamp at 254 nm. Circle the spots with a pencil and calculate the Rf value for each compound using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
Mandatory Visualization
Caption: Workflow for the chromatographic analysis of this compound.
A Comparative Guide to the Quantitative Analysis of 2,4-Dinitro-1-naphthol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential quantitative methods for the analysis of 2,4-Dinitro-1-naphthol. It is important to note that while direct, validated quantitative methods for this compound are not extensively documented in publicly available literature, this guide outlines established and validated methods for structurally similar compounds, namely naphthols and dinitrophenols. The principles and techniques detailed herein can be readily adapted for the development and validation of analytical methods for this compound.
The primary analytical techniques suitable for the quantification of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. This guide will compare these three techniques, presenting their potential performance data and generalized experimental protocols to assist researchers in selecting the most appropriate method for their specific application.
Performance Comparison of Analytical Methods
The selection of an analytical method is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for HPLC, GC-MS, and Spectrophotometry in the analysis of related compounds, which can serve as a baseline for the expected performance of methods for this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Visible Spectrophotometry |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 0.19 - 1.5 µg/L | 0.30 µg/L | Method dependent, generally higher than chromatographic methods |
| Limit of Quantitation (LOQ) | 1.00 µg/L | 1.00 µg/L | Method dependent |
| Accuracy (% Recovery) | 93 - 103% | 90.8 - 98.1%[1] | Method dependent |
| Precision (% RSD) | < 5% | 0.3 - 4.1%[1] | < 2% |
| Selectivity | Good, can be enhanced with specific detectors | High, especially with MS detection | Lower, susceptible to interference from matrix components |
| Sample Preparation | Derivatization may not be necessary | Derivatization is often required to improve volatility | Minimal, but sample cleanup may be needed |
| Analysis Time | Typically 10-30 minutes per sample | Typically 20-40 minutes per sample | Rapid, a few minutes per sample |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following sections provide representative protocols for HPLC, GC-MS, and spectrophotometric analysis that can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase:
-
Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water (acidified with a small amount of formic or acetic acid to improve peak shape). A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent like acetonitrile or methanol. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Injection Volume: 10-20 µL
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Detection Wavelength: Based on the UV-Vis spectrum of this compound (likely in the range of 254 nm or a wavelength of maximum absorbance).
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it suitable for the analysis of volatile and semi-volatile compounds. For a polar compound like this compound, derivatization is likely necessary to improve its volatility and chromatographic performance.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Derivatization Agent:
-
A silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or an acetylating agent like acetic anhydride.
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile, ethyl acetate).
-
Prepare calibration standards by dilution.
-
For derivatization, evaporate a known volume of the standard or sample solution to dryness under a gentle stream of nitrogen.
-
Add the derivatization agent and a suitable solvent (e.g., pyridine), and heat the mixture (e.g., at 60-70 °C for 30-60 minutes) to complete the reaction.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan to identify the derivatized compound and its fragmentation pattern, followed by Selected Ion Monitoring (SIM) for quantitative analysis using characteristic ions.
-
-
Quantification: Create a calibration curve by plotting the peak area of the selected ion(s) for the derivatized standards against their concentrations.
UV-Visible Spectrophotometry
Spectrophotometry is a simpler and more rapid technique but may lack the selectivity of chromatographic methods. It can be suitable for the analysis of relatively pure samples or for screening purposes. This compound can be used as a charge transfer reagent in the spectrophotometric analysis of certain drugs.
Instrumentation:
-
UV-Visible Spectrophotometer
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, methanol, or an appropriate buffer). Prepare a series of calibration standards by dilution.
-
Sample Preparation: Dissolve the sample in the same solvent used for the standards.
-
Measurement:
-
Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution over the UV-Vis range.
-
Measure the absorbance of the standards and the sample at the λmax.
-
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentration. Determine the concentration of this compound in the sample using its absorbance and the calibration curve, applying Beer-Lambert's law.
Mandatory Visualization
Caption: General experimental workflow for the quantitative analysis of this compound.
References
Safety Operating Guide
Proper Disposal of 2,4-Dinitro-1-naphthol: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information for the Disposal of 2,4-Dinitro-1-naphthol
The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. This compound, like many nitroaromatic compounds, is toxic and potentially reactive, necessitating handling as hazardous waste. Adherence to established protocols is essential to ensure the safety of laboratory personnel and compliance with regulatory standards.
Hazard Assessment and Waste Classification
This compound is recognized for its toxicity upon ingestion, inhalation, and skin contact. While not specifically listed by name on the U.S. Environmental Protection Agency's (EPA) F, K, P, or U lists of hazardous wastes, it must be managed as hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][2]
Given its chemical structure and known health hazards, this compound is presumed to be a toxic hazardous waste. The definitive test for this characteristic is the Toxicity Characteristic Leaching Procedure (TCLP), which determines if a waste is capable of leaching hazardous constituents into the environment.[3][4][5] Due to the potential for dinitrophenol compounds to be explosive when dry, it should also be handled with precautions as a potentially reactive waste.[6][7]
Quantitative Data Summary for Hazardous Waste Characteristics
The following table outlines the general criteria for classifying a waste as hazardous in the absence of a specific listing.
| Characteristic | Regulatory Threshold | Potential Relevance to this compound | EPA Waste Code |
| Ignitability | Liquid with a flash point < 60°C (140°F) | Unlikely to be the primary hazard, but should be considered. | D001 |
| Corrosivity | Aqueous solution with pH ≤ 2 or ≥ 12.5 | Not the primary hazard associated with this compound. | D002 |
| Reactivity | Unstable, reacts violently with water, or can detonate.[1] | High. Dinitrophenol compounds can be explosive when dry.[6][7] | D003 |
| Toxicity | Exceeds concentration limits in a TCLP test.[1] | High. This is the most likely characteristic to classify this waste as hazardous. | D004-D043 |
Operational Disposal Plan: Step-by-Step Guidance
The recommended and safest method for the disposal of this compound is through a licensed professional hazardous waste disposal service.[6] In-laboratory treatment is not advised without a validated procedure due to the potential for uncontrolled reactions.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile gloves; double-gloving is recommended.[7]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes.
2. Waste Segregation and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing boats, contaminated paper towels), in a dedicated hazardous waste container.[7]
-
Do not mix this waste with other chemical waste streams to prevent potential incompatible reactions.[6]
-
Ensure the waste container is made of a compatible material (e.g., glass or high-density polyethylene) and has a secure, tight-fitting lid.
3. Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the hazards associated with the chemical (e.g., "Toxic," "Potentially Reactive/Explosive").
4. Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from heat, sparks, and incompatible materials such as strong oxidizing agents.
-
Do not allow the material to dry out, as this may increase the risk of explosion.[7][8]
5. Disposal of Empty Containers:
-
Empty containers that held this compound must be treated as hazardous waste.
-
Triple-rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
Collect the rinsate as hazardous waste and add it to your this compound waste container.[9]
-
After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.
6. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with an accurate description of the waste and its hazards.
In-Laboratory Treatment Considerations (Not Recommended)
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. epa.gov [epa.gov]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. phoslab.com [phoslab.com]
- 4. Waste Characterization - Eurofins USA [eurofinsus.com]
- 5. Toxicity characteristic leaching procedure - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. amherst.edu [amherst.edu]
- 8. research.uga.edu [research.uga.edu]
- 9. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 10. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]
- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
